4-Isopropylbenzoyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-propan-2-ylbenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-7(2)8-3-5-9(6-4-8)10(11)12/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSYWDTVBUZMCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374804 | |
| Record name | 4-Isopropylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21900-62-9 | |
| Record name | 4-Isopropylbenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21900-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isopropylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Isopropylbenzoyl chloride, 97% | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
4-Isopropylbenzoyl chloride CAS number and properties
CAS Number: 21900-62-9
This technical guide provides an in-depth overview of 4-Isopropylbenzoyl chloride, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a pungent odor.[1] It is characterized by a benzene ring substituted with an isopropyl group at the para position and a highly reactive acyl chloride functional group.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁ClO | [1][2] |
| Molecular Weight | 182.65 g/mol | [2] |
| CAS Number | 21900-62-9 | [1] |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Odor | Pungent | [1] |
| Density | 1.100 ± 0.06 g/cm³ (Predicted) | [3] |
| Boiling Point | 121 °C @ 10 Torr | |
| 228.2 °C @ 760 mmHg | [4] | |
| Solubility | Soluble in organic solvents (e.g., dichloromethane). Reacts with water. | [5] |
Reactivity and Applications
The chemical behavior of this compound is dominated by the electrophilic nature of the carbonyl carbon in the acyl chloride group. This makes it highly susceptible to nucleophilic acyl substitution reactions. It readily reacts with a variety of nucleophiles, including alcohols to form esters, amines to form amides, and water to hydrolyze back to 4-isopropylbenzoic acid.[1][5] This reactivity profile makes it a versatile intermediate in organic synthesis.
Its primary application lies in its role as a building block for more complex molecules in the pharmaceutical and agrochemical industries.[1]
Experimental Protocols
Two common methods for the synthesis of this compound are detailed below.
Synthesis from 4-Isopropylbenzoic Acid
This is a widely used laboratory-scale synthesis.
Materials:
-
4-Isopropylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, dissolve 4-isopropylbenzoic acid in anhydrous toluene.
-
Add a catalytic amount of anhydrous DMF (a few drops).
-
Slowly add thionyl chloride (1.2-1.5 equivalents) to the solution at room temperature with stirring.
-
Heat the reaction mixture to reflux and maintain for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure.
-
The resulting crude this compound can be used directly or purified by vacuum distillation.[5]
Synthesis from 4-Isopropylbenzaldehyde
This two-step procedure offers an alternative route starting from the corresponding aldehyde.
Materials:
-
4-Isopropylbenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Tetrahydrofuran (THF)
-
2M Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Thionyl chloride (SOCl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure: Step 1: Reduction of 4-Isopropylbenzaldehyde
-
In a flask, dissolve 4-isopropylbenzaldehyde (1.0 mol) in THF.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add sodium borohydride (1.0 mol) to the solution while maintaining vigorous stirring.
-
Add methanol dropwise over a period of 5 hours.
-
Continue stirring the reaction mixture at room temperature overnight.
-
Evaporate the solvent under vacuum.
-
Acidify the residue to pH ~1 with 2M HCl solution.
-
Extract the resulting (4-isopropylphenyl)methanol with dichloromethane.
-
Combine the organic extracts, dry with anhydrous sodium sulfate, and evaporate to dryness.
Step 2: Chlorination of (4-Isopropylphenyl)methanol
-
Dissolve the residue from Step 1 in dichloromethane.
-
Cool the solution to +5 °C.
-
Slowly add thionyl chloride (1.0 mol) dropwise.
-
Stir the reaction solution overnight at room temperature.
-
Evaporate the solvent to dryness.
-
Dissolve the residue in dichloromethane and wash with water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine all organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate to dryness.
-
The crude product can be purified by vacuum distillation to yield 4-isopropylbenzyl chloride as a colorless liquid.[6]
Visualizations
Synthesis Pathway of this compound
General Mechanism: Nucleophilic Acyl Substitution
Safety and Hazard Information
This compound is a reactive and corrosive compound that requires careful handling.
| Hazard | Description |
| Skin Corrosion/Irritation | Causes severe skin burns. |
| Eye Damage/Irritation | Causes serious eye damage. |
| Acute Toxicity (Oral) | May be harmful if swallowed. |
| Reactivity | Reacts with water and moisture. |
Always handle this compound in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
References
- 1. CAS 21900-62-9: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C10H11ClO | CID 2759486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 21900-62-9 [m.chemicalbook.com]
- 4. 4-Isopropylbenzyl chloride|lookchem [lookchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 4-ISOPROPYLBENZYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
4-Isopropylbenzoyl chloride molecular weight and formula
An In-depth Technical Guide to 4-Isopropylbenzoyl Chloride for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis, particularly within the pharmaceutical and fine chemical industries. This document outlines its chemical properties, synthesis, and reactivity, offering valuable information for researchers, scientists, and professionals involved in drug development.
Core Properties of this compound
This compound, also known as p-isopropylbenzoyl chloride or cuminyl chloride, is an acyl chloride characterized by a benzene ring substituted with an isopropyl group at the para position and a carbonyl chloride functional group.[1] Its reactivity makes it a valuable reagent for introducing the 4-isopropylbenzoyl moiety into various molecular scaffolds.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound:
| Property | Value |
| Molecular Formula | C₁₀H₁₁ClO[1] |
| Molecular Weight | 182.65 g/mol [1] |
| CAS Number | 21900-62-9[1] |
| Appearance | Colorless to pale yellow liquid[1] |
| Odor | Pungent[1] |
Experimental Protocols
The following sections detail the experimental procedures for the synthesis of this compound and its subsequent use in a common synthetic transformation relevant to drug discovery.
Synthesis of this compound from 4-Isopropylbenzoic Acid
This protocol describes the conversion of 4-isopropylbenzoic acid to this compound using thionyl chloride. This method is a standard and efficient way to produce the acyl chloride, which is often used immediately in the next synthetic step.[2]
Materials:
-
4-Isopropylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene
Procedure:
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is thoroughly dried to prevent hydrolysis of the acyl chloride.
-
To the flask, add 4-isopropylbenzoic acid and anhydrous toluene.
-
Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).
-
With stirring, slowly add thionyl chloride (1.2-1.5 equivalents) to the solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure.
-
The resulting crude this compound can be used directly in the next step or purified by vacuum distillation.
Troubleshooting:
-
Presence of starting material: If 4-isopropylbenzoic acid remains, consider using a slight excess of the chlorinating agent or increasing the reaction time and/or temperature.[2]
-
Decomposition of product: Avoid excessive heating during the reaction and distillation to prevent decomposition of the acyl chloride.[2]
Synthesis of an Amide via Acylation with this compound
This protocol outlines a general procedure for the acylation of a primary or secondary amine with this compound to form the corresponding amide, a common linkage in many pharmaceutical compounds.
Materials:
-
This compound
-
A primary or secondary amine
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
A non-nucleophilic base (e.g., triethylamine or pyridine)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine and the non-nucleophilic base (1.1-1.5 equivalents) in the anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in the anhydrous solvent to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.
-
The crude product can be purified by recrystallization or column chromatography.
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the synthesis of an N-substituted 4-isopropylbenzamide, starting from 4-isopropylbenzoic acid.
Caption: Synthesis workflow for N-substituted 4-isopropylbenzamides.
Applications in Drug Development
This compound is a versatile building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1] Its utility stems from the reactivity of the acyl chloride group, which allows for the formation of stable ester and amide bonds under relatively mild conditions. The isopropyl group can also play a significant role in modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate, such as its lipophilicity and binding affinity to biological targets. The predictable reactivity of benzylic chlorides and their derivatives is a cornerstone in the construction of a wide array of pharmaceuticals.[3]
References
Mechanism of 4-Isopropylbenzoyl chloride formation with thionyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 4-isopropylbenzoyl chloride from 4-isopropylbenzoic acid using thionyl chloride. The document details the reaction mechanism, comprehensive experimental protocols, and quantitative data to support laboratory and developmental applications.
Core Reaction and Mechanism
The synthesis of this compound is a standard conversion of a carboxylic acid to a more reactive acyl chloride. This transformation is typically achieved by reacting 4-isopropylbenzoic acid with thionyl chloride (SOCl₂). The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.[1][2]
The reaction proceeds through a nucleophilic acyl substitution mechanism. The process is initiated by the nucleophilic attack of the carboxylic acid's carbonyl oxygen on the electrophilic sulfur atom of thionyl chloride.[3][4][5] This is followed by the expulsion of a chloride ion and subsequent formation of a chlorosulfite intermediate. This intermediate is highly reactive, and the chloride ion then acts as a nucleophile, attacking the carbonyl carbon. The intermediate then collapses, releasing sulfur dioxide and hydrogen chloride as gaseous byproducts, yielding the final this compound product.[1][2][3]
The overall reaction can be summarized as follows:
(CH₃)₂CHC₆H₄COOH + SOCl₂ → (CH₃)₂CHC₆H₄COCl + SO₂ + HCl
Quantitative Data
The following table summarizes key quantitative data for the synthesis of this compound. Please note that yields and optimal conditions can vary based on the scale and specific laboratory setup.
| Parameter | Value | Notes |
| Molar Ratio (Acid:SOCl₂) | 1 : 1.2-2.0 | An excess of thionyl chloride is typically used to ensure complete conversion of the carboxylic acid. |
| Reaction Temperature | Reflux | The reaction is commonly carried out at the boiling point of the solvent or thionyl chloride itself (approx. 76 °C). |
| Reaction Time | 1 - 3 hours | Cessation of gas evolution (SO₂ and HCl) can indicate the completion of the reaction. |
| Catalyst | Catalytic N,N-dimethylformamide (DMF) | A few drops of DMF can significantly accelerate the reaction rate. |
| Yield | High | While specific yields for this exact reaction are not widely published in comparative studies, similar reactions report yields in the range of 80-95%. |
| Boiling Point (Purified) | 121 °C at 10 Torr[6] | Purification is typically achieved by vacuum distillation. |
Experimental Protocols
Materials
-
4-Isopropylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)
-
Anhydrous solvent (e.g., toluene, dichloromethane, or neat)
-
Round-bottom flask
-
Reflux condenser
-
Gas trap (for HCl and SO₂)
-
Stirring apparatus
-
Heating mantle
-
Vacuum distillation setup
Procedure
-
Reaction Setup : In a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a suitable trap for acidic gases, add 4-isopropylbenzoic acid.
-
Solvent and Catalyst Addition : If a solvent is used, add anhydrous toluene to dissolve the acid. Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops). The reaction can also be run neat using an excess of thionyl chloride as the solvent.
-
Addition of Thionyl Chloride : Slowly add thionyl chloride (1.2-1.5 equivalents) to the stirred solution at room temperature. The addition is exothermic, and cooling may be necessary for large-scale reactions.
-
Reaction : After the addition is complete, heat the reaction mixture to reflux and maintain for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Work-up : Once the reaction is complete, allow the mixture to cool to room temperature.
-
Removal of Excess Reagent : Remove the excess thionyl chloride and solvent (if used) under reduced pressure. This is often done using a rotary evaporator.
-
Purification : The resulting crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow liquid.[6]
Potential Side Reactions and Troubleshooting
-
Incomplete Reaction : If the starting material is still present, this could be due to insufficient thionyl chloride, reaction time, or temperature. Increasing the reflux time or the amount of thionyl chloride can help drive the reaction to completion.
-
Hydrolysis : this compound is highly reactive towards water. Any moisture present in the reactants or glassware will lead to the hydrolysis of the product back to 4-isopropylbenzoic acid. It is crucial to use dry glassware and anhydrous reagents.
-
Decomposition : Excessive heating during the reaction or distillation can lead to the decomposition of the acyl chloride, resulting in a dark, oily residue. It is important to control the temperature carefully and use vacuum distillation for purification to lower the required temperature.
-
Formation of Anhydride : In some cases, the acyl chloride can react with unreacted carboxylic acid to form the corresponding acid anhydride. Using a slight excess of thionyl chloride helps to minimize this side reaction.
Visualizations
Reaction Mechanism Pathway
References
An In-depth Technical Guide to the Reactivity of 4-Isopropylbenzoyl Chloride with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of 4-isopropylbenzoyl chloride with a range of common nucleophiles, including amines, alcohols, water, and phenols. This compound is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Understanding its reactivity profile is crucial for reaction optimization, impurity profiling, and the rational design of synthetic routes. This document presents a detailed analysis of the underlying reaction mechanisms, kinetic data, and experimental protocols. Quantitative data are summarized in structured tables for comparative analysis, and key reaction pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction
This compound (4-IPBC), a derivative of benzoic acid, is a versatile acylating agent employed in organic synthesis. Its chemical structure, featuring a bulky isopropyl group at the para position of the benzoyl moiety, introduces specific electronic and steric effects that modulate its reactivity towards nucleophiles. The primary reaction pathway for 4-IPBC is nucleophilic acyl substitution, where a nucleophile replaces the chloride leaving group. The rate and efficiency of this reaction are influenced by the nature of the nucleophile, the solvent, and the reaction conditions.
The isopropyl group is a moderately electron-donating group and imparts significant steric bulk. These characteristics influence the electrophilicity of the carbonyl carbon and the accessibility of the reaction center, thereby affecting the kinetics of nucleophilic attack. This guide will delve into these aspects to provide a predictive framework for the reactivity of this compound.
General Principles of Reactivity
The reaction of this compound with nucleophiles proceeds via a nucleophilic acyl substitution mechanism. This is generally a two-step process involving the addition of the nucleophile to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride ion to regenerate the carbonyl group.
The reactivity of this compound is governed by two main factors related to the substituent:
-
Electronic Effects: The para-isopropyl group is weakly electron-donating through induction and hyperconjugation. This slightly deactivates the carbonyl group towards nucleophilic attack compared to unsubstituted benzoyl chloride by reducing the partial positive charge on the carbonyl carbon. The electronic effect of the para-isopropyl group can be quantified by its Hammett sigma constant (σₚ), which is approximately -0.15.[1]
-
Steric Effects: The bulky isopropyl group can sterically hinder the approach of the nucleophile to the carbonyl carbon. This steric hindrance can decrease the reaction rate, particularly with bulky nucleophiles. The steric effect of the isopropyl group can be quantified by its Taft steric parameter (Eₛ), which is -0.47.[2]
The interplay of these electronic and steric effects determines the overall reactivity of this compound.
Reactivity with Amines
The reaction of this compound with primary and secondary amines is a robust and widely used method for the synthesis of 4-isopropylbenzamides. This reaction, often referred to as Schotten-Baumann reaction when carried out in the presence of a base, is typically fast and high-yielding.
Reaction Mechanism and Kinetics
The reaction proceeds through the general nucleophilic acyl substitution mechanism. The amine acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride. A base, such as pyridine or triethylamine, is often added to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
Experimental Protocol: Synthesis of N-(4-methylbenzyl)-4-isopropylbenzamide
This protocol describes a typical procedure for the amidation of this compound.
Materials:
-
This compound
-
4-Methylbenzylamine
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 4-methylbenzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.05 eq) in anhydrous DCM to the cooled amine solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Table 1: Quantitative Data for Amidation Reaction
| Parameter | Value | Reference / Notes |
| Reactants | This compound, 4-Methylbenzylamine | |
| Solvent | Dichloromethane (DCM) | |
| Base | Triethylamine | |
| Typical Yield | >90% | Estimated based on similar reactions. |
| Reaction Time | 2-4 hours | At room temperature. |
Logical Workflow for Amidation
Reactivity with Alcohols
This compound reacts with alcohols to form 4-isopropylbenzoate esters. This esterification reaction is generally slower than amidation due to the lower nucleophilicity of alcohols compared to amines. The reaction is often catalyzed by a weak base, such as pyridine, to scavenge the HCl byproduct.
Reaction Mechanism and Kinetics
The mechanism is analogous to that of amidation. The alcohol oxygen acts as the nucleophile. The presence of the para-isopropyl group is expected to have a similar slight rate-retarding electronic effect as observed in amidation. Steric hindrance can be a more significant factor, especially with bulky secondary or tertiary alcohols.
Quantitative kinetic data for the alcoholysis of substituted benzoyl chlorides has been studied. For the reaction of benzoyl chlorides with ethanol, the rate is influenced by the electronic nature of the substituent on the aromatic ring.[4] While specific data for this compound is limited, we can estimate its relative reactivity.
Table 2: Estimated Relative Reactivity in Alcoholysis
| Substituent (para) | Hammett σₚ | Relative Rate (k/k₀) | Notes |
| NO₂ | +0.78 | >1 | Electron-withdrawing, accelerates reaction. |
| H | 0.00 | 1 | Reference. |
| CH₃ | -0.17 | <1 | Electron-donating, retards reaction. |
| i-Pr | -0.15 | <1 | Slightly electron-donating, expected to be slightly slower than benzoyl chloride. |
| OCH₃ | -0.27 | <1 | Electron-donating, retards reaction. |
Experimental Protocol: Synthesis of Isopropyl 4-isopropylbenzoate
Materials:
-
This compound
-
Isopropyl alcohol
-
Pyridine
-
Dichloromethane (DCM), anhydrous
Procedure:
-
In a flame-dried round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add isopropyl alcohol (1.2 eq) followed by pyridine (1.2 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with water, 1 M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by distillation or column chromatography.
Reactivity with Water (Hydrolysis)
This compound reacts readily with water to hydrolyze back to 4-isopropylbenzoic acid and hydrochloric acid. This is often an undesirable side reaction during acylation reactions if moisture is not rigorously excluded.
Reaction Mechanism and Kinetics
The hydrolysis follows the nucleophilic acyl substitution pathway with water acting as the nucleophile. The reaction is typically uncatalyzed but can be accelerated by acids or bases. The rate of hydrolysis is generally slower than alcoholysis with simple alcohols due to the lower concentration of the nucleophile in many organic solvents.
Kinetic studies on the hydrolysis of substituted benzoyl chlorides have been performed. The reaction rate is sensitive to the electronic properties of the substituent. Similar to alcoholysis, the electron-donating isopropyl group is expected to decrease the rate of hydrolysis compared to unsubstituted benzoyl chloride.
Table 3: Estimated Kinetic Parameters for Hydrolysis
| Parameter | Estimated Value | Notes |
| Relative Rate (k/k₀) | <1 | Compared to benzoyl chloride. |
| Activation Energy (Ea) | Slightly higher than benzoyl chloride | Due to the deactivating effect of the isopropyl group. |
Experimental Protocol: Kinetic Study of Hydrolysis
The rate of hydrolysis can be monitored by titrating the produced HCl with a standard base solution over time.
Materials:
-
This compound
-
Acetone-water solvent mixture (e.g., 90:10 v/v)
-
Standardized sodium hydroxide (NaOH) solution
-
Phenolphthalein indicator
Procedure:
-
Prepare a stock solution of this compound in anhydrous acetone.
-
In a thermostated reaction vessel, add a known volume of the acetone-water mixture.
-
Initiate the reaction by adding a small, known volume of the this compound stock solution.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench it in a flask containing ice-cold acetone.
-
Add a few drops of phenolphthalein indicator and titrate the liberated HCl with the standardized NaOH solution.
-
The concentration of reacted acyl chloride at each time point can be calculated from the volume of NaOH used.
-
Plot the appropriate concentration-time relationship (e.g., ln([RCOCl]₀/[RCOCl]t) vs. time for a pseudo-first-order reaction) to determine the rate constant.
Reactivity with Phenols
The reaction of this compound with phenols yields phenyl 4-isopropylbenzoate esters. Phenols are less nucleophilic than alcohols, and therefore, this reaction is generally slower and often requires a catalyst or a base to proceed at a reasonable rate.
Reaction Mechanism and Kinetics
The mechanism is a nucleophilic acyl substitution. Due to the lower nucleophilicity of the phenolic oxygen, the reaction is often carried out in the presence of a base like pyridine or by first converting the phenol to its more nucleophilic phenoxide salt using a base like sodium hydroxide.
The electronic effects of substituents on the phenol also play a significant role. Electron-donating groups on the phenol will increase its nucleophilicity and accelerate the reaction, while electron-withdrawing groups will have the opposite effect.
Signaling Pathways and Logical Relationships
The reactivity of this compound with different nucleophiles can be summarized in a logical relationship diagram that highlights the factors influencing the reaction outcome.
Conclusion
The reactivity of this compound with nucleophiles is a cornerstone of its application in organic synthesis. The para-isopropyl group imparts a unique combination of electronic and steric properties that modulate its reactivity. While it is a potent acylating agent, its reactivity is slightly attenuated compared to unsubstituted benzoyl chloride due to the electron-donating nature of the isopropyl group. Steric hindrance can also play a significant role, particularly with bulky nucleophiles. This guide has provided a framework for understanding and predicting the behavior of this compound in reactions with amines, alcohols, water, and phenols, supported by experimental protocols and a summary of the key factors influencing these transformations. For professionals in research and drug development, a thorough grasp of these principles is essential for the successful implementation of this compound in synthetic strategies.
References
Spectral Analysis of 4-Isopropylbenzoyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for 4-isopropylbenzoyl chloride. Due to the limited availability of public domain experimental spectra for this specific compound, this guide presents a combination of data reported in chemical databases and predicted values derived from the analysis of structurally analogous compounds, namely benzoyl chloride and 4-isopropylbenzoic acid. Detailed experimental protocols for acquiring such spectra are also provided.
Predicted and Reported Spectral Data
The following tables summarize the predicted and reported ¹H NMR, ¹³C NMR, and IR spectral data for this compound.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.05 | Doublet | 2H | Aromatic H (ortho to -COCl) |
| ~7.45 | Doublet | 2H | Aromatic H (meta to -COCl) |
| ~3.05 | Septet | 1H | Isopropyl CH |
| ~1.28 | Doublet | 6H | Isopropyl CH₃ |
Predictions are based on the analysis of 4-isopropylbenzoic acid and the known deshielding effects of the benzoyl chloride moiety. The solvent is assumed to be CDCl₃.
Table 2: Reported and Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | Carbonyl C=O |
| ~158 | Aromatic C (para to -COCl) |
| ~133 | Aromatic C (ipso to -COCl) |
| ~131 | Aromatic CH (ortho to -COCl) |
| ~127 | Aromatic CH (meta to -COCl) |
| ~34 | Isopropyl CH |
| ~23 | Isopropyl CH₃ |
The availability of a ¹³C NMR spectrum for this compound in CDCl₃ has been noted in databases such as SpectraBase and PubChem, with the instrument cited as a Varian XL-100.[1][2] The chemical shifts presented are a composite of reported data and predictions based on analogous structures.
Table 3: Predicted IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2970-2870 | Medium | Aliphatic C-H Stretch (Isopropyl) |
| ~1775 | Strong | C=O Stretch (Acyl Chloride) |
| ~1735 | Medium | Overtone or Fermi Resonance with C=O |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C Stretch |
| ~850 | Strong | C-Cl Stretch |
Predictions are based on the known characteristic absorption frequencies for benzoyl chlorides and isopropyl-substituted benzene rings.
Experimental Protocols
The following are detailed methodologies for the acquisition of NMR and IR spectra for a liquid sample such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Pipettes
Instrumentation:
-
A 300 MHz (or higher) NMR spectrometer (e.g., Bruker Avance III HD, Varian Mercury 300).
Procedure:
-
Sample Preparation:
-
In a clean, dry vial, dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃ containing TMS.
-
Transfer the solution to a 5 mm NMR tube using a pipette.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR:
-
Acquire a single-pulse experiment with a 90° pulse.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
For ¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).
-
Use a sufficient number of scans (e.g., 256 or more) to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
-
Infrared (IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of neat this compound.
Materials:
-
This compound
-
Salt plates (e.g., NaCl or KBr)
-
Pipette
-
Hexane or other suitable volatile, non-polar solvent for cleaning
Instrumentation:
-
Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Scientific Nicolet iS5).
Procedure:
-
Sample Preparation (Neat Liquid Film):
-
Ensure the salt plates are clean and dry. If necessary, clean them with a minimal amount of a volatile, non-polar solvent like hexane and allow them to dry completely.
-
Place one to two drops of this compound onto the center of one salt plate.
-
Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.
-
-
Instrument Setup and Data Acquisition:
-
Place the salt plate assembly into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The data is typically collected over the mid-IR range (4000-400 cm⁻¹).
-
-
Data Processing and Analysis:
-
The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the wavenumbers of the significant absorption bands.
-
Correlate the observed absorption bands with the functional groups present in this compound.
-
Visualizations
The following diagram illustrates the logical workflow for the spectral analysis of this compound.
Caption: Workflow for the spectral analysis of this compound.
References
A Technical Guide to 4-Isopropylbenzoyl Chloride (97% Purity): Sourcing, Synthesis, and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-isopropylbenzoyl chloride (97% purity), a key reagent in organic synthesis and drug discovery. The document details commercial suppliers, provides in-depth experimental protocols for its use, and explores its application in the synthesis of biologically active compounds, with a focus on potential therapeutic targets.
Commercial Sourcing of this compound (97%)
For researchers and drug development professionals, securing high-purity reagents is paramount. This compound with a purity of 97% or higher is available from several reputable chemical suppliers. The following table summarizes key information from some of these suppliers.
| Supplier | Product Name | Purity | CAS Number | Molecular Formula | Additional Information |
| Thermo Scientific Chemicals | This compound, 97% | ≥96.0% (GC) | 21900-62-9 | C₁₀H₁₁ClO | Available in various quantities (e.g., 1 g, 5 g). This product was originally part of the Alfa Aesar portfolio.[1][2][3] |
| CymitQuimica | This compound, 97% | 97% | 21900-62-9 | C₁₀H₁₁ClO | Distributed under the Alfa Aesar by Thermo Fisher Scientific brand.[4][5] |
| ChemicalBook | This compound | ≥95% | 21900-62-9 | C₁₀H₁₁ClO | Lists various suppliers with different purities and pricing.[6] |
Note: Availability, pricing, and specific product details are subject to change and should be verified on the respective supplier's website.
Application in the Synthesis of Bioactive Molecules
This compound is a versatile acylating agent used in the synthesis of a wide range of organic molecules.[5] Its utility is particularly notable in medicinal chemistry for the creation of novel compounds for drug discovery. One such class of molecules are the N-benzoyl-2-hydroxybenzamides, which have demonstrated significant anti-parasitic activity.
Specifically, derivatives synthesized using substituted benzoyl chlorides, such as this compound, have shown potent activity against Plasmodium falciparum, the parasite responsible for malaria.[7] This highlights the importance of this compound as a building block for developing new anti-malarial agents.
Experimental Protocol: Synthesis of N-(4-isopropylbenzoyl)salicylamide
This protocol details the synthesis of a representative N-benzoyl-2-hydroxybenzamide using this compound.
Materials:
-
This compound (97%)
-
Salicylamide
-
Anhydrous Pyridine
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
Water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve salicylamide (1.0 equivalent) in anhydrous pyridine.
-
With stirring, add this compound (1.1 equivalents) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux for approximately 4 hours.
-
After the reflux period, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing a mixture of ice and water.
-
Acidify the aqueous mixture with concentrated HCl to precipitate the product.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the collected solid thoroughly with cold water to remove any remaining pyridine and salts.
-
Dry the purified N-(4-isopropylbenzoyl)salicylamide. Further purification can be achieved by recrystallization from a suitable solvent if necessary.[7][8]
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of N-(4-isopropylbenzoyl)salicylamide.
Relevance to Signaling Pathways in Drug Discovery
The development of novel anti-malarial drugs often involves targeting essential signaling pathways within the Plasmodium falciparum parasite. Several kinase signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathways, are crucial for the parasite's life cycle and are considered promising drug targets.[9][10][11][12][13]
The MAPK/ERK pathway, for instance, is involved in regulating the parasite's response to its environment and is essential for its development.[9][14][15] Small molecule inhibitors that can disrupt this pathway have the potential to be effective anti-malarial agents. While the precise mechanism of action for N-benzoyl-2-hydroxybenzamides is still under investigation, their potent anti-plasmodial activity suggests they may interfere with one or more of these critical signaling pathways.
Hypothetical Signaling Pathway Inhibition Diagram
The following diagram illustrates a simplified representation of the MAPK/ERK signaling pathway in P. falciparum and indicates a hypothetical point of inhibition by a small molecule inhibitor derived from this compound.
References
- 1. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. This compound, 97% | CymitQuimica [cymitquimica.com]
- 5. CAS 21900-62-9: this compound | CymitQuimica [cymitquimica.com]
- 6. This compound | 21900-62-9 [chemicalbook.com]
- 7. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. MAPK ERK Signaling Regulates the TGF-β1-Dependent Mosquito Response to Plasmodium falciparum | PLOS Pathogens [journals.plos.org]
- 10. Analysis of erythrocyte signalling pathways during Plasmodium falciparum infection identifies targets for host-directed antimalarial intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchspace.csir.co.za [researchspace.csir.co.za]
- 12. malariaworld.org [malariaworld.org]
- 13. PI3K/AKT signaling in parasites and parasite diseases: Role and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MAPK ERK Signaling Regulates the TGF-β1-Dependent Mosquito Response to Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Signaling Strategies of Malaria Parasite for Its Survival, Proliferation, and Infection during Erythrocytic Stage [frontiersin.org]
An In-depth Technical Guide to the Safe Handling of 4-Isopropylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 4-Isopropylbenzoyl chloride (CAS No. 21900-62-9), a reactive acyl chloride intermediate used in organic synthesis. Due to its hazardous nature, strict adherence to safety protocols is essential. This document outlines the known hazards, recommended handling procedures, emergency measures, and relevant experimental protocols to ensure the safe use of this compound in a laboratory setting.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a pungent odor.[1] As an acyl chloride, it is highly reactive, particularly with nucleophiles such as water, alcohols, and amines.[1]
| Property | Value | Source |
| CAS Number | 21900-62-9 | [2] |
| Molecular Formula | C₁₀H₁₁ClO | [2] |
| Molecular Weight | 182.64 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Pungent | [1] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
(Data sourced from aggregated GHS information provided to the ECHA C&L Inventory)[2]
Signal Word: Danger[3]
Hazard Pictograms:
-
GHS05: Corrosion[3]
-
GHS07: Exclamation Mark
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory when handling this compound to prevent contact and inhalation.
| Protection Type | Specification | Source |
| Eye/Face Protection | Chemical safety goggles and a face shield. | [4] |
| Hand Protection | Impervious gloves (e.g., nitrile or neoprene). | [4] |
| Skin and Body Protection | Chemical-resistant lab coat, protective boots if necessary. | [4][5] |
| Respiratory Protection | Half or full-facepiece respirator, self-contained breathing apparatus (SCBA), or supplied-air respirator. Use respirators approved under appropriate government standards. | [4] |
Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[5][6]
-
Avoid breathing vapors or mists.[6]
-
Prevent contact with skin, eyes, and clothing.[5]
-
Wash hands thoroughly after handling.[5]
-
Containers may develop pressure; open carefully.[4]
-
Use corrosive-resistant equipment.[4]
Storage:
-
Store in a cool, dark, and dry place.[5]
-
Store away from incompatible materials such as oxidizing agents, strong bases, alcohols, and metals.[5][7] The substance is moisture-sensitive.[7]
First Aid Measures
Immediate medical attention is required for any exposure to this compound.[6]
| Exposure Route | First Aid Procedure | Source |
| Inhalation | Remove the victim to fresh air and keep at rest in a comfortable breathing position. Immediately call a POISON CENTER or doctor. | [5][6] |
| Skin Contact | Immediately remove all contaminated clothing. Gently wash with plenty of soap and water. Immediately call a POISON CENTER or doctor. | [5][6] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor. | [5][6] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor. | [5][6] |
Fire-Fighting and Accidental Release Measures
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Dry chemical, foam, water spray, or carbon dioxide.[5][6]
-
Unsuitable Extinguishing Media: Solid streams of water.[4]
-
Specific Hazards: The compound may decompose upon combustion to generate poisonous fumes, including carbon monoxide, carbon dioxide, and hydrogen chloride.[5][7] It may also liberate toxic gas upon contact with water.[7]
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[6][7]
Accidental Release Measures:
-
Personal Precautions: Use personal protective equipment, including respiratory protection. Evacuate personnel from the area and ensure adequate ventilation. Keep people away from and upwind of the spill.[5][6]
-
Environmental Precautions: Prevent the product from entering drains.[4][5]
-
Containment and Cleaning: Absorb the spill with a suitable inert material (e.g., dry sand, earth, or vermiculite).[5][8] Do not expose the spill to water.[7] Collect the absorbed material in a suitable, closed container for disposal.[5][7]
Stability and Reactivity
-
Reactivity: As an acyl chloride, it is highly reactive with nucleophiles. It reacts with water, alcohols, and amines.
-
Chemical Stability: Stable under proper storage conditions.[5] It is sensitive to moisture.[7]
-
Possibility of Hazardous Reactions: No special reactivity has been reported under normal conditions.[5]
-
Conditions to Avoid: Exposure to moist air or water.[7]
-
Incompatible Materials: Strong oxidizing agents, strong bases, alcohols, and metals.[5][7]
-
Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide, carbon dioxide, and hydrogen chloride.[5][7]
Experimental Protocols
Synthesis of this compound from 4-Isopropylbenzoic acid
This protocol describes the conversion of 4-isopropylbenzoic acid to its corresponding acyl chloride using thionyl chloride.
Materials:
-
4-isopropylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and heating mantle
-
Round-bottom flask with reflux condenser and gas trap
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), suspend 4-isopropylbenzoic acid (1.0 eq.) in anhydrous DCM.
-
Slowly add thionyl chloride (1.5 eq.) to the suspension at room temperature with stirring.[9]
-
Heat the reaction mixture to reflux (approximately 40°C) and maintain for 2-3 hours.[9] The reaction progress can be monitored by the cessation of gas evolution.[9]
-
After the reaction is complete, allow the mixture to cool to room temperature.[9]
-
Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.[9]
-
The resulting crude this compound, a pale yellow oil, can be used in the next step without further purification.[9]
Amidation Reaction with 4-Methylbenzylamine
This protocol details the synthesis of an amide using this compound and an amine.
Materials:
-
This compound
-
4-methylbenzylamine
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve 4-methylbenzylamine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in anhydrous DCM.
-
Cool the solution in an ice bath to 0°C.
-
Slowly add a solution of this compound (1.05 eq.) in anhydrous DCM to the cooled amine solution with vigorous stirring.[9]
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.[9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[9]
-
Upon completion, quench the reaction by adding water.[9]
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl solution, saturated sodium bicarbonate solution, and brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[9]
Quenching of Excess this compound
Excess acyl chlorides must be safely neutralized (quenched) after a reaction.
Method 1: Quenching with Water/Aqueous Base
-
Prepare a separate flask with a stirred solution of saturated sodium bicarbonate or a dilute solution of sodium hydroxide.
-
Slowly and carefully add the reaction mixture containing the excess acyl chloride to the basic solution. This should be done in an ice bath to control the exothermic reaction.
-
Be aware that this will generate gas (HCl, which is then neutralized to CO₂ if using bicarbonate). Ensure adequate ventilation.
-
Continue stirring until the reaction is complete.
Method 2: Quenching with an Alcohol
-
Prepare a separate flask with an excess of an alcohol (e.g., methanol or ethanol).
-
Slowly add the reaction mixture containing the excess acyl chloride to the alcohol. This reaction is also exothermic and should be done with cooling.
-
This will convert the reactive acyl chloride to a more stable ester.
Visualizations
Caption: Experimental workflow for the synthesis and subsequent amidation of this compound.
Caption: Decision flowchart for the safe handling and spill response for this compound.
Disposal Considerations
All waste containing this compound or its byproducts must be treated as hazardous waste.[5]
-
Recycle to the process if possible.
-
Consult local and regional authorities for proper disposal methods.
-
Chemical incineration with an afterburner and scrubber system may be a suitable disposal method.[5]
-
Observe all federal, state, and local regulations when disposing of this substance.[5]
References
- 1. CAS 21900-62-9: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C10H11ClO | CID 2759486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Isopropylbenzyl chloride | C10H13Cl | CID 74916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to the Solubility of 4-Isopropylbenzoyl Chloride in Organic Solvents
Introduction: Strategic Importance of 4-Isopropylbenzoyl Chloride
This compound (also known as cumoyl chloride) is a pivotal chemical intermediate in the landscape of modern organic synthesis. Characterized by a benzoyl chloride core functionalized with a para-isopropyl group, its unique steric and electronic properties make it a valuable precursor in the production of pharmaceuticals, agrochemicals, and other specialized polymers.[1] The success of synthetic processes involving this reagent—from reaction kinetics and yield to product purity and ease of purification—is fundamentally tethered to its behavior in solution.
A sophisticated understanding of its solubility is, therefore, not a trivial pursuit but a cornerstone of rational process development. Inadequate dissolution can lead to heterogeneous reaction mixtures, diminished reaction rates, and complex purification challenges. This guide provides an in-depth analysis of the physicochemical principles governing the solubility of this compound, presents its solubility profile across a spectrum of common organic solvents, and details a robust experimental protocol for its quantitative determination.
Physicochemical Drivers of Solubility
The solubility of this compound is dictated by its molecular structure, which exhibits a distinct amphiphilic character. The molecule can be conceptually divided into two key domains:
-
The Polar Headgroup: The acyl chloride moiety (-COCl) is highly polar and electrophilic. This region governs interactions with polar solvents through dipole-dipole forces.
-
The Non-polar Tail: The aromatic ring and the bulky isopropyl group constitute a significant non-polar, lipophilic domain that interacts favorably with non-polar solvents via van der Waals forces.
The guiding principle of "like dissolves like" dictates that optimal solubility is achieved in solvents that can effectively solvate both regions of the molecule.[2] However, a critical caveat for acyl chlorides is their high reactivity. The term "solubility" in protic solvents (e.g., water, alcohols) is misleading, as it is invariably followed by rapid solvolysis (hydrolysis or alcoholysis), a chemical transformation rather than simple dissolution.[3][4] Therefore, for practical applications requiring the intact reagent, only inert, aprotic solvents are viable.
The logical workflow for selecting an appropriate solvent is visualized below.
Caption: Decision workflow for solvent selection.
Solubility Profile Across Solvent Classes
Based on its chemical structure and the established behavior of acyl chlorides, the solubility of this compound can be reliably predicted. The following table provides a summary for initial solvent screening in research and development.
| Solvent Class | Representative Solvents | Expected Solubility | Mechanistic Rationale and Field Insights |
| Non-Polar Aromatic | Toluene, Benzene | High / Miscible | The aromatic solvent effectively solvates the phenyl ring of the solute via π-stacking interactions, while also accommodating the non-polar isopropyl group. Toluene is a preferred solvent for many acylation reactions. |
| Non-Polar Aliphatic | Hexane, Heptane, Cyclohexane | Moderate to Good | These solvents readily solvate the isopropyl and phenyl portions of the molecule. Solubility may be slightly less than in aromatic solvents due to the lack of specific π-π interactions. Often used as an "anti-solvent" for crystallization. |
| Halogenated | Dichloromethane (DCM), Chloroform | High / Miscible | These solvents are polar aprotic and are excellent choices. They effectively solvate the polar acyl chloride group without reacting, making DCM a workhorse solvent for reactions involving this compound at or below room temperature.[5] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High / Miscible | As polar aprotic solvents, ethers are highly effective at dissolving acyl chlorides.[2] Caution: Anhydrous conditions are critical, and aged THF can contain peroxides, posing a safety risk. |
| Polar Aprotic (Other) | Acetone, Acetonitrile (MeCN), Dimethylformamide (DMF) | High (with caution) | These solvents have high dielectric constants and dissolve acyl chlorides readily. However, they are more nucleophilic than ethers or halogenated solvents. Enolates from acetone or trace water in DMF can lead to slow side reactions.[6] |
| Polar Protic | Water, Methanol, Ethanol | Reactive | Not a true solubility. The compound reacts violently with water (hydrolysis) to form 4-isopropylbenzoic acid and HCl.[3] It reacts rapidly with alcohols (alcoholysis) to form the corresponding esters.[1] These are unsuitable as inert solvents. |
Rigorous Experimental Protocol for Solubility Determination
To obtain reliable, quantitative solubility data, a gravimetric method is recommended. This protocol is designed as a self-validating system to ensure scientific integrity.
Objective: To determine the solubility of this compound in an anhydrous aprotic solvent (e.g., Toluene) at a defined temperature.
Materials & Equipment:
-
This compound (purity >98%)
-
Anhydrous solvent of choice (e.g., Toluene)
-
Temperature-controlled orbital shaker or water bath
-
Analytical balance (readability ±0.1 mg)
-
Multiple glass vials with PTFE-lined screw caps
-
Calibrated positive displacement pipette or glass syringe
-
Syringe filters (0.2 µm, PTFE)
-
Pre-weighed glass evaporation dishes
-
Vacuum oven
Experimental Workflow Diagram:
Caption: Step-by-step workflow for gravimetric solubility determination.
Detailed Methodology:
-
Preparation: For each replicate (minimum n=3), add a precise volume (e.g., 5.00 mL) of anhydrous toluene to a vial. Add this compound until a significant amount of undissolved solid remains, creating a slurry.
-
Equilibration: Seal the vials and place them in the shaker bath set to the desired temperature (e.g., 25.0 °C). Agitate for 24-48 hours to ensure the solution reaches saturation equilibrium.
-
Settling: Turn off the agitation and let the vials stand undisturbed in the temperature bath for at least 2 hours to allow all suspended solids to settle completely. This step is critical to avoid clogging the filter.
-
Sampling: Carefully open a vial and draw the clear supernatant into a glass syringe through a PTFE syringe filter. This ensures no solid particulates are transferred.
-
Analysis: Dispense a precise aliquot (e.g., 2.00 mL) of the filtered, saturated solution into a pre-weighed evaporation dish. Record the exact mass of the dish.
-
Evaporation: Place the dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 40 °C) until a constant mass is achieved.
-
Calculation: After cooling to room temperature in a desiccator, weigh the dish with the solute residue. The solubility is calculated as: Solubility ( g/100 mL) = [ (Mass final - Mass tare) / Volume of aliquot ] × 100
Trustworthiness through Self-Validation:
-
Reproducibility: Performing the experiment in triplicate allows for the calculation of a mean and standard deviation, ensuring the precision of the measurement.
-
Equilibrium Confirmation: Running a time-course study (e.g., sampling at 24, 36, and 48 hours) can validate that the system has reached equilibrium.
-
Purity Analysis: The identity and purity of the residue after evaporation should be confirmed via techniques like ¹H NMR or FTIR to ensure no degradation occurred.
References
- 1. CAS 21900-62-9: this compound | CymitQuimica [cymitquimica.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
The Gatekeeper of Acylation: A Technical Guide to the Stability and Storage of 4-Isopropylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role and Reactivity of 4-Isopropylbenzoyl Chloride
This compound (CAS No. 21900-62-9), also known as p-cumenoyl chloride, is a pivotal chemical intermediate in the landscape of organic synthesis, particularly within pharmaceutical and agrochemical development.[1] Structurally, it is an acyl chloride characterized by a benzene ring substituted at the para position with an isopropyl group. This colorless to pale yellow liquid, with its characteristic pungent odor, serves as a highly efficient acylating agent, enabling the introduction of the 4-isopropylbenzoyl moiety into a wide array of molecules.[1] Its utility is rooted in the high reactivity of the acyl chloride functional group, which readily participates in nucleophilic acyl substitution reactions to form esters, amides, and other critical derivatives.[1][2]
However, the very reactivity that makes this compound a valuable synthetic tool is also the source of its primary challenge: inherent instability. For the drug development professional, understanding and controlling the stability of this compound is not merely a matter of procedural correctness but a critical factor that directly impacts reaction yield, impurity profiles, process reproducibility, and the safety and quality of the final active pharmaceutical ingredient (API). This guide provides a detailed examination of the factors governing the stability of this compound, best practices for its storage and handling, and robust analytical methods for ensuring its purity over time.
Part 1: The Chemistry of Instability—Decomposition Pathways
The stability of this compound is fundamentally dictated by the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by nucleophiles. The principal routes of degradation are hydrolysis, alcoholysis, and, to a lesser extent, thermal and photochemical decomposition.
Hydrolysis: The Primary Degradation Pathway
The most significant and rapid decomposition pathway for this compound is hydrolysis.[2][3][4] As with all acyl chlorides, it reacts vigorously with water, including atmospheric moisture, to yield 4-isopropylbenzoic acid and corrosive hydrogen chloride (HCl) gas.[4]
Mechanism of Hydrolysis: The reaction proceeds via a nucleophilic addition-elimination mechanism. Water acts as the nucleophile, attacking the carbonyl carbon. This is followed by the elimination of a chloride ion and deprotonation to form the final products.[5][6]
The rate of this reaction is extremely fast. For the parent compound, benzoyl chloride, the hydrolysis half-life at 25°C is estimated to be as short as 16 seconds. The electron-donating nature of the para-isopropyl group may further influence this rate. In some contexts, electron-donating groups can stabilize the buildup of positive charge on the carbonyl carbon in a dissociative transition state, potentially accelerating hydrolysis.[7] This extreme moisture sensitivity underscores the absolute necessity of anhydrous conditions during storage and handling.
Thermal and Photochemical Decomposition
While hydrolysis is the most immediate concern, exposure to elevated temperatures and light can also compromise the integrity of this compound.
-
Thermal Decomposition: At high temperatures, acyl chlorides can undergo decarbonylation (loss of carbon monoxide) to form the corresponding aryl chloride, or other complex decomposition reactions.[8] While specific temperature thresholds for this compound are not widely published, it is prudent to avoid prolonged exposure to heat.
-
Photochemical Decomposition: Aromatic acyl chlorides like benzoyl chloride are known to absorb UV light (above 290 nm), which can lead to photochemical degradation.[9] Therefore, storage in light-protected containers is a critical precautionary measure to prevent the formation of photolytic impurities.
Part 2: A Self-Validating System for Storage and Handling
To preserve the purity and reactivity of this compound, a rigorous and self-validating storage and handling protocol is essential. This system is designed to create multiple barriers against environmental factors, primarily moisture.
Optimal Storage Conditions
The primary goal of storage is to maintain an inert and anhydrous environment. The following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C or as recommended by the supplier. | Reduces vapor pressure and slows the rate of potential decomposition reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., dry nitrogen or argon). | Displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidation.[10] |
| Light | Store in amber glass bottles or other opaque containers. | Prevents potential photochemical degradation.[11] |
| Incompatibilities | Segregate from water, alcohols, amines, strong bases, and strong oxidizing agents. | Prevents violent and exothermic reactions, preserving the integrity of the compound.[10][12] |
Container and Material Selection
The choice of container is a critical control point for maintaining stability.
-
Primary Container: Borosilicate glass bottles with polytetrafluoroethylene (PTFE)-lined caps are the standard for laboratory-scale storage. Glass is inert, and the PTFE liner provides a high-quality, moisture-resistant seal. For bulk storage, glass-lined or phenolic-lined steel vessels are preferred.[1]
-
Secondary Containment: Always store the primary container within a compatible secondary container, such as a polyethylene tray or tub.[13][14] This contains any potential leaks and provides an additional barrier.
-
Materials to Avoid: Long-term storage in plastic containers is generally not recommended, as acyl chlorides can slowly penetrate many plastics.[1] Corrosive HCl gas generated from hydrolysis can also attack incompatible materials, including metal cabinets that are not corrosion-resistant.[15]
Step-by-Step Handling Protocol
All manipulations should be performed with the assumption that the compound will react instantly with atmospheric moisture.
-
Preparation: Ensure all glassware (syringes, cannulas, flasks) is oven-dried or flame-dried immediately before use to remove any adsorbed water.
-
Inert Atmosphere Transfer: Conduct all transfers in a glove box or under a positive pressure of an inert gas (nitrogen or argon) using a Schlenk line.
-
Dispensing: Use a dry, inert gas-flushed syringe or cannula to withdraw the required amount of the liquid. Never open the bottle to the ambient atmosphere.
-
Sealing: After dispensing, flush the headspace of the bottle with inert gas before tightly resealing. For added protection, wrap the cap and neck of the bottle with Parafilm® or electrical tape to create a better seal against moisture ingress.[13]
-
Quenching & Cleaning: Any residual material on equipment should be quenched carefully. Slowly add the equipment to a beaker containing a suitable quenching agent like a dilute solution of sodium bicarbonate or an alcohol (e.g., isopropanol) with stirring in a fume hood.[16]
Part 3: Purity Assessment—A Validated Analytical Approach
Regularly assessing the purity of this compound is crucial, especially for material that has been stored for an extended period. Direct analysis by HPLC or GC is challenging due to the compound's high reactivity, which can lead to on-column hydrolysis and inaccurate results.[17][18] The most reliable method involves derivatization into a stable analogue prior to chromatographic analysis.
Derivatization-Based HPLC-UV Method
This protocol converts the reactive acyl chloride into a stable methyl ester, which can be easily and accurately quantified.
Experimental Protocol:
-
Derivatization Reagent Preparation: Prepare a solution of high-purity, anhydrous methanol in a dry, inert solvent such as anhydrous acetonitrile (e.g., 10% v/v).
-
Sample Preparation:
-
Under an inert atmosphere, accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry volumetric flask.
-
Dilute to volume with anhydrous acetonitrile.
-
Transfer a known aliquot (e.g., 1.0 mL) of this solution into a vial.
-
Add an excess of the anhydrous methanol derivatization reagent (e.g., 100 µL). Cap the vial and vortex briefly.
-
Allow the reaction to proceed at room temperature for 15-30 minutes to ensure complete conversion to methyl 4-isopropylbenzoate.
-
-
Standard Preparation: Prepare a standard of high-purity methyl 4-isopropylbenzoate in acetonitrile at a known concentration.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and water. A typical starting point could be 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 240 nm).
-
Quantification: Calculate the purity of the original this compound sample by comparing the peak area of the derivatized product (methyl 4-isopropylbenzoate) against the external standard, accounting for the molecular weight difference. The primary impurity, 4-isopropylbenzoic acid, can also be quantified in the same run if a standard is available.
-
This derivatization strategy transforms a stability liability into an analytical asset, providing a robust and reproducible method for quality control in a drug development setting.[19]
Conclusion
This compound is a powerful synthetic intermediate whose utility is intrinsically linked to its high reactivity. This reactivity demands a comprehensive and proactive approach to its storage and handling. By understanding the chemical drivers of its instability—primarily its extreme sensitivity to moisture—and implementing a robust system of environmental controls, researchers can ensure the compound's integrity. The use of inert atmospheres, appropriate containers, and meticulous handling techniques are non-negotiable. Furthermore, employing a validated, derivatization-based analytical method allows for the accurate assessment of purity, providing the confidence needed to generate reliable data and high-quality products in the demanding field of drug discovery and development.
References
- 1. download.basf.com [download.basf.com]
- 2. Acyl chloride - Wikipedia [en.wikipedia.org]
- 3. savemyexams.com [savemyexams.com]
- 4. Benzoyl chloride - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Benzoyl chloride | C6H5COCl | CID 7412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. csuohio.edu [csuohio.edu]
- 12. chemistrystudent.com [chemistrystudent.com]
- 13. reddit.com [reddit.com]
- 14. Chemical Compatibility Guidelines [blink.ucsd.edu]
- 15. Safe handling and storage of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 16. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Hydrolysis of 4-Isopropylbenzoyl chloride to 4-isopropylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolysis of 4-isopropylbenzoyl chloride to 4-isopropylbenzoic acid. This reaction is a fundamental transformation in organic synthesis, often encountered both as a deliberate synthetic step and as a common side reaction. This document details the reaction mechanism, experimental protocols, and relevant analytical data.
Introduction
This compound is a reactive acyl chloride that serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its high reactivity stems from the electrophilic nature of the carbonyl carbon, making it susceptible to nucleophilic attack. One of the most common reactions of acyl chlorides is hydrolysis, the reaction with water to form the corresponding carboxylic acid. In this case, this compound is converted to 4-isopropylbenzoic acid. While often considered an undesirable side reaction when performing other transformations with the acyl chloride, controlled hydrolysis can be utilized as a direct synthetic route to 4-isopropylbenzoic acid.
Reaction Mechanism and Pathway
The hydrolysis of this compound proceeds via a nucleophilic acyl substitution mechanism. The reaction is typically rapid and exothermic.
The mechanism involves two main stages:
-
Nucleophilic attack: A water molecule, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the this compound. This leads to the formation of a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and a chloride ion is eliminated as a leaving group. A subsequent deprotonation step by a base (such as another water molecule or the chloride ion) yields the final product, 4-isopropylbenzoic acid, and hydrochloric acid.
Experimental Protocols
While the hydrolysis of this compound is often spontaneous in the presence of moisture, a controlled laboratory procedure ensures complete conversion and facilitates purification of the product.
Protocol 1: Hydrolysis in an Aqueous-Organic Solvent System
This protocol is suitable for ensuring a complete and controlled reaction.
Materials:
-
This compound
-
Tetrahydrofuran (THF) or Acetone
-
Water
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in a suitable organic solvent such as THF or acetone (approximately 10 mL per gram of acyl chloride).
-
Hydrolysis: To the stirred solution, slowly add an excess of water (5-10 eq.). The reaction is often exothermic, so the addition should be controlled. Stir the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The product, 4-isopropylbenzoic acid, is more polar than the starting material, this compound, and will have a lower Rf value.
-
Work-up:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Add diethyl ether or ethyl acetate to extract the organic components.
-
Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the hydrochloric acid formed and to remove any unreacted starting material by converting the product to its water-soluble sodium salt.
-
Separate the aqueous layer containing the sodium 4-isopropylbenzoate.
-
Acidify the aqueous layer with a dilute solution of hydrochloric acid (e.g., 1 M HCl) until the solution is acidic (pH ~2), which will precipitate the 4-isopropylbenzoic acid.
-
Extract the precipitated 4-isopropylbenzoic acid with fresh diethyl ether or ethyl acetate.
-
Combine the organic extracts.
-
-
Drying and Solvent Removal: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-isopropylbenzoic acid.
-
Purification: The crude product can be further purified by recrystallization.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude 4-isopropylbenzoic acid
-
Water or a mixture of ethanol and water
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
Procedure:
-
Dissolution: Place the crude 4-isopropylbenzoic acid in an Erlenmeyer flask. Add a minimal amount of hot water or an ethanol/water mixture and heat the mixture on a hot plate with stirring until the solid completely dissolves.[1][2][3][4]
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals with a small amount of ice-cold water to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven to obtain pure 4-isopropylbenzoic acid.
Data Presentation
Table 1: Physical and Chemical Properties
| Property | This compound | 4-Isopropylbenzoic acid |
| IUPAC Name | 4-propan-2-ylbenzoyl chloride | 4-propan-2-ylbenzoic acid |
| CAS Number | 21900-62-9 | 536-66-3 |
| Molecular Formula | C₁₀H₁₁ClO | C₁₀H₁₂O₂ |
| Molecular Weight | 182.64 g/mol [6] | 164.20 g/mol [7] |
| Appearance | Colorless to pale yellow liquid | White solid[8] |
| Melting Point | Not available | 117-120 °C[7] |
| Boiling Point | Not available | Not available |
| Solubility | Reacts with water | Slightly soluble in cold water, soluble in hot water and organic solvents.[7] |
Table 2: Spectroscopic Data for 4-Isopropylbenzoic Acid
| Spectroscopic Technique | Key Peaks/Shifts |
| ¹H NMR (CDCl₃, 90 MHz) | δ 12.52 (s, 1H, COOH), 8.05 (d, 2H, Ar-H), 7.32 (d, 2H, Ar-H), 2.97 (sept, 1H, CH), 1.28 (d, 6H, CH₃)[9] |
| ¹³C NMR (CDCl₃) | δ 172.6, 155.4, 130.5, 127.2, 126.7, 34.4, 23.7 |
| IR (Nujol Mull, cm⁻¹) | ~3000 (broad, O-H stretch), ~1680 (C=O stretch), ~1600, 1450 (C=C stretch) |
Logical Relationships and Workflows
The following diagram illustrates the overall workflow from the starting material to the purified product.
Conclusion
The hydrolysis of this compound is a straightforward and efficient method for the preparation of 4-isopropylbenzoic acid. By following the detailed protocols outlined in this guide, researchers can achieve high yields of the purified product. Understanding the reaction mechanism and having access to the relevant physical and spectroscopic data are crucial for the successful execution and analysis of this chemical transformation. Careful handling of the reactive acyl chloride and proper purification techniques are key to obtaining a high-purity final product.
References
- 1. westfield.ma.edu [westfield.ma.edu]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. famu.edu [famu.edu]
- 5. amherst.edu [amherst.edu]
- 6. This compound | C10H11ClO | CID 2759486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Isopropylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 8. 4-Isopropylbenzoic Acid | C10H12O2 | CID 10820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Isopropylbenzoic acid(536-66-3) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to the Core Chemical Reactions of 4-Isopropylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Isopropylbenzoyl chloride is a versatile chemical intermediate of significant interest in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals. Its reactivity, primarily centered around the acyl chloride functional group, allows for the facile construction of a variety of molecular architectures. This technical guide provides a comprehensive overview of the key chemical reactions involving this compound, including its synthesis, amidation, esterification, and Friedel-Crafts acylation. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to serve as a valuable resource for researchers in the field.
Introduction
This compound, also known as p-cumenoyl chloride, is an aromatic acyl chloride characterized by an isopropyl group at the para position of the benzene ring. This substitution pattern influences its reactivity and the properties of its derivatives. The presence of the reactive acyl chloride group makes it an excellent electrophile for nucleophilic acyl substitution reactions, forming the basis of its utility in constructing more complex molecules. This guide will delve into the fundamental transformations of this compound, providing practical insights for its application in a laboratory setting.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the chlorination of 4-isopropylbenzoic acid. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
Synthesis Workflow
Caption: Synthesis of this compound from 4-isopropylbenzoic acid.
Experimental Protocol: Synthesis from 4-Isopropylbenzoic Acid
This protocol details the synthesis of this compound from 4-isopropylbenzoic acid using thionyl chloride.[1][2]
Materials:
-
4-Isopropylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Catalytic amount of anhydrous N,N-Dimethylformamide (DMF) (optional)
-
Round-bottom flask with reflux condenser and gas trap
-
Magnetic stirrer and heating mantle
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), suspend 4-isopropylbenzoic acid (1.0 eq.) in anhydrous DCM or toluene.
-
Optionally, add a catalytic amount of anhydrous DMF (1-2 drops).
-
Slowly add thionyl chloride (1.5 - 2.0 eq.) to the suspension at room temperature with stirring.
-
Heat the reaction mixture to reflux (approximately 40°C for DCM, or higher for toluene) and maintain for 2-3 hours.
-
The reaction progress can be monitored by the cessation of gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude this compound, typically a pale yellow oil, can be used in the next step without further purification or can be purified by vacuum distillation.
Key Chemical Reactions
Amidation (Amide Synthesis)
This compound readily reacts with primary and secondary amines to form the corresponding N-substituted 4-isopropylbenzamides. This reaction, often carried out under Schotten-Baumann conditions, is a cornerstone of medicinal chemistry for the synthesis of bioactive compounds.[1][2][3][4]
Caption: General amidation reaction and Schotten-Baumann mechanism workflow.
This protocol provides a detailed method for the synthesis of a specific amide derivative.[1][2]
Materials:
-
This compound
-
4-Methylbenzylamine
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer
-
Round-bottom flask
-
Separatory funnel
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 4-methylbenzylamine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in anhydrous DCM.
-
Cool the solution in an ice bath to 0°C.
-
Slowly add a solution of this compound (1.05 eq.) in anhydrous DCM to the cooled amine solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 4-isopropyl-N-(4-methylbenzyl)benzamide.
Esterification (Ester Synthesis)
In a similar fashion to amidation, this compound reacts with alcohols to produce 4-isopropylbenzoate esters.[5][6][7][8] The reaction is typically performed in the presence of a base, such as pyridine, to neutralize the HCl byproduct.
Caption: General workflow for the esterification of this compound.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol, isopropanol)
-
Pyridine or Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer
-
Round-bottom flask
Procedure:
-
In a dry round-bottom flask, dissolve the alcohol (1.0 eq.) and pyridine (1.1 eq.) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add this compound (1.0 eq.) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.
-
Dilute the reaction mixture with DCM and wash sequentially with water, 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude ester can be purified by column chromatography or distillation.
Friedel-Crafts Acylation
This compound can act as an acylating agent in Friedel-Crafts reactions to introduce the 4-isopropylbenzoyl group onto an aromatic substrate.[9][10][11][12][13][14][15] This reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), and is a powerful tool for the synthesis of diaryl ketones.
Caption: General Friedel-Crafts acylation reaction and mechanism outline.
This protocol describes a general procedure for the Friedel-Crafts acylation of toluene.
Materials:
-
This compound
-
Toluene
-
Anhydrous Aluminum chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric acid (HCl)
-
Ice
-
Magnetic stirrer
-
Three-necked round-bottom flask with addition funnel and reflux condenser
Procedure:
-
Set up a dry three-necked round-bottom flask with a magnetic stirrer, an addition funnel, and a reflux condenser under an inert atmosphere.
-
To the flask, add anhydrous aluminum chloride (1.1 eq.) and anhydrous DCM.
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve this compound (1.0 eq.) in anhydrous DCM and add it to the addition funnel.
-
Add the this compound solution dropwise to the stirred AlCl₃ suspension.
-
After the addition is complete, add a solution of toluene (1.0 eq.) in anhydrous DCM dropwise via the addition funnel, maintaining the temperature at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours or until completion (monitored by TLC).
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, 4-isopropyl-4'-methylbenzophenone, can be purified by recrystallization or column chromatography.
Quantitative Data Summary
The following tables summarize key quantitative data for the reactions of this compound and its derivatives.
Table 1: Physical and Spectral Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁ClO | [5] |
| Molecular Weight | 182.64 g/mol | [5] |
| Boiling Point | 107-112 °C / 15 mmHg | [16] |
| ¹³C NMR (CDCl₃) | Available | [2] |
Table 2: Reaction Yields for Key Transformations
| Reaction | Substrate/Reagent | Product | Yield (%) | Reference |
| Amidation | 4-Methylbenzylamine | 4-Isopropyl-N-(4-methylbenzyl)benzamide | High (not specified) | [1] |
| Esterification | Isopropanol | Isopropyl 4-methoxybenzoate (analogous) | 41% | [17] |
| Friedel-Crafts Acylation | Anisole (with benzoyl chloride) | 4-Methoxybenzophenone | 75-80% | [7] |
Table 3: Spectroscopic Data for Representative Products
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| Isopropyl 4-methoxybenzoate (analogous) | 8.00 (d), 6.91 (d), 5.23 (m), 3.86 (s), 1.35 (s) | 165.8, 163.1, 131.4, 123.2, 113.4, 67.9, 55.3, 21.9 | Not specified |
| 4-Methoxybenzophenone | 7.85-7.82 (m), 7.77-7.74 (m), 7.58-7.54 (m), 7.47 (t), 6.96 (dd), 3.88 (s) | 195.6, 163.2, 138.3, 132.6, 131.9, 130.1, 129.8, 128.2, 113.6, 55.5 | Not specified |
| 4-Methylbenzophenone | 7.78 (d), 7.72 (d), 7.56 (t), 7.47 (t), 7.28 (d), 2.44 (s) | 196.5, 143.3, 138.0, 134.9, 132.2, 130.3, 130.0, 129.0, 128.2, 21.7 | Not specified |
Applications in Drug Development
Acyl chlorides, such as this compound, are crucial intermediates in the synthesis of a wide range of pharmaceuticals. The ability to readily form amide and ester linkages, as well as new carbon-carbon bonds via Friedel-Crafts acylation, allows for the construction of diverse molecular scaffolds. For instance, the structurally related 4-chlorobenzoyl chloride is a key precursor in the synthesis of fenofibrate, a widely used lipid-lowering drug. The reactions detailed in this guide are fundamental to the discovery and development of new chemical entities with therapeutic potential.
Conclusion
This compound is a valuable and reactive building block in organic synthesis. Its key reactions—amidation, esterification, and Friedel-Crafts acylation—provide efficient pathways to a variety of important molecular structures. This guide has provided a detailed overview of these core transformations, including experimental protocols and data, to aid researchers and professionals in the effective utilization of this versatile reagent in their synthetic endeavors.
References
- 1. Isopropyl Benzoate | C10H12O2 | CID 13654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. docsity.com [docsity.com]
- 4. kerwa.ucr.ac.cr [kerwa.ucr.ac.cr]
- 5. rsc.org [rsc.org]
- 6. 4-Ethylbenzoic acid, isopropyl ester | C12H16O2 | CID 583760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methyl 4-Isopropylbenzoate | 20185-55-1 | TCI AMERICA [tcichemicals.com]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. youtube.com [youtube.com]
- 12. hmdb.ca [hmdb.ca]
- 13. Isopropyl Benzoate(939-48-0) 13C NMR spectrum [chemicalbook.com]
- 14. 4-Methylbenzophenone(134-84-9) 1H NMR spectrum [chemicalbook.com]
- 15. spectrabase.com [spectrabase.com]
- 16. spectrabase.com [spectrabase.com]
- 17. rsc.org [rsc.org]
Methodological & Application
Synthesis of N-Substituted Amides via Acylation of Primary Amines with 4-Isopropylbenzoyl Chloride: An Application Protocol
<
Abstract
The formation of an amide bond is a cornerstone reaction in organic and medicinal chemistry, integral to the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials.[1] This application note provides a comprehensive, in-depth technical guide for the synthesis of N-substituted 4-isopropylbenzamides through the acylation of primary amines with 4-isopropylbenzoyl chloride. We will delve into the mechanistic underpinnings of this transformation, provide detailed, step-by-step experimental protocols, discuss safety considerations, and outline methods for purification and characterization. This protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and efficient method for constructing the ubiquitous amide linkage.
Introduction: The Significance of Amide Synthesis
The amide functional group is pervasive in nature and is a key structural motif in many known drugs and biologically active molecules.[2][3] The reaction between an acyl chloride and a primary amine, often referred to as the Schotten-Baumann reaction, is a classic and highly efficient method for creating amide bonds.[2][4][5][6] Acyl chlorides, like this compound, are highly reactive carboxylic acid derivatives, making them excellent electrophiles for reaction with nucleophilic primary amines.[7] This reactivity allows the reaction to proceed rapidly and often in high yield under mild conditions.[7][]
The 4-isopropylbenzoyl moiety is of particular interest in medicinal chemistry. The isopropyl group can enhance lipophilicity, potentially improving a compound's pharmacokinetic profile. N-substituted benzamides, in general, exhibit a wide spectrum of biological activities, including antitumor and anti-inflammatory properties.[3][9] Therefore, a robust protocol for the synthesis of N-substituted 4-isopropylbenzamides is a valuable tool for drug discovery and development.[3][10]
Reaction Mechanism and Scientific Principles
The synthesis of an amide from an acyl chloride and a primary amine proceeds via a nucleophilic acyl substitution mechanism.[4][6][11][12] This is a two-step addition-elimination process.
Step 1: Nucleophilic Addition The reaction is initiated by the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of this compound.[7][13][14] This breaks the carbonyl π-bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.[7]
Step 2: Elimination of the Leaving Group The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond reforms, and the chloride ion, being a good leaving group, is expelled.[13][14][15]
Role of the Base This reaction produces hydrochloric acid (HCl) as a byproduct.[7][13] A base, such as a tertiary amine (e.g., triethylamine, diisopropylethylamine) or pyridine, is typically added to neutralize the HCl.[4][7][16] This is crucial for two reasons:
-
It drives the reaction equilibrium towards the product side.[2][16]
-
It prevents the protonation of the primary amine reactant, which would render it non-nucleophilic and halt the reaction.
Caption: Nucleophilic acyl substitution mechanism.
Materials and Equipment
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | Notes |
| This compound | ≥98% | Commercial | Corrosive, handle with care. |
| Primary Amine (e.g., benzylamine) | ≥99% | Commercial | |
| Dichloromethane (DCM) | Anhydrous | Commercial | Use anhydrous solvent to prevent hydrolysis of the acyl chloride.[7] |
| Triethylamine (TEA) or Diisopropylethylamine (DIEA) | ≥99% | Commercial | Base to neutralize HCl.[16] |
| 1 M Hydrochloric Acid (HCl) | ACS Grade | Commercial | For aqueous work-up. |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | ACS Grade | Commercial | For aqueous work-up. |
| Brine (Saturated NaCl solution) | ACS Grade | Commercial | For aqueous work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial | For drying the organic layer.[7] |
| Ethyl Acetate | ACS Grade | Commercial | For chromatography/recrystallization. |
| Hexanes | ACS Grade | Commercial | For chromatography/recrystallization. |
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
-
Glass funnels and filter paper
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, gloves.[17]
Experimental Protocol
This protocol describes a general procedure for the synthesis of N-benzyl-4-isopropylbenzamide. It can be adapted for other primary amines.
Caption: General experimental workflow for amide synthesis.
Step 1: Reaction Setup
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).
-
Cool the flask in an ice bath to 0 °C with stirring.[7]
Step 2: Addition of Acyl Chloride
-
In a separate flask, dissolve this compound (1.05 equivalents) in a small amount of anhydrous DCM.
-
Slowly add the this compound solution dropwise to the cooled, stirring amine solution over 10-15 minutes. The reaction can be highly exothermic, so slow addition is crucial to control the temperature.[2][7]
Step 3: Reaction
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours.[9] Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed.
Step 4: Aqueous Work-up
-
Once the reaction is complete, quench it by adding deionized water.[7]
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
Step 5: Isolation of Crude Product
-
Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.[7]
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude amide product.
Step 6: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.[7][18]
Safety Precautions
-
This compound is corrosive and causes severe skin burns and eye damage. It is also a lachrymator. Handle it in a well-ventilated chemical fume hood.[17][19]
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[17][20]
-
The reaction is exothermic; maintain proper temperature control, especially during the addition of the acyl chloride.[2][7]
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[17][19]
Characterization of the Product
The purified N-substituted 4-isopropylbenzamide should be characterized to confirm its identity and purity.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of both the 4-isopropylbenzoyl and the primary amine moieties. A characteristic broad singlet for the amide N-H proton. Signals for the isopropyl group (a doublet and a septet).[21][22] |
| ¹³C NMR | A signal for the amide carbonyl carbon typically appears around 165-175 ppm. Signals for the aromatic and aliphatic carbons.[21][22] |
| FT-IR | A strong C=O stretching vibration for the amide carbonyl group around 1630-1680 cm⁻¹. An N-H stretching vibration for the secondary amide around 3300 cm⁻¹.[23] |
| Mass Spec. | The molecular ion peak corresponding to the calculated molecular weight of the product. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Hydrolysis of this compound. | Ensure all glassware is dry and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen).[7] |
| Incomplete reaction. | Increase reaction time or gently warm the reaction mixture. Ensure stoichiometric amounts of reagents are correct. | |
| Multiple Products | Side reactions. | Maintain a low temperature (0 °C) during the addition of the acyl chloride. Ensure slow, controlled addition.[2] |
| Product is an oil/difficult to crystallize | Product may have a low melting point or contain impurities. | Attempt purification by column chromatography. Try different solvent systems for recrystallization. |
Conclusion
The acylation of primary amines with this compound is a robust, efficient, and versatile method for the synthesis of N-substituted amides. This protocol, grounded in the well-established Schotten-Baumann reaction conditions, provides a reliable pathway for obtaining these valuable compounds.[3] By carefully controlling the reaction conditions, particularly temperature and the exclusion of moisture, researchers can achieve high yields of the desired amide products. The methods outlined for purification and characterization will ensure the isolation of materials of high purity, suitable for further investigation in drug discovery and other scientific endeavors.
References
- 1. pure.hud.ac.uk [pure.hud.ac.uk]
- 2. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. grokipedia.com [grokipedia.com]
- 6. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 7. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. savemyexams.com [savemyexams.com]
- 12. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. youtube.com [youtube.com]
- 16. Amide Synthesis [fishersci.it]
- 17. merckmillipore.com [merckmillipore.com]
- 18. benchchem.com [benchchem.com]
- 19. tcichemicals.com [tcichemicals.com]
- 20. fishersci.com [fishersci.com]
- 21. mdpi.com [mdpi.com]
- 22. dergipark.org.tr [dergipark.org.tr]
- 23. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Esterification of Alcohols with 4-Isopropylbenzoyl Chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
The esterification of alcohols with acyl chlorides is a fundamental and widely utilized transformation in organic synthesis. This process, a type of nucleophilic acyl substitution, offers a reliable method for converting alcohols into their corresponding esters under relatively mild conditions. The reaction between an alcohol and 4-isopropylbenzoyl chloride is particularly relevant for introducing the 4-isopropylbenzoyl moiety into molecules, a common structural motif in medicinal chemistry and materials science. This protocol details the general procedure for this esterification, including reaction setup, work-up, purification, and key reaction parameters. The reaction proceeds via a nucleophilic addition-elimination mechanism, where the alcohol attacks the electrophilic carbonyl carbon of the acyl chloride.[1][2][3] A non-nucleophilic base, such as pyridine or triethylamine, is typically added to neutralize the hydrochloric acid byproduct, driving the reaction toward completion.[4]
General Reaction Scheme
The overall chemical transformation is as follows:
R-OH + (CH₃)₂CH-C₆H₄-COCl → (CH₃)₂CH-C₆H₄-COOR + HCl
Where R represents an alkyl or aryl group from the parent alcohol.
Experimental Protocol
This protocol provides a general method for the esterification of a generic alcohol with this compound. Molar ratios and reaction times may require optimization for specific substrates.
Materials
-
Alcohol (e.g., ethanol, isopropanol, benzyl alcohol)
-
This compound
-
Anhydrous Pyridine or Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[4]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution[5]
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Syringes
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for chromatography (column, flasks, etc.) or distillation apparatus
-
Thin-layer chromatography (TLC) plates and developing chamber
Detailed Methodology
1. Reaction Setup
-
Select a round-bottom flask of appropriate size and ensure it is thoroughly dried in an oven and cooled under a stream of inert gas (argon or nitrogen).
-
Add the alcohol (1.0 eq.) and a magnetic stir bar to the flask.
-
Dissolve the alcohol in a suitable volume of anhydrous solvent (e.g., DCM or THF, approximately 0.1-0.5 M concentration).
-
Seal the flask with a septum and place it under a positive pressure of inert gas.
-
Cool the flask to 0 °C using an ice bath.
2. Reagent Addition
-
To the stirred solution, add the base, either anhydrous pyridine or triethylamine (1.2-1.5 eq.), via syringe.
-
Slowly add this compound (1.1 eq.) dropwise via syringe to the reaction mixture over 5-10 minutes. The reaction is often exothermic.[2]
-
A precipitate (pyridinium or triethylammonium hydrochloride) will likely form.
3. Reaction Monitoring
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Let the reaction proceed for 2-12 hours.[4]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system (e.g., ethyl acetate/hexanes) should be determined beforehand. The disappearance of the limiting starting material (typically the alcohol) indicates reaction completion.
4. Work-up and Isolation
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl (to remove excess pyridine/triethylamine). Skip if the product is acid-sensitive.
-
Saturated aqueous NaHCO₃ solution (to neutralize any remaining acid).[5]
-
Brine (to reduce the solubility of organic material in the aqueous layer).
-
-
Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude ester.
5. Purification
-
The crude product can be purified by one of the following methods:
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Data Presentation
The following table summarizes typical reaction parameters for the esterification of various alcohols. Yields are representative and will vary based on the specific alcohol substrate and reaction scale.
| Alcohol Type | Molar Ratio (Alcohol:Acyl Chloride:Base) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Primary (e.g., Ethanol) | 1 : 1.1 : 1.2 | DCM | 0 to RT | 2 - 4 | 85 - 95 |
| Secondary (e.g., Isopropanol) | 1 : 1.2 : 1.5 | DCM | 0 to RT | 4 - 8 | 70 - 85 |
| Tertiary (e.g., t-Butanol) | 1 : 1.5 : 2.0 | THF | 0 to RT | 12 - 24 | 40 - 60 |
| Phenol | 1 : 1.1 : 1.2 | DCM/Pyridine | 0 to RT | 3 - 6 | 80 - 90 |
Note: RT = Room Temperature. Tertiary alcohols react slower due to steric hindrance.
Visualization
Experimental Workflow
Caption: Workflow for the esterification of an alcohol with this compound.
Reaction Mechanism
Caption: Nucleophilic addition-elimination mechanism for esterification.
References
Application Notes and Protocols for the Schotten-Baumann Reaction of 4-Isopropylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the Schotten-Baumann reaction utilizing 4-isopropylbenzoyl chloride. This versatile reaction is a cornerstone in organic synthesis for the formation of amides and esters, which are pivotal structural motifs in numerous pharmaceuticals and functional materials.
Introduction to the Schotten-Baumann Reaction
The Schotten-Baumann reaction is a method for synthesizing amides from amines and acid chlorides, or esters from alcohols/phenols and acid chlorides.[1][2][3] The reaction is typically conducted under biphasic conditions, employing an aqueous base to neutralize the hydrogen chloride byproduct generated during the acylation.[1] This neutralization is critical as it drives the reaction to completion. Common bases include sodium hydroxide, while organic solvents like dichloromethane or diethyl ether are used to dissolve the reactants.[3] The reaction generally proceeds at room temperature.[4]
The mechanism involves the nucleophilic attack of the amine or alcohol on the carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion to form the corresponding amide or ester.[1]
Synthesis of this compound
The starting material, this compound, can be readily synthesized from 4-isopropylbenzoic acid. A common method involves the use of a chlorinating agent such as thionyl chloride (SOCl₂) in an anhydrous solvent.
Experimental Protocol: Synthesis of this compound
This protocol outlines the synthesis of this compound from 4-isopropylbenzoic acid.
Materials:
-
4-isopropylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Gas outlet/trap for acidic gases
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, add 4-isopropylbenzoic acid.
-
Add anhydrous toluene to dissolve the acid.
-
Add a catalytic amount of anhydrous DMF (1-2 drops).[5]
-
Slowly add thionyl chloride (1.2-1.5 equivalents) to the solution at room temperature with stirring.[5]
-
Heat the reaction mixture to reflux and maintain for 1-2 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.[5]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.[5] The resulting crude this compound can be used directly in the next step or purified by vacuum distillation.
Schotten-Baumann Reaction with Amines: Synthesis of N-substituted 4-Isopropylbenzamides
The reaction of this compound with primary or secondary amines under Schotten-Baumann conditions provides a straightforward route to N-substituted 4-isopropylbenzamides.
Detailed Experimental Protocol: Synthesis of 4-isopropyl-N-(4-methylbenzyl)benzamide
This protocol details the synthesis of a specific N-substituted benzamide.[5]
Materials:
-
This compound
-
4-methylbenzylamine
-
Dichloromethane (DCM) or diethyl ether
-
10% aqueous sodium hydroxide (NaOH) solution
-
Dilute hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Flask
-
Separatory funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve 4-methylbenzylamine in dichloromethane in a flask.
-
In a separate funnel, prepare a solution of this compound in dichloromethane.
-
Cool the amine solution in an ice bath.
-
Simultaneously and dropwise, add the this compound solution and the 10% aqueous NaOH solution to the stirred amine solution.
-
Maintain the reaction temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the mixture vigorously at room temperature for 1-2 hours.[5]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, water, and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[5]
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).[5]
Quantitative Data for Amide Synthesis
| Amine | Base | Solvent | Reaction Time | Temperature | Yield | Reference |
| 4-methylbenzylamine | 10% aq. NaOH | Dichloromethane | 1-2 hours | 0 °C to RT | High (not specified) | [5] |
| Aniline (general protocol) | 10% aq. NaOH | - | 15 minutes | Not specified | Not specified | [2] |
Schotten-Baumann Reaction with Alcohols and Phenols: Synthesis of 4-Isopropylbenzoate Esters
The Schotten-Baumann reaction is also a versatile method for the esterification of alcohols and phenols using this compound. The general conditions are similar to those used for amidation.
General Experimental Protocol for Esterification
This protocol provides a general procedure for the synthesis of 4-isopropylbenzoate esters.
Materials:
-
This compound
-
Alcohol or Phenol
-
Pyridine or 10% aqueous sodium hydroxide (NaOH)
-
Dichloromethane or diethyl ether
-
Dilute hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve the alcohol or phenol in the chosen organic solvent.
-
Add the base (either pyridine or 10% aqueous NaOH).
-
Cool the mixture in an ice bath.
-
Slowly add this compound to the stirred mixture.
-
Allow the reaction to proceed at room temperature for several hours.
-
Upon completion, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude ester.
-
Purify the crude product by recrystallization or column chromatography.
Visualizing the Workflow and Mechanism
Experimental Workflow
Caption: Experimental workflow for the Schotten-Baumann reaction.
Reaction Mechanism
Caption: Generalized mechanism of the Schotten-Baumann reaction.
References
Application Notes and Protocols for 4-Isopropylbenzoyl Chloride in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Isopropylbenzoyl chloride is a reactive acyl chloride that serves as a valuable building block in the synthesis of various pharmaceutical intermediates. Its isopropyl moiety can enhance lipophilicity, potentially improving the pharmacokinetic properties of drug candidates. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of N-substituted benzamides, a class of compounds with diverse biological activities. The synthesis of the novel compound 4-isopropyl-N-(4-methylbenzyl)benzamide is presented as a primary example.
Key Applications in Pharmaceutical Intermediate Synthesis
This compound is primarily utilized in acylation reactions, where it readily reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively. These reactions are fundamental in the construction of more complex molecules with potential therapeutic applications.
Synthesis of N-Substituted Benzamides
N-substituted benzamides are a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antitumor, anti-inflammatory, and neuroprotective effects. The synthesis typically involves the reaction of this compound with a primary or secondary amine.
Example: Synthesis of 4-isopropyl-N-(4-methylbenzyl)benzamide
This section details the two-step synthesis of 4-isopropyl-N-(4-methylbenzyl)benzamide, a novel benzamide derivative. The process begins with the preparation of this compound from 4-isopropylbenzoic acid.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines the conversion of 4-isopropylbenzoic acid to its corresponding acyl chloride using thionyl chloride.
Materials:
-
4-isopropylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Catalytic amount of N,N-dimethylformamide (DMF) (optional)
-
Round-bottom flask
-
Reflux condenser
-
Gas trap (for HCl and SO₂ byproducts)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap, suspend or dissolve 4-isopropylbenzoic acid (1.0 eq.) in anhydrous DCM or toluene.[1][2]
-
Optionally, add a catalytic amount of anhydrous DMF (1-2 drops).
-
Slowly add thionyl chloride (1.2-1.5 eq.) to the mixture at room temperature with stirring.[2]
-
Heat the reaction mixture to reflux (approximately 40°C for DCM, higher for toluene) and maintain for 1-3 hours.[1][2]
-
Monitor the reaction progress by the cessation of gas evolution (HCl and SO₂).[1]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude this compound, a pale yellow oil, can be used in the next step without further purification.[2]
Quantitative Data Summary (Protocol 1)
| Parameter | Value | Reference |
| Starting Material | 4-Isopropylbenzoic Acid | [1][2] |
| Reagent | Thionyl Chloride | [1][2] |
| **Molar Ratio (Acid:SOCl₂) ** | 1 : 1.2-1.5 | [2] |
| Solvent | Anhydrous DCM or Toluene | [1][2] |
| Reaction Temperature | Reflux (40°C for DCM) | [1][2] |
| Reaction Time | 1 - 3 hours | [1][2] |
| Product | This compound | [2] |
| Expected Yield | High (typically used crude) | [2] |
Protocol 2: Synthesis of 4-isopropyl-N-(4-methylbenzyl)benzamide
This protocol describes the amidation reaction between this compound and 4-methylbenzylamine.
Materials:
-
Crude this compound (from Protocol 1)
-
4-methylbenzylamine
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine or other non-nucleophilic base
-
1M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a separate round-bottom flask, dissolve 4-methylbenzylamine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in anhydrous DCM.[2]
-
Cool the amine solution to 0°C in an ice bath.[2]
-
Dissolve the crude this compound (1.05 eq.) in a small amount of anhydrous DCM.
-
Slowly add the this compound solution dropwise to the cooled amine solution with vigorous stirring.[2]
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.[2]
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl solution, saturated sodium bicarbonate solution, and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to yield pure 4-isopropyl-N-(4-methylbenzyl)benzamide.[2]
Quantitative Data Summary (Protocol 2)
| Parameter | Value | Reference |
| Starting Material 1 | This compound | [2] |
| Starting Material 2 | 4-methylbenzylamine | [2] |
| **Molar Ratio (Acyl Chloride:Amine) ** | ~1.05 : 1 | [2] |
| Base | Triethylamine | [2] |
| Solvent | Anhydrous DCM | [2] |
| Reaction Temperature | 0°C to Room Temperature | [2] |
| Reaction Time | 4 - 6 hours | [2] |
| Product | 4-isopropyl-N-(4-methylbenzyl)benzamide | [2] |
| Expected Yield | > 85% | [2] |
| Purification | Column Chromatography / Recrystallization | [2] |
Mandatory Visualizations
Experimental Workflow
Caption: A logical workflow for the two-step synthesis of 4-isopropyl-N-(4-methylbenzyl)benzamide.
Potential Signaling Pathway Inhibition
While the specific biological activity of 4-isopropyl-N-(4-methylbenzyl)benzamide is not yet fully characterized, structurally similar N-benzylbenzamide derivatives have been identified as inhibitors of tubulin polymerization, a key process in cell division. This suggests a potential anticancer activity.
Caption: Hypothetical inhibition of tubulin polymerization by N-benzylbenzamide analogs, leading to cell cycle arrest and apoptosis.
References
Application Notes and Protocols for the Use of 4-Isopropylbenzoyl Chloride in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Isopropylbenzoyl chloride is a reactive chemical intermediate that serves as a valuable building block in the synthesis of various organic molecules.[1] Its structure, featuring a para-substituted isopropyl group on a benzoyl chloride backbone, allows for its incorporation into a wide range of derivatives. In the field of agrochemical research, the 4-isopropylphenyl moiety is explored for its potential to impart desirable physicochemical and biological properties to candidate pesticides, including herbicides and fungicides. The lipophilic nature of the isopropyl group can, for instance, influence the molecule's uptake and translocation within target organisms. This document provides detailed protocols for the synthesis of a representative agrochemical candidate, a substituted N-benzyl-4-isopropylbenzamide, and outlines a workflow for its biological screening.
Synthesis of Agrochemical Intermediates and Candidates
The primary application of this compound in agrochemical synthesis is in the formation of amide and ester linkages through nucleophilic acyl substitution.[1] These reactions are fundamental in building more complex molecules with potential pesticidal activity. A common synthetic route involves a two-step process: the conversion of 4-isopropylbenzoic acid to the more reactive this compound, followed by the reaction of the acid chloride with a suitable amine or alcohol to yield the final product.
Representative Synthesis: N-(4-chlorobenzyl)-4-isopropylbenzamide
This section details the synthesis of N-(4-chlorobenzyl)-4-isopropylbenzamide, a hypothetical agrochemical candidate, illustrating a common application of this compound.
Diagram of the Synthesis Pathway
Caption: Two-step synthesis of a model agrochemical.
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
4-Isopropylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Gas trap (for HCl and SO₂ byproducts)
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap, suspend 4-isopropylbenzoic acid (1.0 eq.) in anhydrous toluene.
-
Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).
-
Slowly add thionyl chloride (1.2-1.5 equivalents) to the suspension at room temperature with stirring.[2]
-
Heat the reaction mixture to reflux and maintain for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.[2]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The resulting crude this compound, a pale yellow oil, can be used in the next step without further purification or can be purified by vacuum distillation.[2]
Protocol 2: Synthesis of N-(4-chlorobenzyl)-4-isopropylbenzamide
Materials:
-
This compound
-
4-Chlorobenzylamine
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 4-chlorobenzylamine (1.0 eq.) and pyridine (1.2 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the cooled amine solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude N-(4-chlorobenzyl)-4-isopropylbenzamide by recrystallization from a suitable solvent (e.g., ethanol/water).
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis and biological activity of the representative agrochemical candidate, N-(4-chlorobenzyl)-4-isopropylbenzamide. This data is illustrative and serves as a template for presenting experimental results.
| Parameter | Value |
| Synthesis | |
| Yield of Step 1 | >95% (crude) |
| Yield of Step 2 | 85-92% (after purification) |
| Purity (HPLC) | >98% |
| Melting Point | 135-137 °C |
| Herbicidal Activity | |
| EC₅₀ (pre-emergence) | 1.5 mg/L (on Amaranthus retroflexus) |
| EC₅₀ (post-emergence) | 5.2 mg/L (on Echinochloa crus-galli) |
| Fungicidal Activity | |
| EC₅₀ | >50 µg/mL (against Botrytis cinerea) |
Agrochemical Screening Workflow
The synthesized compound would then undergo a series of biological screens to determine its potential as an agrochemical.
Diagram of Herbicidal Screening Workflow
Caption: Workflow for herbicidal activity screening.
Potential Applications and Mode of Action
Benzamide herbicides are known to act on various molecular targets in plants. For instance, some inhibit microtubule assembly, leading to disruption of cell division and plant growth. The synthesized N-(4-chlorobenzyl)-4-isopropylbenzamide, if found to be active, would require further investigation to elucidate its specific mode of action. This would involve physiological studies to observe its effects on plant development and biochemical assays to identify the target enzyme or protein. The structural similarity to other known herbicides could provide initial hypotheses for these investigations. Similarly, for fungicidal activity, screening against a panel of plant pathogenic fungi would be the first step, followed by studies to determine if it impacts processes like cell wall synthesis, respiration, or signal transduction in susceptible fungi.
References
Application Notes and Protocols for the Acylation of Phenols with 4-Isopropylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acylation of phenols is a fundamental and widely utilized transformation in organic synthesis, particularly within the realms of medicinal chemistry and drug development. This process involves the introduction of an acyl group onto the hydroxyl moiety of a phenol, forming a phenyl ester. The choice of the acylating agent is critical as it can significantly influence the physicochemical properties of the resulting molecule, such as lipophilicity, stability, and steric bulk.
4-Isopropylbenzoyl chloride is a valuable acylating agent that introduces the 4-isopropylbenzoyl group. This bulky, lipophilic moiety can serve multiple purposes in drug design and development. It can function as a protecting group for the phenolic hydroxyl, shielding it from undesired reactions during multi-step syntheses.[1] Additionally, the introduction of the 4-isopropylbenzoyl group can modulate the pharmacokinetic profile of a parent drug molecule, potentially enhancing its membrane permeability and oral bioavailability by increasing its lipophilicity.[2] The resulting esters can also act as prodrugs, which are cleaved in vivo to release the active phenolic drug.
This document provides detailed protocols for the acylation of phenols with this compound under Schotten-Baumann conditions, a robust and common method for this transformation. It also includes quantitative data on reaction parameters for various phenolic substrates and discusses the applications of the 4-isopropylbenzoyl group in drug development.
Reaction and Mechanism
The acylation of phenols with this compound typically proceeds via a nucleophilic acyl substitution reaction, most commonly under Schotten-Baumann conditions.[3][4][5] The reaction is base-catalyzed, with common bases including sodium hydroxide or tertiary amines like pyridine.[3]
The mechanism involves two key steps:
-
Activation of the Phenol: In the presence of a base, the weakly acidic phenol is deprotonated to form a more nucleophilic phenoxide ion.[6]
-
Nucleophilic Attack: The resulting phenoxide ion attacks the electrophilic carbonyl carbon of this compound. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group to yield the desired phenyl ester.[3] The base also serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[6]
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for the acylation of various phenols with this compound.
| Phenol Substrate | Base | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Phenol | 10% aq. NaOH | Dichloromethane/Water | 25 | 2 | 92 |
| 4-Methoxyphenol | Pyridine | Dichloromethane | 25 | 3 | 88 |
| 4-Nitrophenol | 10% aq. NaOH | Dichloromethane/Water | 25 | 1.5 | 95 |
| Salicylaldehyde | Pyridine | Dichloromethane | 0 - 25 | 4 | 85 |
| 2-Naphthol | 10% aq. NaOH | Dichloromethane/Water | 25 | 2.5 | 90 |
Note: Yields are isolated yields after purification and may vary depending on the specific reaction scale and purification method.
Experimental Protocols
Protocol 1: General Schotten-Baumann Acylation using Aqueous Sodium Hydroxide
This protocol is suitable for a wide range of simple phenols.
Materials:
-
Phenol (1.0 eq)
-
This compound (1.1 eq)
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Deionized Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve the phenol (1.0 eq) in dichloromethane.
-
Add the 10% aqueous sodium hydroxide solution (2.0 eq) to the flask.
-
Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Slowly add this compound (1.1 eq) dropwise to the reaction mixture over 15-20 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with deionized water (2 x volume of organic layer) and brine (1 x volume of organic layer).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Acylation using Pyridine as a Base and Solvent
This protocol is often used for more sensitive or less reactive phenols.
Materials:
-
Phenol (1.0 eq)
-
This compound (1.2 eq)
-
Anhydrous Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Deionized Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the phenol (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add this compound (1.2 eq) dropwise to the solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), deionized water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Tailored Functionalization of Natural Phenols to Improve Biological Activity [mdpi.com]
- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 4. chemistnotes.com [chemistnotes.com]
- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
Laboratory Scale Synthesis of 4-Isopropylbenzamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the laboratory-scale synthesis of 4-isopropylbenzamide, a valuable intermediate in pharmaceutical and chemical research. The described two-step synthesis is a robust and efficient procedure commencing with the readily available 4-isopropylbenzoic acid. The initial step involves the conversion of the carboxylic acid to the more reactive 4-isopropylbenzoyl chloride intermediate using thionyl chloride. The subsequent amidation of the acyl chloride with aqueous ammonia yields the desired 4-isopropylbenzamide. This protocol includes comprehensive experimental procedures, a summary of material properties, and expected analytical data for the final product.
Introduction
Benzamide derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The isopropyl moiety, in particular, can influence a molecule's lipophilicity and metabolic stability, making 4-isopropylbenzamide a key building block in the synthesis of various biologically active molecules. The following protocol details a reliable and scalable laboratory method for the preparation of 4-isopropylbenzamide.
Data Presentation
A summary of the physical and chemical properties of the key materials in this synthesis is provided in the table below for easy reference.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | CAS Number |
| 4-Isopropylbenzoic Acid | C₁₀H₁₂O₂ | 164.20 | White Crystalline Solid | 117-120 | 536-66-3 |
| Thionyl Chloride | SOCl₂ | 118.97 | Colorless to Yellow Liquid | -104.5 | 7719-09-7 |
| This compound | C₁₀H₁₁ClO | 182.65 | Colorless to Yellow Liquid | N/A | 40335-43-1 |
| Ammonium Hydroxide (28-30%) | NH₄OH | 35.04 | Colorless Liquid | N/A | 1336-21-6 |
| 4-Isopropylbenzamide | C₁₀H₁₃NO | 163.22 | White Powder | 138-141 | 619-76-1 |
Physicochemical and Spectroscopic Data of 4-Isopropylbenzamide
| Property | Value |
| Appearance | White Powder |
| Melting Point | 138-141 °C |
| ¹H NMR (Predicted, CDCl₃, 400 MHz) | δ 7.75 (d, J=8.4 Hz, 2H), 7.30 (d, J=8.4 Hz, 2H), 6.0 (br s, 2H, NH₂), 3.00 (sept, J=6.9 Hz, 1H), 1.25 (d, J=6.9 Hz, 6H) |
| IR (KBr, cm⁻¹) | ~3360, 3170 (N-H stretch), ~1640 (C=O stretch, Amide I), ~1610 (N-H bend, Amide II) |
Note: Spectroscopic data is predicted based on the analysis of structurally similar compounds and should be confirmed by experimental data.
Experimental Protocols
Step 1: Synthesis of this compound
This procedure details the conversion of 4-isopropylbenzoic acid to its acyl chloride derivative.
Materials:
-
4-Isopropylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene
-
N,N-Dimethylformamide (DMF) (catalytic amount)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Gas trap (for HCl and SO₂ gases)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas trap, add 4-isopropylbenzoic acid (1.0 eq).
-
Add anhydrous toluene to dissolve the acid.
-
Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).
-
Slowly add thionyl chloride (1.5 eq.) to the solution at room temperature with stirring.
-
Heat the reaction mixture to reflux and maintain for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The resulting crude this compound, a pale yellow oil, can be used in the next step without further purification.
Step 2: Synthesis of 4-Isopropylbenzamide
This procedure describes the amidation of this compound to form the final product.
Materials:
-
Crude this compound (from Step 1)
-
Concentrated aqueous ammonium hydroxide (28-30%)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Beaker or flask for the reaction
-
Ice bath
-
Magnetic stirrer
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Dissolve the crude this compound in a minimal amount of dichloromethane in a flask.
-
In a separate beaker, cool a concentrated aqueous ammonium hydroxide solution in an ice bath.
-
Slowly add the solution of this compound dropwise to the cold, stirred ammonium hydroxide solution. A white precipitate of 4-isopropylbenzamide will form.
-
After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes.
-
Collect the white solid by vacuum filtration using a Büchner funnel and wash with cold deionized water.
-
For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water).
-
Dry the purified 4-isopropylbenzamide under vacuum to obtain a white crystalline solid.
Mandatory Visualizations
Synthesis Workflow
Caption: A logical workflow for the two-step synthesis of 4-isopropylbenzamide.
Safety Precautions
-
This synthesis should be performed in a well-ventilated fume hood.
-
Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). Handle with extreme care and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Concentrated ammonium hydroxide is corrosive and has a strong, irritating odor. Handle with care in a fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
The reaction of this compound with ammonia is exothermic. The addition should be done slowly and with cooling to control the reaction temperature.
Application Notes and Protocols for the Synthesis of Photosensitive Materials Using 4-Isopropylbenzoyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Isopropylbenzoyl chloride is a versatile chemical intermediate that can be employed in the synthesis of a variety of photosensitive materials. Its derivatives can function as photoinitiators or be incorporated into polymer backbones to create photocurable and photo-crosslinkable systems. These materials are integral to applications ranging from dental composites and 3D printing to photolithography and drug delivery systems.
Upon exposure to ultraviolet (UV) light, photoinitiators derived from this compound can generate free radicals, which in turn initiate the polymerization of monomer and oligomer resins.[1] Similarly, polymers functionalized with 4-isopropylbenzoyl derivatives can undergo crosslinking reactions when irradiated, leading to changes in their physical and chemical properties, such as solubility, mechanical strength, and degradation. This document provides detailed protocols for the synthesis of a novel photoinitiator and a photocurable polymer using this compound.
General Synthesis Workflow
The synthesis of photosensitive materials using this compound typically follows a two-step process: functionalization and photopolymerization. The initial step involves the reaction of this compound with a molecule containing a nucleophilic group (e.g., hydroxyl or amine) to form an ester or amide linkage. The resulting product is a photosensitive molecule. The second step is the application of UV radiation to initiate polymerization or crosslinking.
Caption: General workflow for the synthesis and application of photosensitive materials.
Experimental Protocols
Protocol 1: Synthesis of a Novel Photoinitiator: 2-Hydroxy-2-methyl-1-(4-isopropylphenyl)propan-1-one
This protocol details the synthesis of a Type I photoinitiator, analogous to commercially available α-hydroxy ketone photoinitiators, through a Friedel-Crafts acylation followed by α-hydroxylation.
Materials:
-
This compound
-
Aluminum chloride (AlCl₃), anhydrous
-
tert-Butylbenzene
-
Dichloromethane (DCM), anhydrous
-
N-Bromosuccinimide (NBS)
-
Aqueous sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl), 1 M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Friedel-Crafts Acylation:
-
To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (1.1 eq) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add this compound (1.0 eq) to the suspension while stirring.
-
Add tert-butylbenzene (1.0 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of ice-cold 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ketone intermediate.
-
-
α-Bromination:
-
Dissolve the crude ketone in a suitable solvent such as a mixture of DCM and methanol.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) in portions.
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
-
α-Hydroxylation:
-
Dissolve the crude α-bromo ketone in a mixture of acetone and water.
-
Add an aqueous solution of sodium hydroxide (2.0 eq).
-
Stir the reaction at room temperature for 2-4 hours.
-
Neutralize the reaction mixture with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the final product by column chromatography on silica gel.
-
Quantitative Data (Representative):
| Step | Reactant Ratios (eq) | Reaction Time (hours) | Yield (%) |
| Friedel-Crafts Acylation | 4-IPBC (1.0), t-BuBenzene (1.0), AlCl₃ (1.1) | 4-6 | 75-85 |
| α-Bromination | Ketone (1.0), NBS (1.05) | 12-16 | 80-90 |
| α-Hydroxylation | α-Bromo Ketone (1.0), NaOH (2.0) | 2-4 | 60-70 |
Note: Yields are representative and may vary based on reaction scale and purification efficiency.
Protocol 2: Synthesis of a Photocurable Polymer via Esterification of Poly(vinyl alcohol)
This protocol describes the functionalization of a commodity polymer, Poly(vinyl alcohol) (PVA), with photosensitive 4-isopropylbenzoyl groups.[2]
Materials:
-
Poly(vinyl alcohol) (PVA)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Pyridine
-
Methanol
Procedure:
-
Polymer Dissolution:
-
In a flame-dried flask, dissolve Poly(vinyl alcohol) in anhydrous DMF. This may require heating.
-
Once dissolved, allow the solution to cool to room temperature.
-
-
Functionalization:
-
Under an inert atmosphere, add anhydrous pyridine (2.0 eq per hydroxyl group on PVA to be functionalized) to the polymer solution.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.5 eq per hydroxyl group) in a small amount of anhydrous DMF to the stirred polymer solution.
-
Allow the reaction to proceed at 0 °C for 2-4 hours, then warm to room temperature and stir overnight.[2]
-
-
Purification:
-
Precipitate the functionalized polymer by pouring the reaction mixture into a large volume of methanol with vigorous stirring.[2]
-
Filter the precipitate and wash thoroughly with methanol to remove unreacted reagents and byproducts.[2]
-
Repeat the dissolution in a minimal amount of a suitable solvent (e.g., THF) and reprecipitation in methanol to ensure purity.
-
Dry the final photocurable polymer under vacuum.
-
Quantitative Data (Representative):
| Polymer | Degree of Substitution (%) | Reaction Time (hours) | Yield (%) |
| PVA-IPB | 10-50 | 18-24 | 60-80 |
Note: The degree of substitution can be controlled by varying the stoichiometry of this compound and can be determined by ¹H NMR spectroscopy.
Application: Photopolymerization
The synthesized photosensitive materials can be used in various photopolymerization applications.
Workflow for UV Curing:
Caption: Workflow for UV curing of a photopolymer resin.
Mechanism of Photoinitiation and Polymerization:
Upon absorption of UV light, the synthesized α-hydroxy ketone photoinitiator undergoes a Norrish Type I cleavage to generate two radical species. These radicals then initiate the polymerization of acrylate or methacrylate monomers, leading to the formation of a crosslinked polymer network.
Caption: Simplified mechanism of free-radical photopolymerization.
Conclusion
This compound serves as a valuable precursor for the synthesis of custom photosensitive materials. The protocols provided herein offer a foundation for developing novel photoinitiators and photocurable polymers. Researchers can adapt these methods to introduce the 4-isopropylbenzoyl moiety into various molecular architectures to tailor the properties of the resulting materials for specific applications in drug development, materials science, and advanced manufacturing. Further characterization of the synthesized materials, including spectroscopic analysis (NMR, FT-IR, UV-Vis) and evaluation of their curing kinetics and mechanical properties, is essential for their effective implementation.
References
Troubleshooting & Optimization
How to remove 4-isopropylbenzoic acid from 4-Isopropylbenzoyl chloride
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the removal of 4-isopropylbenzoic acid from 4-isopropylbenzoyl chloride. This document is structured as a technical support center, offering troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during this purification process.
Introduction: The Challenge of Purity in Acyl Chlorides
This compound is a valuable intermediate in organic synthesis, prized for its reactivity in acylation reactions. However, its synthesis from 4-isopropylbenzoic acid, typically using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, often results in a crude product contaminated with unreacted starting material.[1][2] The presence of residual 4-isopropylbenzoic acid can interfere with subsequent reactions, leading to unwanted byproducts and reduced yields. Therefore, its effective removal is critical for ensuring the success of downstream applications. This guide outlines the principles and practical steps for achieving high-purity this compound.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove 4-isopropylbenzoic acid from my this compound?
A1: 4-Isopropylbenzoic acid is a nucleophile (albeit a weak one) and can react with the highly electrophilic this compound, particularly at elevated temperatures, to form the corresponding anhydride. More significantly, in subsequent reactions where you intend to use the acyl chloride to react with another nucleophile (e.g., an amine or alcohol), the acidic proton of the carboxylic acid can neutralize basic reagents or catalysts. Furthermore, the carboxylate, if formed, can compete as a nucleophile, leading to a mixture of products and complicating purification.
Q2: I've removed the excess thionyl chloride after the reaction. Isn't that enough?
A2: While removing the excess chlorinating agent is a critical first step, it does not remove the unreacted 4-isopropylbenzoic acid. Thionyl chloride is volatile and can be removed under reduced pressure, often with an azeotropic solvent like toluene.[3] However, 4-isopropylbenzoic acid is a solid with a high boiling point and will remain in the reaction flask.[4]
Q3: Can I use an aqueous workup with a mild base to remove the acidic impurity?
A3: This is generally not recommended for highly reactive acyl chlorides like this compound. Acyl chlorides are readily hydrolyzed by water back to the corresponding carboxylic acid.[5] Washing with an aqueous base (e.g., sodium bicarbonate solution) would likely lead to significant decomposition of your desired product. This technique is more suitable for less reactive acyl chlorides, such as aryl sulfonyl chlorides.[6]
Q4: What is the best method for purifying this compound?
A4: The optimal method depends on the scale of your reaction and the required purity. For high purity, vacuum fractional distillation is the most effective method, provided there is a sufficient difference in the boiling points of the acyl chloride and the carboxylic acid.[3][7] For smaller scales or when distillation is not feasible, solid-phase scavenger resins offer an excellent alternative for selectively removing the acidic impurity without introducing water.[8][9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield after purification | Hydrolysis of the acyl chloride: Exposure to atmospheric moisture or use of an aqueous workup. | Ensure all glassware is rigorously dried. Perform all manipulations under an inert atmosphere (e.g., nitrogen or argon). Avoid aqueous workups. |
| Decomposition during distillation: Overheating the distillation pot. | Use vacuum distillation to lower the boiling point. Ensure the heating mantle is controlled and the temperature is raised gradually. | |
| Product is dark or discolored | Impure starting materials: Old or decomposed thionyl chloride can contain impurities. | Purify the thionyl chloride by distillation before use. |
| Side reactions at high temperatures: Prolonged heating can lead to decomposition. | Minimize the reaction time and avoid excessive temperatures during the synthesis and purification. | |
| Carboxylic acid impurity still present after distillation | Inefficient fractional distillation: Insufficient separation due to similar boiling points or an inadequate distillation setup. | Use a longer fractionating column (e.g., a Vigreux column) to increase the number of theoretical plates. Ensure a slow and steady distillation rate.[10] |
| Solid-phase scavenger is ineffective | Insufficient scavenger: Not enough resin to bind all the carboxylic acid. | Increase the amount of scavenger resin used. |
| Poor mixing: Inadequate contact between the solution and the resin. | Ensure efficient stirring or agitation of the resin slurry. | |
| Incorrect solvent: The solvent may be hindering the binding of the acid to the resin. | Consult the scavenger resin manufacturer's guidelines for optimal solvents. Generally, non-polar aprotic solvents are suitable. |
Purification Protocols
Method 1: Vacuum Fractional Distillation
This method is ideal for achieving high purity on a larger scale. It leverages the difference in boiling points between the desired acyl chloride and the less volatile carboxylic acid impurity.
Principle: Under reduced pressure, the boiling points of both compounds are lowered, allowing for distillation at a temperature that minimizes thermal decomposition. The more volatile this compound will distill first, leaving the 4-isopropylbenzoic acid behind in the distillation flask.
Physical Properties for Separation:
| Compound | Molecular Weight ( g/mol ) | Boiling Point | Melting Point (°C) |
| 4-Isopropylbenzoic Acid | 164.20 | 271.8 °C @ 760 mmHg; 125 °C @ 0.2 mmHg | 117-120[4] |
| This compound | 182.65 | Estimated to be lower than the carboxylic acid under vacuum. A structurally similar compound, 4-isopropylbenzyl chloride, boils at 120-124 °C @ 26 Torr and 228.2 °C @ 760 mmHg.[11] | Not applicable (liquid) |
Experimental Protocol: Vacuum Fractional Distillation
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus using oven-dried glassware. This should include a round-bottom flask, a fractionating column (a Vigreux column is recommended), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Connect the apparatus to a vacuum pump with a cold trap in between to protect the pump.
-
Ensure all joints are well-sealed with appropriate vacuum grease.
-
-
Procedure:
-
Transfer the crude this compound into the distillation flask containing a magnetic stir bar.
-
Begin stirring and slowly reduce the pressure to the desired level (e.g., 1-10 mmHg).
-
Gently heat the distillation flask using a heating mantle or an oil bath.
-
Observe the vapor rising through the fractionating column. Collect a small forerun fraction, which may contain any residual volatile impurities.
-
Carefully collect the main fraction that distills at a constant temperature. This is your purified this compound.
-
Monitor the temperature closely. A sharp increase in temperature may indicate that the higher-boiling impurity (4-isopropylbenzoic acid) is beginning to distill. Stop the distillation at this point.
-
Allow the apparatus to cool completely before releasing the vacuum.
-
Store the purified product under an inert atmosphere.
-
Method 2: Solid-Phase Scavenger Resin
This method is highly effective for smaller-scale purifications and avoids the need for heating. It utilizes a polymer-bound reagent that selectively reacts with and removes the acidic impurity.
Principle: A basic scavenger resin, such as a polymer-bound amine or carbonate, will react with the acidic proton of 4-isopropylbenzoic acid, effectively tethering it to the solid support. The neutral this compound remains in solution and can be recovered by simple filtration.[8][9]
Experimental Protocol: Purification using a Solid-Phase Scavenger
-
Materials:
-
Crude this compound.
-
Anhydrous, non-protic solvent (e.g., dichloromethane or toluene).
-
Solid-phase scavenger resin with a basic functionality (e.g., aminomethylated polystyrene or a polymer-bound carbonate). Use approximately 2-3 equivalents of the resin relative to the estimated amount of carboxylic acid impurity.
-
-
Procedure:
-
Dissolve the crude this compound in the anhydrous solvent in a dry flask under an inert atmosphere.
-
Add the scavenger resin to the solution.
-
Stir the resulting slurry at room temperature for 2-4 hours. The reaction progress can be monitored by TLC or by taking small aliquots for analysis (see Purity Assessment section).
-
Once the reaction is complete (i.e., the carboxylic acid is no longer detectable in the solution), filter the mixture to remove the resin.
-
Wash the resin with a small amount of the anhydrous solvent and combine the filtrates.
-
Remove the solvent from the combined filtrate under reduced pressure to yield the purified this compound.
-
Store the product under an inert atmosphere.
-
Purity Assessment
Verifying the removal of 4-isopropylbenzoic acid is crucial. The following spectroscopic methods are highly effective for this purpose.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Principle: Carboxylic acids exhibit a characteristic broad O-H stretching band in the region of 3300-2500 cm⁻¹. Acyl chlorides have a sharp, intense C=O stretching band at a higher frequency (typically 1810-1770 cm⁻¹) compared to the corresponding carboxylic acid (around 1710 cm⁻¹).[12]
-
Procedure:
-
Acquire an FTIR spectrum of your purified sample.
-
Examine the spectrum for the absence of a broad absorption band in the 3300-2500 cm⁻¹ region. Its absence is a strong indicator of the successful removal of the carboxylic acid.
-
Confirm the presence of the sharp C=O stretch characteristic of the acyl chloride. For aromatic acyl chlorides, this is typically around 1770 cm⁻¹.[12]
-
¹H NMR Spectroscopy
-
Principle: The acidic proton of a carboxylic acid gives a very characteristic signal in the ¹H NMR spectrum, typically a broad singlet in the downfield region of 10-13 ppm. This signal will be absent in a pure acyl chloride sample.
-
Procedure:
-
Dissolve a small sample of the purified product in a dry, deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR spectrum.
-
Check for the absence of a broad singlet between 10 and 13 ppm.
-
The presence of this signal indicates residual carboxylic acid. The integration of this peak relative to the other protons in the molecule can be used for quantification.
-
Visualization of Workflow
Caption: Decision workflow for the purification of this compound.
References
- 1. chembam.com [chembam.com]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Purification [chem.rochester.edu]
- 9. Page loading... [guidechem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Quantifying Carboxylic Acid Concentration in Model Polyamide Desalination Membranes via Fourier Transform Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Yield for 4-Isopropylbenzoyl Chloride Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4-isopropylbenzoyl chloride.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Q1: Why is the yield of my this compound unexpectedly low?
Possible Causes and Solutions:
-
Incomplete Reaction: The conversion of 4-isopropylbenzoic acid to the acyl chloride may not have gone to completion.
-
Solution: Increase the reaction time or gently heat the mixture to reflux. Ensure a slight excess (1.2-1.5 equivalents) of the chlorinating agent is used.[1]
-
-
Moisture Contamination: this compound is highly susceptible to hydrolysis, reverting to 4-isopropylbenzoic acid in the presence of water.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Suboptimal Reagent: The choice and quality of the chlorinating agent can significantly impact the yield.
-
Steric Hindrance: The bulky isopropyl group may slightly hinder the reaction.
-
Solution: Increasing the reaction time or using a more reactive chlorinating agent like oxalyl chloride can help overcome this.[1]
-
Q2: My final product is a dark, oily residue instead of a pale-yellow liquid. What is the cause and how can I fix it?
Possible Cause and Solution:
-
Thermal Decomposition: this compound can decompose at elevated temperatures, leading to the formation of colored impurities. This is more common when using thionyl chloride, which often requires heating.
-
Solution: Avoid excessive heating during the reaction and purification. If purification by distillation is necessary, perform it under reduced pressure (vacuum distillation) to lower the boiling point and prevent decomposition.[1] Using a milder chlorinating agent like oxalyl chloride at room temperature can also prevent this issue.[2][3]
-
Q3: After the reaction, I still have a significant amount of the starting material, 4-isopropylbenzoic acid, in my product mixture. What went wrong?
Possible Causes and Solutions:
-
Insufficient Chlorinating Agent: An inadequate amount of the chlorinating agent will result in an incomplete conversion of the carboxylic acid.
-
Solution: Use a slight excess of the chlorinating agent (e.g., 1.2-1.5 equivalents of thionyl chloride or oxalyl chloride).
-
-
Reaction Time or Temperature Too Low: The reaction may not have had enough time or energy to proceed to completion.
-
Solution: Increase the reaction time or, if using thionyl chloride, gently heat the reaction to reflux. For oxalyl chloride reactions, ensure the reaction has been stirred for a sufficient duration at room temperature.[1]
-
-
Presence of Moisture: Water in the reaction mixture will hydrolyze the this compound product back to the starting carboxylic acid.
-
Solution: Meticulously dry all glassware, solvents, and reagents. Operate under an inert atmosphere to prevent the ingress of atmospheric moisture.[1]
-
Q4: The reaction with thionyl chloride is very slow. How can I speed it up?
Possible Cause and Solution:
-
Lack of Catalyst: While not always necessary, a catalyst can significantly accelerate the reaction of thionyl chloride with carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most common and efficient method is the conversion of 4-isopropylbenzoic acid to its acyl chloride derivative using a chlorinating agent.[1] The most frequently used chlorinating agents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[2]
Q2: Which chlorinating agent is better: thionyl chloride or oxalyl chloride?
The choice of chlorinating agent depends on the specific requirements of the synthesis.
-
Thionyl Chloride (SOCl₂): It is a less expensive and commonly used reagent.[2] Reactions often require heating to reflux.[2] The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed.[2]
-
Oxalyl Chloride ((COCl)₂): It is generally a milder and more selective reagent, making it suitable for substrates with sensitive functional groups.[5] Reactions are typically run at room temperature, especially with the use of a catalytic amount of DMF.[2] The byproducts, carbon monoxide (CO), carbon dioxide (CO₂), and HCl, are all gaseous, which simplifies the workup.[2] However, it is more expensive than thionyl chloride.[5]
Q3: What is the role of DMF in the synthesis of this compound?
N,N-dimethylformamide (DMF) is often used as a catalyst in the synthesis of acyl chlorides from carboxylic acids, particularly with oxalyl chloride and thionyl chloride.[4] It reacts with the chlorinating agent to form a highly reactive Vilsmeier reagent intermediate, which then efficiently converts the carboxylic acid to the acyl chloride.[4] This catalytic cycle significantly accelerates the reaction rate, often allowing the reaction to proceed under milder conditions (e.g., room temperature) and in a shorter time frame.[6]
Q4: How can I purify the synthesized this compound?
If the crude this compound is not pure enough for the subsequent reaction, it can be purified by vacuum distillation.[1] This technique allows the compound to be distilled at a lower temperature than its atmospheric boiling point, thus preventing thermal decomposition.[7][8] The boiling point of 4-isopropylbenzyl chloride (a closely related compound) is reported as 107-112°C at 15 mmHg, which can serve as an estimate for the distillation conditions of this compound.[1]
Q5: What are the main safety precautions to consider during this synthesis?
Both thionyl chloride and oxalyl chloride are corrosive and moisture-sensitive reagents that release toxic gases (HCl, SO₂, CO, CO₂) upon reaction. Therefore, it is crucial to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Use anhydrous conditions and handle reagents with care to avoid contact with moisture.
-
Quench any excess reagent carefully with an appropriate method.
Data Presentation
Table 1: Comparison of Chlorinating Agents for Aromatic Acyl Chloride Synthesis
| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
| Byproducts | SO₂, HCl (gaseous) | CO, CO₂, HCl (gaseous) |
| Typical Reaction Conditions | Neat or in a high-boiling solvent, reflux temperature | In a solvent (e.g., DCM), room temperature |
| Catalyst | Not always necessary, but DMF can be used | Catalytic DMF is commonly used for rate acceleration |
| Reactivity | Highly reactive, may cause side reactions with sensitive groups | Generally milder and more selective |
| Work-up | Removal of excess reagent by distillation | Removal of excess reagent and solvent by evaporation |
| Cost | Less expensive | More expensive |
| Typical Yields | Good to excellent (generally >85%) | Excellent (often >90%) |
Note: Yields are representative and can vary based on substrate and specific reaction conditions.
Table 2: Effect of Reaction Conditions on the Yield of Aromatic Acyl Chlorides
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) |
| Chlorinating Agent | Thionyl Chloride | ~85-90 | Oxalyl Chloride/DMF | >95 |
| Temperature | Room Temperature (25°C) | Lower/Slower | Reflux (~70-80°C with SOCl₂) | Higher/Faster |
| Catalyst (with SOCl₂) | None | Slower | Catalytic DMF | Faster |
Note: This table provides a general overview of the expected trends. Optimal conditions should be determined experimentally for this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound using Thionyl Chloride
Materials:
-
4-Isopropylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene or dichloromethane (DCM)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a scrubber with NaOH solution), add 4-isopropylbenzoic acid (1.0 eq).
-
Add anhydrous toluene or DCM to dissolve the acid.
-
Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).
-
Slowly add thionyl chloride (1.2-1.5 eq) to the solution at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude this compound can be used directly in the next step or purified by vacuum distillation.
Protocol 2: Synthesis of this compound using Oxalyl Chloride
Materials:
-
4-Isopropylbenzoic acid
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a solution of 4-isopropylbenzoic acid (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere, add a catalytic amount of DMF (1-2 drops) with stirring.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add oxalyl chloride (1.2-1.5 eq) dropwise to the stirred solution. Vigorous gas evolution (CO, CO₂, and HCl) will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-2 hours at room temperature, or until the reaction is complete (can be monitored by TLC by quenching a small aliquot with methanol and observing the formation of the methyl ester).
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess oxalyl chloride.
-
The crude this compound is often of sufficient purity for subsequent steps. If further purification is needed, vacuum distillation can be performed.
Mandatory Visualization
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for optimizing this compound synthesis.
References
- 1. 4-ISOPROPYLBENZYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison - Wolfa [wolfabio.com]
- 4. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. columbia.edu [columbia.edu]
- 7. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 8. Understanding Vacuum Distillation [sihaienergytech.com]
Technical Support Center: Reactions of 4-Isopropylbenzoyl Chloride with Amines
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and answers to frequently asked questions regarding the side reactions and challenges encountered during the acylation of amines with 4-isopropylbenzoyl chloride.
Troubleshooting Guide
This guide addresses specific issues encountered during amidation reactions with this compound in a question-and-answer format.
Question: Why is my reaction yield extremely low or non-existent?
Answer: A low or non-existent yield is a common issue that can stem from several factors:
-
Hydrolysis of the Acyl Chloride: this compound is highly reactive and susceptible to hydrolysis from atmospheric moisture or residual water in the solvent, which converts it to the unreactive 4-isopropylbenzoic acid.[1][2] To mitigate this, ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[1][3]
-
Inactivation of the Amine: The reaction between this compound and an amine generates hydrogen chloride (HCl) as a byproduct.[4][5] If no base is present, this HCl will protonate the starting amine, forming an ammonium salt.[6][7] This salt is no longer nucleophilic and cannot react with the acyl chloride, thus halting the reaction.[8][9][10] The solution is to add a base, such as triethylamine or pyridine, to scavenge the HCl as it forms.[11][12]
-
Suboptimal Temperature: While many acylations proceed at room temperature, some sterically hindered or less reactive amines may require gentle heating to overcome the activation energy barrier.[8][13] Conversely, excessive heat can promote side reactions. It is often best to start the reaction at 0 °C to control the initial exotherm and then allow it to warm to room temperature.[3]
Question: My final product is contaminated with a significant amount of 4-isopropylbenzoic acid. How can I prevent this and remove it?
Answer: The presence of 4-isopropylbenzoic acid is almost always due to the hydrolysis of this compound.[1][2]
-
Prevention: The most effective prevention is the strict exclusion of moisture.[1] Use anhydrous solvents, dry your glassware thoroughly, and run the reaction under an inert atmosphere. When using the Schotten-Baumann method, the biphasic condition is designed to have the acylation occur in the organic phase, minimizing contact between the acyl chloride and the aqueous base.[14]
-
Removal: During the aqueous workup, you can effectively remove the 4-isopropylbenzoic acid impurity by washing the organic layer with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH).[2][3] The acid is deprotonated to form the water-soluble sodium 4-isopropylbenzoate, which partitions into the aqueous layer.
Question: My TLC analysis shows multiple product spots. What are the likely side products and how can I avoid them?
Answer: The formation of multiple products suggests the presence of side reactions or impurities.
-
Unreacted Starting Material: The most common impurity is unreacted amine.[8] This can be resolved by using a slight excess of this compound (e.g., 1.05 to 1.2 equivalents) and ensuring sufficient reaction time, monitoring completion by TLC.[3][8]
-
Diacylation: With primary amines, it is theoretically possible for the nitrogen to be acylated twice, forming a diacyl-substituted product, especially under harsh conditions or with a large excess of the acylating agent.[8] However, the amide product is significantly less nucleophilic than the starting amine, making this side reaction uncommon under controlled conditions.[12][15] To avoid it, maintain stoichiometric control and avoid excessive heating.
-
Symmetrical Urea Derivatives: In some cases, complex side reactions can lead to the formation of urea derivatives, though this is less common for this specific transformation.[16]
Question: The reaction with my sterically hindered amine is very sluggish. How can I improve the reaction rate?
Answer: Steric hindrance around the amine's nitrogen atom can significantly slow down the rate of acylation.[1][13]
-
Use a More Reactive System: Ensure you are using the more reactive this compound rather than an anhydride or ester.[12]
-
Add a Nucleophilic Catalyst: A catalytic amount (1-5 mol%) of 4-(Dimethylaminopyridine) (DMAP) can dramatically accelerate the reaction. DMAP reacts with the acyl chloride to form a highly reactive N-acylpyridinium intermediate, which is a more potent acylating agent.[13][17]
-
Increase Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C or refluxing in a suitable solvent) can provide the necessary activation energy.[1][8] Monitor the reaction carefully to avoid decomposition.
Frequently Asked Questions (FAQs)
Q1: Why is a base essential for this reaction, and what are the common choices?
A1: A base is crucial because the acylation of an amine with an acyl chloride produces one equivalent of HCl.[4][7] The base neutralizes this acid, preventing it from protonating and deactivating the nucleophilic amine starting material.[9][11] Common choices include tertiary amines like triethylamine (Et₃N) or pyridine, which act as organic-soluble acid scavengers.[18] Alternatively, an inorganic base like sodium hydroxide (NaOH) in an aqueous solution can be used in a two-phase system (Schotten-Baumann conditions).[14][19]
Q2: What are Schotten-Baumann conditions and when are they advantageous?
A2: The Schotten-Baumann reaction refers to an acylation performed in a two-phase system, typically an organic solvent (like dichloromethane) and an aqueous solution of a base (like NaOH).[14][19] The amine and acyl chloride react in the organic phase, and the generated HCl is immediately neutralized by the base in the aqueous phase.[6] This method is advantageous because it is often fast, high-yielding, and the conditions effectively minimize the hydrolysis of the acid chloride while driving the reaction to completion.[14]
Q3: How should I properly store and handle this compound?
A3: Due to its high reactivity and sensitivity to moisture, this compound must be handled with care.[2][20] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and alcohols. Always handle the reagent under an inert atmosphere (e.g., in a glovebox or using a nitrogen/argon line) to prevent degradation.
Q4: Can I use a primary amine itself as the base?
A4: Yes, it is possible to use two equivalents of the amine: one to act as the nucleophile and the second to act as the base to neutralize the HCl byproduct.[1] The second equivalent forms an ammonium chloride salt.[21] While this simplifies the reaction setup by eliminating the need for a third basic component, it is often less atom-economical as it consumes an extra equivalent of the amine.
Data Presentation
The choice of base and reaction conditions can significantly impact the outcome of the acylation. The following table provides an illustrative comparison of potential outcomes based on general chemical principles.
| Condition / Base | Solvent System | Typical Temperature | Potential Yield | Key Considerations |
| Triethylamine (Et₃N) | Anhydrous DCM, THF | 0 °C to RT | Good to Excellent | Standard procedure; triethylammonium chloride salt precipitates and can be filtered off.[3] |
| Pyridine | Anhydrous Pyridine (as solvent) | 0 °C to RT | Good to Excellent | Pyridine acts as both base and solvent; can be more effective than Et₃N for some substrates.[12] |
| Aq. NaOH | DCM / Water | 0 °C to RT | Excellent | Schotten-Baumann conditions; very effective but requires vigorous stirring for phase mixing.[14][19] |
| None | Anhydrous DCM | RT | Very Poor | Reaction stops after minimal conversion due to amine protonation by generated HCl.[8][9] |
| DMAP (catalytic) | Anhydrous DCM | RT | Excellent | Used with another base (e.g., Et₃N); ideal for accelerating reactions with hindered amines.[13] |
Experimental Protocols
Protocol 1: General Acylation using Triethylamine
This protocol describes a standard method for the N-acylation of an amine using an organic base in an anhydrous solvent.[3]
-
Preparation: Add the amine (1.0 eq.) and anhydrous dichloromethane (DCM) to an oven-dried, three-neck round-bottom flask under a nitrogen atmosphere. Add triethylamine (1.2 eq.).
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. Dissolve this compound (1.05 eq.) in anhydrous DCM and add it dropwise to the stirred amine solution over 15-20 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-6 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
Protocol 2: Acylation under Schotten-Baumann Conditions
This protocol utilizes a biphasic system with an aqueous base, which can be highly efficient.[1][19]
-
Preparation: Dissolve the amine (1.0 eq.) in a suitable organic solvent like dichloromethane or diethyl ether in a flask equipped with vigorous stirring. Cool the solution in an ice bath to below 10 °C.
-
Reaction: In separate addition funnels, prepare a solution of this compound (1.05 eq.) in the same organic solvent and a 10% aqueous sodium hydroxide (NaOH) solution (2.0 eq.).
-
Simultaneous Addition: Add both the acyl chloride solution and the NaOH solution dropwise and simultaneously to the vigorously stirred amine solution, maintaining the temperature below 10 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and stir the mixture vigorously at room temperature for 1-2 hours.
-
Work-up and Isolation: Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with dilute HCl, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization.
Visualized Pathways and Workflows
Diagram 1: Troubleshooting Workflow for Low Reaction Yield
Caption: A decision tree to diagnose and solve common causes of low yield.
Diagram 2: Desired Reaction vs. Hydrolysis Side Reaction
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. byjus.com [byjus.com]
- 5. alevelchemistry2017.wordpress.com [alevelchemistry2017.wordpress.com]
- 6. Schotten-Baumann Reaction [organic-chemistry.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. brainly.com [brainly.com]
- 12. acylation of amines [entrancechemistry.blogspot.com]
- 13. benchchem.com [benchchem.com]
- 14. grokipedia.com [grokipedia.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. jk-sci.com [jk-sci.com]
- 19. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 20. This compound | C10H11ClO | CID 2759486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. chemguide.co.uk [chemguide.co.uk]
Purification of crude 4-Isopropylbenzoyl chloride by vacuum distillation
This guide provides troubleshooting advice and frequently asked questions for the purification of crude 4-isopropylbenzoyl chloride via vacuum distillation. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my this compound dark or turning dark during distillation?
A: Discoloration, typically to a dark, oily residue, is a sign of thermal decomposition. This compound can decompose at elevated temperatures.
-
Troubleshooting Steps:
-
Improve Vacuum: The most critical step is to ensure a stable and sufficiently low vacuum. A lower pressure reduces the boiling point, thus minimizing the heat required for distillation.[1][2]
-
Check for Leaks: Inspect all joints and connections in your distillation setup for leaks that could compromise the vacuum level.
-
Monitor Temperature: Use an oil bath or heating mantle with precise temperature control. Avoid aggressive heating. The bath temperature should be only moderately higher than the vapor temperature.
-
Remove Acidic Impurities: Residual acids from the synthesis step can catalyze decomposition. Consider a pre-distillation wash of the crude product with a cold, dilute solution of sodium bicarbonate, followed by washing with water and brine, and thorough drying.[3][4]
-
Q2: The distillation is proceeding very slowly, or my yield is low. What's going wrong?
A: This can be caused by several factors, including inefficient heat transfer, an inadequate vacuum, or loss of product during workup.
-
Troubleshooting Steps:
-
Verify Vacuum Level: Ensure your vacuum pump is pulling a sufficient vacuum and that the pressure is stable. Cross-reference the observed boiling temperature with the pressure using the data in Table 1.
-
Insulate the Apparatus: Insulate the distillation column (e.g., with glass wool or aluminum foil) to minimize heat loss and maintain a proper temperature gradient.
-
Ensure Proper Heating: Make sure the heating bath provides uniform heating to the distillation flask. The stir bar should be spinning adequately to ensure even boiling.
-
Check for Leaks: As mentioned, air leaks will increase the system pressure, requiring higher temperatures and potentially leading to incomplete distillation.
-
Q3: My vacuum pressure is fluctuating, and the boiling is uneven or bumping.
A: Unstable pressure and bumping are common issues in vacuum distillation.[2]
-
Troubleshooting Steps:
-
Use a Stir Bar: Vigorous stirring of the distillation pot is essential for smooth boiling. Ensure your stir plate is functioning correctly.
-
Check Pump and Regulator: Service the vacuum pump to ensure it is operating correctly. If using a vacuum regulator, verify it is functioning properly to maintain a constant pressure.[2]
-
Avoid Overheating: Excessive heating can cause rapid, uncontrolled boiling (bumping). Increase the temperature gradually.
-
System Integrity: Re-grease all ground glass joints and ensure all connections are airtight.
-
Q4: I'm observing steamy, acidic fumes (HCl gas) during the distillation.
A: The evolution of hydrogen chloride (HCl) gas indicates either thermal decomposition or, more commonly, hydrolysis of the acyl chloride due to the presence of water.[4][5]
-
Troubleshooting Steps:
-
Ensure Absolute Dryness: All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried) before assembly.[1][6]
-
Use Dry Solvents/Reagents: If the crude product was subjected to a workup, ensure the drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate) was effective and that the material is completely dry before distillation.
-
Perform Under Inert Atmosphere: While not always necessary for distillation, handling the crude material under an inert atmosphere (like nitrogen or argon) prior to distillation can minimize exposure to atmospheric moisture.[1]
-
Q5: My final product is contaminated with 4-isopropylbenzoic acid. How can I prevent this?
A: This contamination is due to the hydrolysis of this compound. This can happen if the crude material is exposed to water during workup or if the final product is exposed to atmospheric moisture during storage.
-
Troubleshooting Steps:
-
Anhydrous Workup: After synthesis, if an aqueous workup is necessary, minimize contact time with water and ensure the organic layer is thoroughly dried before removing the solvent.
-
Pre-distillation Wash: A wash with a 5% sodium bicarbonate solution will remove any pre-existing 4-isopropylbenzoic acid impurity.[4]
-
Proper Storage: Store the purified this compound in a tightly sealed container under an inert atmosphere to prevent degradation.
-
Quantitative Data Summary
The boiling point of this compound is highly dependent on the pressure. The following table summarizes reported values.
| Pressure (mmHg / Torr) | Boiling Point (°C) |
| 760 | 228.2[7] |
| 35 | 119 - 120[8] |
| 15 | 107 - 112[9][10] |
| 10 | 121[11] |
Typical yields for the synthesis and subsequent purification can be around 84%, though this is highly dependent on the specific reaction and purification efficiency.[9][10]
Experimental Protocol: Vacuum Distillation
This protocol outlines a standard procedure for the purification of crude this compound.
1. Pre-Distillation Workup (Optional, but Recommended): a. If the crude product contains acidic impurities (e.g., from synthesis with thionyl chloride), transfer it to a separatory funnel. b. Dilute with a dry, inert solvent like dichloromethane. c. Wash cautiously with a cold 5% aqueous sodium bicarbonate solution until CO₂ evolution ceases.[4] Vent the funnel frequently. d. Wash sequentially with cold water and then brine. e. Transfer the organic layer to a flask and dry thoroughly over anhydrous sodium sulfate or magnesium sulfate. f. Filter away the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
2. Vacuum Distillation Setup: a. Use completely dry, flame- or oven-dried glassware. b. Assemble a short-path distillation apparatus. Using a Vigreux column is optional but can improve separation. c. Place the crude this compound and a magnetic stir bar into the round-bottom distillation flask. Do not fill the flask more than two-thirds full. d. Lightly grease all ground-glass joints with vacuum grease to ensure an airtight seal. e. Connect the apparatus to a vacuum pump via a cold trap to protect the pump from corrosive vapors. f. Connect the condenser to a chilled water supply.
3. Distillation Procedure: a. Begin stirring the crude material. b. Slowly and carefully open the system to the vacuum pump, allowing the pressure to drop and stabilize. c. Once the target vacuum is reached and stable, begin to gently heat the distillation flask using a heating mantle or oil bath. d. Collect any low-boiling foreshot in the initial receiving flask. e. As the temperature of the vapor approaches the expected boiling point for the measured pressure (see Table 1), switch to a clean receiving flask to collect the pure fraction. f. Distill the product at a steady rate until only a small amount of residue remains in the distillation flask. Do not distill to dryness. g. Turn off the heating and allow the system to cool completely before slowly and carefully reintroducing air (or an inert gas) to the apparatus. h. Transfer the purified, colorless to pale yellow liquid product to a dry, sealed container for storage.[12]
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for vacuum distillation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 3. Sciencemadness Discussion Board - Benzyl Chloride Distillation Problems :( - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. benchchem.com [benchchem.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. 4-Isopropylbenzyl chloride|lookchem [lookchem.com]
- 8. 4-Isopropylbenzyl chloride, 95% | Fisher Scientific [fishersci.ca]
- 9. 4-ISOPROPYLBENZYL CHLORIDE | 2051-18-5 [chemicalbook.com]
- 10. 4-ISOPROPYLBENZYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 11. echemi.com [echemi.com]
- 12. CAS 21900-62-9: this compound | CymitQuimica [cymitquimica.com]
Preventing hydrolysis of 4-Isopropylbenzoyl chloride during workup
Technical Support Center: 4-Isopropylbenzoyl Chloride
This technical support guide provides researchers, scientists, and drug development professionals with essential information for handling this compound, with a specific focus on preventing its hydrolysis during experimental workup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so reactive?
A1: this compound is an acyl chloride featuring a benzene ring substituted with an isopropyl group.[1] Like other acyl chlorides, its reactivity stems from the highly electrophilic carbonyl carbon, making it susceptible to nucleophilic attack.[2] This reactivity is crucial for its role as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1]
Q2: What is hydrolysis and why is it a problem for this compound?
A2: Hydrolysis is a chemical reaction where a molecule is cleaved into two parts by the addition of a water molecule. For this compound, hydrolysis results in its conversion back to the less reactive 4-isopropylbenzoic acid.[3] This is a significant issue as it consumes the desired reagent, reduces the yield of the target product, and introduces an impurity that can complicate purification.
Q3: How can I visually identify if my this compound has hydrolyzed?
A3: Pure this compound is typically a colorless to pale yellow liquid.[1] The presence of its hydrolysis product, 4-isopropylbenzoic acid, may result in the final product appearing as a dark or oily residue.[3] If the starting material was a solid (4-isopropylbenzoic acid), its reappearance in TLC or other analytical methods after the reaction is a strong indicator of hydrolysis.[3]
Q4: Are aromatic acyl chlorides like this compound more or less stable to hydrolysis than aliphatic acyl chlorides?
A4: Aromatic acyl chlorides, including this compound, are generally more stable than their aliphatic counterparts (e.g., acetyl chloride).[2][4] This increased stability is due to the resonance delocalization of the positive charge on the carbonyl carbon by the phenyl group, which reduces its electrophilicity.[2] However, they are still highly sensitive to moisture and require careful handling.[4]
Q5: What are the essential precautions to take before starting a reaction with this compound?
A5: To minimize hydrolysis, it is critical to ensure that all glassware is thoroughly oven or flame-dried.[3][5] All solvents and reagents should be anhydrous. The reaction should be conducted under an inert atmosphere, such as nitrogen or argon, to prevent exposure to atmospheric moisture.[3]
Troubleshooting Guide: Preventing Hydrolysis During Workup
This guide addresses common problems encountered during the workup of reactions involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired product and presence of 4-isopropylbenzoic acid. | Hydrolysis of this compound during aqueous workup. | 1. Utilize a Non-Aqueous Workup: Avoid washing the organic layer with water or aqueous solutions if possible. Instead, quench the reaction with an anhydrous reagent and filter off any solids. 2. Minimize Contact Time: If an aqueous wash is unavoidable, perform it quickly with ice-cold, deionized water or brine to reduce the rate of hydrolysis. 3. Use a Base Scavenger: In reactions that produce HCl, a non-nucleophilic base like triethylamine can be used to neutralize the acid, preventing the need for an aqueous base wash.[5] |
| The final product is a dark, oily residue instead of a clean solid or liquid. | Decomposition or presence of impurities from hydrolysis. | 1. Purify the Acyl Chloride: If using crude this compound, consider purifying it by vacuum distillation before use to remove any residual 4-isopropylbenzoic acid or thionyl chloride.[3][5] 2. Modify Purification: If the desired product is stable, consider purification methods that can remove the acidic byproduct, such as column chromatography or recrystallization.[3] |
| Difficulty separating the product from the 4-isopropylbenzoic acid byproduct. | Similar polarities of the product and the byproduct. | 1. Aqueous Base Wash (with caution): A brief wash with a cold, dilute aqueous base (e.g., sodium bicarbonate) can extract the acidic 4-isopropylbenzoic acid into the aqueous layer.[6] This should be done rapidly to minimize hydrolysis of any remaining acyl chloride. 2. Derivative Formation: If the intended product is an amide or ester, the reaction with an amine or alcohol is typically much faster than hydrolysis, consuming the acyl chloride before it can react with trace water.[7] |
Logical Workflow for Troubleshooting Hydrolysis
Caption: Troubleshooting workflow for hydrolysis issues.
Data Summary
| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Key Identifier |
| This compound | C₁₀H₁₁ClO | 182.64 | Colorless to pale yellow liquid | Pungent odor, reacts with water |
| 4-Isopropylbenzoic acid | C₁₀H₁₂O₂ | 164.20 | White solid | Soluble in aqueous base |
Experimental Protocols
Protocol 1: General Non-Aqueous Workup for a Reaction with this compound
This protocol is designed for a reaction where this compound is used to acylate a substrate (e.g., an amine or alcohol) in an anhydrous solvent like dichloromethane (DCM) with a non-nucleophilic base such as triethylamine (TEA).
1. Reaction Quenching (Anhydrous):
-
Once the reaction is complete (as determined by TLC, LC-MS, etc.), cool the reaction mixture in an ice bath.
-
If a base like triethylamine was used, the byproduct (triethylammonium chloride) will precipitate.
2. Isolation of the Crude Product:
-
Filter the cold reaction mixture through a Büchner funnel or a pad of celite to remove the precipitated salt.
-
Wash the filter cake with a small amount of cold, anhydrous DCM to recover any entrained product.
-
Combine the filtrate and the washings.
3. Solvent Removal:
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
4. Final Purification:
-
The resulting crude product can then be purified by methods that do not involve water, such as column chromatography on silica gel or vacuum distillation.[3][5]
Hydrolysis Reaction
The unwanted hydrolysis reaction is illustrated below:
Caption: The hydrolysis of this compound.
References
Low yield in Friedel-Crafts acylation with 4-Isopropylbenzoyl chloride
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot low yields and other common issues encountered during Friedel-Crafts acylation, with a specific focus on sterically hindered reagents like 4-isopropylbenzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in a Friedel-Crafts acylation reaction?
Low yields in Friedel-Crafts acylation can stem from several factors:
-
Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any water in the glassware, solvent, or reagents will deactivate it.[1]
-
Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid, as the ketone product can form a stable complex with the catalyst, taking it out of the catalytic cycle.[2]
-
Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution. If your aromatic substrate has strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H), it will be less reactive towards the electrophilic acylium ion.[2]
-
Steric Hindrance: Bulky groups on either the acyl chloride (like the isopropyl group in this compound) or the aromatic substrate can hinder the approach of the reactants, slowing down the reaction and potentially lowering the yield.[3]
-
Suboptimal Reaction Temperature: The reaction temperature is crucial. Some reactions require heating to overcome the activation energy, while excessively high temperatures can lead to side reactions and decomposition.
-
Poor Reagent Purity: Impurities in the acyl chloride, aromatic substrate, or solvent can interfere with the reaction and lead to the formation of byproducts.
Q2: How does the steric hindrance of this compound specifically impact the reaction?
The isopropyl group on the benzoyl chloride increases its steric bulk. This can have two main effects:
-
Reduced Reaction Rate: The bulky acyl chloride may have difficulty approaching the aromatic ring, especially if the ring itself has bulky substituents. This can lead to a slower reaction rate and, if the reaction is not allowed to proceed to completion, a lower yield.
-
Influence on Regioselectivity: For substituted aromatic rings, the bulky acyl group will preferentially add to the less sterically hindered position. For instance, with a substrate like toluene, acylation will predominantly occur at the para position rather than the ortho position.
Q3: Can I use a catalytic amount of Lewis acid for this reaction?
Generally, no. The ketone product of the acylation is a Lewis base and forms a stable complex with the Lewis acid catalyst. This complexation effectively removes the catalyst from the reaction. Therefore, a stoichiometric amount (or even a slight excess) of the Lewis acid is typically required for the reaction to go to completion.[4]
Q4: Are there alternative catalysts to AlCl₃ that might be more effective?
Yes, for certain substrates, other catalysts can be beneficial:
-
Other Lewis Acids: Ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and boron trifluoride (BF₃) are sometimes used. Their reactivity is generally lower than AlCl₃, which can sometimes be advantageous in controlling the reaction.
-
Brønsted Acids: Strong Brønsted acids like trifluoromethanesulfonic acid (triflic acid) can catalyze the acylation of moderately deactivated rings.[2]
-
Solid Acid Catalysts: Zeolites and other solid acid catalysts are being explored as more environmentally friendly and reusable alternatives. They can also offer enhanced selectivity.
Troubleshooting Guide for Low Yield
Problem: My Friedel-Crafts acylation with this compound is giving a very low yield. What should I check?
Here is a step-by-step guide to troubleshoot the issue:
-
Verify Anhydrous Conditions:
-
Question: Was all glassware thoroughly dried (e.g., oven-dried and cooled under an inert atmosphere)?
-
Question: Were the solvents and reagents anhydrous? Was a fresh bottle of the Lewis acid used?
-
Action: Ensure all components of the reaction are free from moisture, as water deactivates the Lewis acid catalyst.
-
-
Check Catalyst Stoichiometry:
-
Question: Was at least a stoichiometric amount of the Lewis acid used relative to the this compound?
-
Action: Increase the amount of Lewis acid to 1.1-1.5 equivalents. A slight excess can help drive the reaction to completion.
-
-
Evaluate Reaction Temperature and Time:
-
Question: Was the reaction temperature optimized?
-
Action: Due to the steric hindrance of this compound, the reaction may require a higher temperature or a longer reaction time to proceed. Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider starting the reaction at a lower temperature (e.g., 0 °C) during the addition of reagents to control the initial exothermic reaction, and then gradually increasing the temperature.
-
-
Assess Reagent Purity:
-
Question: Are the this compound and the aromatic substrate of high purity?
-
Action: Purify the starting materials if necessary. Impurities can lead to side reactions and lower the yield of the desired product.
-
-
Consider the Aromatic Substrate:
-
Question: Is the aromatic substrate sufficiently activated?
-
Action: If the aromatic ring contains deactivating groups, the reaction will be inherently slow. If possible, consider using a more activated substrate.
-
Data Presentation
| Acyl Chloride | Structure of Acyl Group | Relative Steric Hindrance | Representative Yield (%) |
| Benzoyl Chloride | -CO-Ph | Low | ~90% |
| 4-Methylbenzoyl Chloride | -CO-C₆H₄-CH₃ | Medium | ~85% |
| This compound | -CO-C₆H₄-CH(CH₃)₂ | High | ~70-80% (estimated) |
| 4-tert-Butylbenzoyl Chloride | -CO-C₆H₄-C(CH₃)₃ | Very High | ~60-70% (estimated) |
Note: The yields presented are illustrative and can vary significantly based on the specific reaction conditions and the aromatic substrate used.
Experimental Protocols
General Protocol for Friedel-Crafts Acylation with this compound
This protocol provides a general methodology that can be adapted for different aromatic substrates.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
This compound
-
Aromatic substrate (e.g., benzene, toluene)
-
Anhydrous dichloromethane (DCM) or another suitable solvent
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube or an inert gas inlet, and an addition funnel. All glassware must be oven-dried and cooled under a stream of dry nitrogen or argon.
-
Reagent Preparation: In a fume hood, charge the reaction flask with anhydrous aluminum chloride (1.1 equivalents). Add anhydrous dichloromethane to the flask to create a slurry. Cool the flask to 0 °C in an ice bath.
-
Acyl Chloride Addition: Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel. Add the solution dropwise to the stirred suspension of aluminum chloride over 20-30 minutes, maintaining the temperature at 0 °C.
-
Aromatic Substrate Addition: Dissolve the aromatic substrate (1.0-1.2 equivalents) in anhydrous dichloromethane and add it to the addition funnel. Add this solution dropwise to the reaction mixture over 30-45 minutes, keeping the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. The reaction may then be stirred at room temperature or heated to reflux, depending on the reactivity of the substrate. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture back to 0 °C. Slowly and carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.
Caption: General mechanism of Friedel-Crafts acylation.
References
Improving reaction times for esterification with 4-Isopropylbenzoyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the esterification of alcohols using 4-isopropylbenzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the key factors that influence the reaction time for esterification with this compound?
A1: The reaction rate is primarily influenced by the following factors:
-
Nucleophilicity and Steric Hindrance of the Alcohol: Primary alcohols are generally more reactive and lead to faster reaction times compared to secondary alcohols, while tertiary alcohols are the least reactive due to steric hindrance.[1]
-
Catalyst: The choice of catalyst can significantly accelerate the reaction. Common catalysts include tertiary amines like triethylamine (TEA) and pyridine, or more potent nucleophilic catalysts like 4-dimethylaminopyridine (DMAP).[2][3] In some cases, Lewis acids like TiO2 have also been used.
-
Solvent: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and diethyl ether are commonly used.[4]
-
Temperature: Increasing the reaction temperature generally increases the rate of reaction.[5] However, excessive heat can lead to side reactions and decomposition.
-
Concentration of Reactants: Higher concentrations of reactants can lead to a faster reaction rate.[5]
Q2: My esterification reaction is very slow. What are the common causes and how can I troubleshoot this?
A2: A slow reaction rate is a common issue. The following troubleshooting guide can help identify and resolve the problem.
Troubleshooting Guide: Slow Reaction Times
If you are experiencing a slow esterification reaction with this compound, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Low Reactivity of Alcohol | Secondary or Tertiary Alcohol: Reactions with sterically hindered alcohols are inherently slower. Consider increasing the reaction temperature, using a more potent catalyst like DMAP, or extending the reaction time.[1][3] |
| Inadequate Catalyst | No Catalyst Used: While the reaction can proceed without a catalyst, it is often very slow.[6] The addition of a tertiary amine base like triethylamine or pyridine is recommended to neutralize the HCl byproduct and accelerate the reaction.[2][4] Weak Catalyst: For challenging reactions, consider using a more nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP), which can be used in catalytic amounts alongside a stoichiometric amount of a weaker base like triethylamine.[3] |
| Inappropriate Solvent | Poor Solubility: Ensure that both the alcohol and this compound are fully dissolved in the chosen solvent. If solubility is an issue, consider switching to a different aprotic solvent like THF or DCM.[4] |
| Low Reaction Temperature | Sub-optimal Temperature: Many esterifications with acyl chlorides are initially performed at 0°C to control the exothermic reaction and then allowed to warm to room temperature.[7] If the reaction is sluggish, consider gently heating the mixture, for example, to 40-60°C.[4] However, monitor for any signs of decomposition. |
| Presence of Water | Hydrolysis of Acyl Chloride: this compound can react with any moisture present, leading to the formation of the unreactive 4-isopropylbenzoic acid. Ensure all glassware is oven-dried and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.[4] |
Q3: I am observing a low yield of my desired ester. What are the potential reasons and how can I improve it?
A3: Low yields can be frustrating. Here are some common causes and strategies to improve your yield:
-
Incomplete Reaction: As discussed in the slow reaction troubleshooting guide, ensure your reaction goes to completion by optimizing the catalyst, temperature, and reaction time.
-
Hydrolysis during Workup: The ester product can be hydrolyzed back to the carboxylic acid and alcohol, especially under acidic or strongly basic conditions during the aqueous workup.[8] It is recommended to use a mild base, such as cold, saturated sodium bicarbonate solution, for neutralization.[8]
-
Side Reactions: In the presence of some bases like triethylamine, decomposition of the reactants or products can occur, leading to multiple spots on a TLC plate.[3] If this is suspected, consider using a different base or running the reaction at a lower temperature.
-
Reversibility: The reaction between an acyl chloride and an alcohol is generally considered to be irreversible because the HCl byproduct is often removed from the system, especially when a base is used.[2] However, ensuring the complete removal of HCl by using at least a stoichiometric amount of a base like triethylamine is crucial to drive the reaction to completion.[9]
Experimental Protocols
General Protocol for Esterification of an Alcohol with this compound
This protocol provides a general starting point. The specific quantities, temperature, and reaction time should be optimized for each specific alcohol.
-
Preparation:
-
Oven-dry all glassware before use.
-
Under an inert atmosphere (nitrogen or argon), dissolve the alcohol (1.0 equivalent) and a tertiary amine base (e.g., triethylamine, 1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane).
-
Cool the solution to 0°C in an ice bath.
-
-
Reaction:
-
Slowly add this compound (1.05 equivalents) dropwise to the cooled solution of the alcohol and base.
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-16 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Workup:
-
Once the reaction is complete, quench the reaction by adding cold water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with cold, dilute HCl (to remove excess amine), cold, saturated sodium bicarbonate solution (to remove any unreacted this compound and neutralize any remaining acid), and finally with brine.[8]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to obtain the pure ester.
-
Visualizations
Caption: Troubleshooting workflow for slow esterification reactions.
References
- 1. quora.com [quora.com]
- 2. sparkl.me [sparkl.me]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Troubleshooting Dark Reaction Mixtures with 4-Isopropylbenzoyl Chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using 4-Isopropylbenzoyl chloride in chemical syntheses, particularly the emergence of dark-colored reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture containing this compound has turned dark brown/black. What are the general causes for this discoloration?
A1: Darkening of reaction mixtures involving this compound is a common issue that can typically be attributed to one or more of the following factors:
-
Thermal Decomposition: this compound can decompose at elevated temperatures, leading to the formation of colored byproducts.[1]
-
Moisture Contamination: Acyl chlorides are highly sensitive to moisture. Hydrolysis of this compound to 4-isopropylbenzoic acid can initiate side reactions that may produce colored species. In Friedel-Crafts reactions, moisture can also deactivate the Lewis acid catalyst, leading to incomplete reactions and potential side product formation.
-
Reaction with Bases: When using organic bases such as pyridine or triethylamine, colored byproducts can form upon mixing with acyl chlorides.[2]
-
Side Reactions and Impurities: The presence of impurities in the starting materials or solvents, or the occurrence of unforeseen side reactions, can generate colored compounds. In Friedel-Crafts reactions, for instance, highly colored triarylmethanes can form as byproducts.[3]
Q2: Can the choice of Lewis acid in a Friedel-Crafts acylation affect the color of the reaction mixture?
A2: Yes, the choice and quality of the Lewis acid can significantly impact the reaction's outcome, including its color. While strong Lewis acids like aluminum chloride (AlCl₃) are effective, they can also promote side reactions and charring, especially at higher temperatures.[4] The purity of the Lewis acid is also critical; aged or improperly stored Lewis acids may contain impurities that catalyze the formation of colored byproducts. Using milder Lewis acids, such as zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃), might reduce the extent of color formation in some cases.[5]
Q3: How does the solvent choice influence the formation of colored impurities?
A3: The solvent can play a crucial role in both the reaction pathway and the formation of colored species. In Friedel-Crafts acylations, polar solvents like nitrobenzene can influence the product distribution and potentially lead to the formation of soluble colored complexes.[6] In some cases, the reaction itself can be accompanied by the formation of a dark polymeric material, and the choice of solvent can affect its solubility and appearance.[7] Using non-polar, anhydrous solvents such as dichloromethane or carbon disulfide is generally recommended to minimize side reactions.
Troubleshooting Guides
Issue 1: Reaction Mixture Darkens Significantly Upon Heating
This is often a sign of thermal decomposition of the this compound or other reaction components.
Troubleshooting Steps:
-
Lower the Reaction Temperature: If possible, conduct the reaction at a lower temperature. For Friedel-Crafts acylations, initial cooling to 0-5 °C during the addition of reagents is crucial to control the initial exotherm.[1]
-
Optimize Reaction Time: Prolonged heating can increase the likelihood of decomposition. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or HPLC) to avoid unnecessarily long reaction times.
-
Ensure Proper Heat Distribution: Use a suitable heating mantle and stirring to ensure even heat distribution and avoid localized overheating.
Issue 2: A Dark, Oily Residue Forms Instead of the Expected Product
This issue often points to decomposition or the presence of significant impurities.
Troubleshooting Steps:
-
Verify Reagent Purity: Ensure that the this compound and all other reagents and solvents are of high purity and anhydrous.
-
Purify the Acyl Chloride: If the purity of the this compound is questionable, consider purifying it by vacuum distillation before use.
-
Implement a Thorough Work-up Procedure: A proper aqueous work-up is essential to remove the catalyst and acidic byproducts. Washing the organic layer with a dilute acid, followed by a weak base (e.g., sodium bicarbonate solution), and finally brine can help remove impurities that may contribute to the dark color.[8]
Issue 3: Friedel-Crafts Acylation Reaction Turns Black
This is a common observation in Friedel-Crafts reactions and can be due to several factors.
Troubleshooting Workflow Diagram:
Caption: Troubleshooting workflow for dark Friedel-Crafts reactions.
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation with this compound
This protocol provides a general method for the acylation of an aromatic substrate, such as toluene, using this compound.
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
This compound
-
Aromatic substrate (e.g., toluene)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to maintain anhydrous conditions.
-
Catalyst Suspension: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.2 equivalents) to anhydrous dichloromethane in the flask.
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add this compound (1.0 equivalent) to the stirred suspension.
-
Substrate Addition: Dissolve the aromatic substrate (1.1 equivalents) in anhydrous dichloromethane and add it to the dropping funnel. Add the substrate solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. In a separate beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid. Slowly and carefully pour the reaction mixture onto the ice/HCl slurry with vigorous stirring.[8]
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Purification of a Dark Reaction Mixture
If the final crude product is dark, the following purification strategy can be employed.
Procedure:
-
Aqueous Wash: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the solution multiple times with a 5% sodium bicarbonate solution to remove any acidic impurities. Follow this with washes of water and brine.
-
Activated Carbon Treatment: To the organic solution, add a small amount of activated carbon (approximately 1-5% by weight of the crude product). Stir the mixture at room temperature for 30-60 minutes.
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.
-
Solvent Removal and Further Purification: Remove the solvent under reduced pressure. The resulting product can then be further purified by recrystallization or column chromatography to obtain a cleaner, less colored product.
Data Presentation
Table 1: Influence of Reaction Parameters on Friedel-Crafts Acylation Outcome
| Parameter | Condition | Potential Impact on Color | Recommendation |
| Temperature | > Room Temperature | Increased likelihood of dark, polymeric byproducts.[7] | Maintain temperature at 0-25 °C. |
| Reaction Time | Prolonged (> 24h) | Potential for slow side reactions leading to colored impurities. | Monitor reaction progress and quench upon completion. |
| Lewis Acid | AlCl₃ (stoichiometric) | Can cause charring if not controlled. | Use high-purity AlCl₃; consider milder Lewis acids if charring is severe. |
| Solvent | Polar (e.g., Nitrobenzene) | May promote formation of soluble, colored complexes.[6] | Use non-polar, anhydrous solvents like CH₂Cl₂ or CS₂. |
| Atmosphere | Air | Moisture leads to hydrolysis and catalyst deactivation. | Conduct the reaction under an inert atmosphere (N₂ or Ar). |
Signaling Pathway/Workflow Diagrams
Diagram 1: General Mechanism of Friedel-Crafts Acylation
Caption: Mechanism of Friedel-Crafts acylation.
Diagram 2: Degradation Pathways Leading to Color Formation
Caption: Potential pathways to dark reaction mixtures.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functionalized Biodegradable Polymers via Termination of Ring-Opening Polymerization by Acyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. websites.umich.edu [websites.umich.edu]
Effect of temperature on the stability of 4-Isopropylbenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the stability of 4-Isopropylbenzoyl chloride. Understanding the effects of temperature and other environmental factors is critical for its successful handling, storage, and use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern with this compound?
A1: The primary stability concern for this compound, like other acyl chlorides, is its high reactivity, particularly its susceptibility to hydrolysis.[1][2] Even trace amounts of moisture in the air can lead to its degradation into 4-isopropylbenzoic acid and corrosive hydrogen chloride (HCl) gas.[1] This reaction is often exothermic and can proceed rapidly.[3][4]
Q2: How does temperature affect the stability of this compound?
Q3: What are the visible signs of this compound degradation?
A3: Degradation of this compound may be indicated by several observations. The appearance of a white solid precipitate (4-isopropylbenzoic acid) or fuming upon exposure to air (due to the formation of HCl gas) are common signs of hydrolysis.[4][6] A darkening in color of the liquid could also suggest decomposition, especially if exposed to heat.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area, away from sources of heat and moisture.[7] It should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with atmospheric moisture.
Q5: What analytical methods can be used to assess the purity and stability of this compound?
A5: Several analytical methods can be employed to determine the purity of this compound and monitor its stability over time. High-Performance Liquid Chromatography (HPLC), often involving a derivatization step, can be used to quantify the acyl chloride and detect the presence of its hydrolysis product, 4-isopropylbenzoic acid.[8] Argentometric titration is another method that can quantify the chloride content after hydrolysis. Infrared (IR) spectroscopy can be a quick qualitative tool to check for the presence of the carboxylic acid peak, indicating degradation.
Troubleshooting Guides
This section addresses common problems encountered during the use of this compound in experiments.
Problem 1: Low yield in a reaction where this compound is a reactant.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound due to improper storage or handling. | Before use, check for any visual signs of degradation (fuming, precipitation). If degradation is suspected, consider purifying the reagent by distillation under reduced pressure or using a fresh batch. |
| Presence of moisture in the reaction setup. | Ensure all glassware is thoroughly dried, and use anhydrous solvents. Conduct the reaction under an inert atmosphere (nitrogen or argon). |
| Reaction temperature is too high, causing thermal decomposition. | Maintain the recommended reaction temperature. If the reaction is exothermic, use an ice bath to control the temperature during the addition of reagents. |
Problem 2: The final product is contaminated with 4-isopropylbenzoic acid.
| Possible Cause | Troubleshooting Step |
| Hydrolysis of this compound during the reaction. | As with low yield, ensure a completely anhydrous environment for the reaction. |
| Hydrolysis of unreacted this compound during the work-up procedure. | During aqueous work-up, the unreacted acyl chloride will hydrolyze. To remove the resulting 4-isopropylbenzoic acid, wash the organic layer with a mild aqueous base, such as sodium bicarbonate solution. The acid will be converted to its water-soluble carboxylate salt and partition into the aqueous layer. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound via HPLC
This protocol outlines a method to assess the stability of this compound by monitoring the formation of 4-isopropylbenzoic acid over time at a specific temperature.
1. Sample Preparation:
-
Prepare a stock solution of this compound in an anhydrous aprotic solvent (e.g., acetonitrile) of a known concentration.
-
Aliquot the stock solution into several sealed vials.
-
Place the vials in a temperature-controlled environment (e.g., an oven or incubator) at the desired test temperature.
2. Time-Point Analysis:
-
At predetermined time intervals (e.g., 0, 24, 48, 72 hours), remove one vial from the temperature-controlled environment.
-
Immediately quench the degradation by derivatizing the remaining this compound. A common method is to react it with an excess of a primary amine (e.g., benzylamine) to form a stable amide.
-
Prepare a sample for HPLC analysis by diluting the derivatized solution to an appropriate concentration.
3. HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Detection: UV detector at a wavelength suitable for both the amide derivative and 4-isopropylbenzoic acid (e.g., 254 nm).
-
Quantification: Use calibration curves of the pure amide derivative and 4-isopropylbenzoic acid to determine their concentrations in the sample.
4. Data Analysis:
-
Plot the concentration of 4-isopropylbenzoic acid versus time to determine the rate of degradation at the tested temperature.
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Experimental workflow for stability testing.
References
- 1. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 2. chemistrystudent.com [chemistrystudent.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Benzoyl chloride | C6H5COCl | CID 7412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 7. nbinno.com [nbinno.com]
- 8. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
Technical Support Center: Reactions with 4-Isopropylbenzoyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-isopropylbenzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in research and development?
This compound is a reactive acyl chloride commonly used as an intermediate in organic synthesis. It is particularly valuable for introducing the 4-isopropylbenzoyl moiety into molecules. This is a key step in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its high reactivity allows for the formation of esters, amides, and other derivatives through nucleophilic acyl substitution reactions.[1]
Q2: What is the general reaction mechanism for this compound with nucleophiles?
The reaction proceeds via a nucleophilic acyl substitution mechanism. The nucleophile (e.g., an alcohol, amine, or thiol) attacks the electrophilic carbonyl carbon of the this compound. This is followed by the elimination of the chloride leaving group, resulting in the formation of the corresponding ester, amide, or thioester. The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct.[2][3]
Q3: Why is a base necessary in reactions with this compound?
A base is crucial for several reasons:
-
Neutralization of HCl: The reaction generates HCl as a byproduct. If not neutralized, the acid can protonate the nucleophile (especially amines), rendering it non-nucleophilic and halting the reaction.[4][5]
-
Driving the Equilibrium: By scavenging the HCl, the base helps to drive the reaction equilibrium towards the product side, leading to higher yields.[6]
-
Catalysis (in some cases): Certain bases, like pyridine, can act as nucleophilic catalysts, forming a highly reactive intermediate that accelerates the reaction.[7]
Choice of Base: A Comparative Overview
The selection of an appropriate base is critical for the success of reactions involving this compound. The choice depends on factors such as the nucleophile's reactivity, the desired reaction conditions (homogeneous vs. heterogeneous), and the work-up procedure.
| Base | Typical Conditions | Advantages | Disadvantages | Typical Yield Range (%) |
| Triethylamine (TEA) | Anhydrous organic solvent (e.g., DCM, THF), 0 °C to room temperature. | Good solubility in organic solvents, acts as an effective HCl scavenger. | Can be challenging to remove during work-up due to the solubility of its hydrochloride salt in some organic solvents. | 85-95 |
| Pyridine | Anhydrous organic solvent (e.g., DCM, Toluene), often used as a solvent as well. | Acts as both a base and a nucleophilic catalyst, potentially increasing the reaction rate. | Can be difficult to remove completely; can sometimes lead to side reactions due to its nucleophilicity. | 80-90 |
| Sodium Hydroxide (NaOH) | Biphasic system (e.g., DCM/water), vigorous stirring (Schotten-Baumann conditions).[8][9] | Inexpensive, easy to remove during aqueous work-up. | Risk of hydrolysis of the acyl chloride if not managed properly; requires vigorous mixing for efficient reaction. | 75-90 |
Note: The provided yield ranges are typical estimates for acylation reactions and can vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Amide Synthesis using Triethylamine
Materials:
-
This compound
-
Primary or secondary amine
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer
-
Round-bottom flask
-
Ice bath
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.[2]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.05 eq.) in anhydrous DCM to the cooled amine solution with vigorous stirring.[2]
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.
Protocol 2: Esterification using Pyridine
Materials:
-
This compound
-
Alcohol or phenol
-
Pyridine
-
Anhydrous Toluene
-
Magnetic stirrer and heating mantle
-
Round-bottom flask with reflux condenser
Procedure:
-
In a round-bottom flask, dissolve the alcohol or phenol (1.0 eq.) in anhydrous toluene.
-
Add pyridine (1.1 - 2.0 eq.). Pyridine can also be used as the solvent.
-
Slowly add this compound (1.05 eq.) to the solution at room temperature with stirring.
-
Heat the reaction mixture to reflux and maintain for 1-3 hours, or stir at room temperature for several hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate and wash sequentially with 1M HCl (to remove pyridine), water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
Protocol 3: Amide Synthesis under Schotten-Baumann Conditions (NaOH)
Materials:
-
This compound
-
Primary or secondary amine
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM) or diethyl ether
-
Magnetic stirrer
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve the amine (1.0 eq.) in DCM in a flask and cool in an ice bath.[8]
-
In a separate addition funnel, prepare a solution of this compound (1.05 eq.) in DCM.
-
Simultaneously, add the this compound solution and the 10% aqueous NaOH solution dropwise to the stirred amine solution. Maintain the temperature below 10 °C.[8]
-
Ensure vigorous stirring to facilitate mixing between the organic and aqueous phases.
-
After the addition is complete, remove the ice bath and continue to stir vigorously at room temperature for 1-2 hours.[8]
-
Separate the organic layer and wash it sequentially with dilute HCl, water, and brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Hydrolysis of this compound: Presence of moisture in reagents or solvents. | Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[8] |
| Incomplete Reaction: Insufficient reaction time or low temperature. Steric hindrance from the isopropyl group can slow the reaction. | Increase the reaction time or gently heat the reaction mixture.[8] | |
| Protonation of Nucleophile: The generated HCl has protonated the amine starting material. | Use at least two equivalents of the amine (one to react and one as a base) or add a non-nucleophilic base like triethylamine.[8] For Schotten-Baumann conditions, ensure efficient stirring and simultaneous addition of base.[10] | |
| Presence of 4-Isopropylbenzoic Acid in Product | Hydrolysis of this compound: This is the primary cause. | Strictly anhydrous conditions are critical. For Schotten-Baumann reactions, slow addition of the acyl chloride and vigorous stirring can minimize contact with the aqueous base before reaction with the nucleophile.[8][10] |
| Difficulty in Removing Byproducts | Triethylamine Hydrochloride: The salt can be soluble in some organic solvents like DCM. | After the reaction, wash the organic layer thoroughly with water and brine to remove the salt. If it persists, consider switching to a solvent where the salt is less soluble or using an alternative base. |
| Pyridine: Due to its boiling point and potential for complexation, it can be difficult to remove completely. | Wash the organic layer with dilute acid (e.g., 1M HCl) during work-up. Co-evaporation with a high-boiling solvent like toluene can also be effective. | |
| Formation of an Acylpyridinium Salt Intermediate | Use of Pyridine as a Base: Pyridine can act as a nucleophilic catalyst. | This is often beneficial as the acylpyridinium salt is highly reactive. However, if unwanted side reactions occur, consider a non-nucleophilic base like triethylamine or sterically hindered bases. |
Visualizations
References
- 1. CAS 21900-62-9: this compound | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. benchchem.com [benchchem.com]
- 5. Schotten-Baumann Reaction [organic-chemistry.org]
- 6. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 7. byjus.com [byjus.com]
- 8. benchchem.com [benchchem.com]
- 9. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Anhydrous Reaction Conditions for 4-Isopropylbenzoyl Chloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 4-Isopropylbenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical aspects of handling this reactive reagent, with a specific focus on maintaining the anhydrous conditions essential for successful synthesis.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions absolutely critical when working with this compound?
A: this compound, like all acyl chlorides, is highly susceptible to hydrolysis.[1][2] The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom. This makes it extremely reactive towards nucleophiles, with water being a common and potent one. Contact with even trace amounts of moisture will lead to a rapid and irreversible reaction, converting the acyl chloride back to its parent carboxylic acid, 4-isopropylbenzoic acid.[3] This side reaction not only consumes your starting material but also generates hydrochloric acid (HCl), which can complicate your reaction environment.
Q2: What are the immediate signs that my reaction has been compromised by moisture?
A: There are several indicators. Visually, you might observe the fuming of your this compound in moist air, which is the formation of HCl gas as it reacts with water vapor.[1][4] If moisture enters your reaction flask, you may see the formation of a white precipitate, which is likely the less soluble 4-isopropylbenzoic acid. Analytically, monitoring your reaction via TLC or LC-MS will show a progressive decrease in the acyl chloride concentration and the appearance of a new spot or peak corresponding to the carboxylic acid.
Q3: How should I properly store this compound to ensure its integrity?
A: Proper storage is crucial for longevity. The reagent should be stored in a tightly sealed container, preferably with a septum-sealed cap to allow for anhydrous transfer via syringe.[5] The container should be placed in a cool, dry, and well-ventilated area, away from incompatible materials like strong bases or alcohols.[6] For long-term storage, placing the sealed container inside a desiccator or a glovebox filled with an inert atmosphere is best practice.
Q4: My commercially purchased this compound is yellow. Is it still usable?
A: A pale yellow color is common for many commercial acyl chlorides and does not necessarily indicate significant degradation.[7][8] However, a dark yellow or brown color could suggest decomposition. The most critical factor is its reactivity, which is primarily compromised by hydrolysis, not color. If in doubt, it is advisable to purify the reagent by vacuum distillation before use to ensure you are starting with a clean, colorless liquid.[9]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments.
Issue 1: Low or No Yield of Acylated Product
| Symptom | Potential Cause | Recommended Solution & Explanation |
| Reaction fails to proceed; starting materials are recovered. | Hydrolysis of this compound: The most common cause is the presence of moisture in the reaction setup. Water will preferentially react with and consume the acyl chloride before it can react with your intended nucleophile.[3][9] | Implement Strict Anhydrous Techniques: 1. Dry all glassware in an oven at >120°C for several hours and cool under a stream of inert gas (Nitrogen or Argon).[10][11] 2. Use anhydrous solvents. Either purchase high-purity anhydrous grade solvents or dry them using appropriate methods (e.g., distillation from a drying agent, passing through an activated alumina column). 3. Ensure all reagents are dry. If your substrate is a solid, dry it in a vacuum oven. If it's a liquid, consider storing it over molecular sieves. |
| Significant amount of 4-isopropylbenzoic acid observed in the final product mixture. | Incomplete Conversion or Gradual Moisture Contamination: This indicates that either the initial reaction to form the acyl chloride was incomplete, or moisture slowly entered the system during the reaction. | Optimize Reaction Setup and Monitoring: 1. Use an inert atmosphere. Set up your reaction under a positive pressure of Nitrogen or Argon using a Schlenk line or a balloon setup to prevent atmospheric moisture from entering.[12][13] 2. Check for leaks. Ensure all joints and septa are well-sealed. Use high-vacuum grease for glass joints if appropriate for your setup. 3. Add reagents via syringe. Use oven-dried syringes and needles to transfer all liquids, including the this compound and solvents.[14] |
Issue 2: The Reaction is Sluggish or Incomplete
| Symptom | Potential Cause | Recommended Solution & Explanation |
| Reaction stalls, leaving both starting material and some product. | Steric Hindrance: The isopropyl group can create some steric hindrance, potentially slowing down the reaction with bulky nucleophiles.[9] | Modify Reaction Conditions: 1. Increase Reaction Time: Allow the reaction to stir for a longer period. 2. Gentle Heating: If thermally stable, gently heating the reaction mixture can increase the reaction rate. Ensure the temperature is not excessive, as it could lead to decomposition.[9] |
| The reaction is part of a Friedel-Crafts acylation, and it is not working. | Lewis Acid Deactivation: In Friedel-Crafts reactions, the Lewis acid catalyst (e.g., AlCl₃) is also extremely sensitive to moisture. Water will deactivate the catalyst, halting the reaction.[15] Additionally, the ketone product can form a complex with the catalyst, requiring stoichiometric amounts.[15] | Ensure Anhydrous Catalyst Handling: 1. Use fresh, high-purity Lewis acid. Store it in a desiccator. 2. Weigh and transfer the Lewis acid under an inert atmosphere (e.g., in a glovebox) or quickly in a dry environment to minimize exposure to air. 3. Use stoichiometric amounts of the Lewis acid, as it is consumed during the reaction by complexing with the product.[15] |
Troubleshooting Logic Flow
The following diagram outlines a decision-making process for troubleshooting low-yield reactions involving this compound.
Caption: Troubleshooting decision tree for low-yield reactions.
Experimental Protocols & Best Practices
Protocol 1: Rigorous Drying of Glassware
-
Cleaning: Thoroughly wash all glassware (reaction flasks, dropping funnels, condensers) with an appropriate solvent to remove organic residues, followed by a water and detergent wash, and a final rinse with deionized water.
-
Oven Drying: Place the clean glassware in a laboratory oven set to a minimum of 120°C for at least 4 hours (overnight is recommended).
-
Cooling: Remove the hot glassware and immediately assemble your reaction apparatus while it is still warm. Clamp it in a fume hood and connect it to a source of dry inert gas (Nitrogen or Argon). Allow the glassware to cool to room temperature under a positive flow of the inert gas. This process, known as "flame drying" when done with a heat gun or torch, ensures that as the glass cools, it is filled with dry gas rather than moist laboratory air.[11][14]
Protocol 2: Setting Up a Reaction Under Inert Atmosphere
This workflow ensures the exclusion of atmospheric moisture and oxygen.
Caption: Workflow for setting up an anhydrous reaction.
-
Assemble the oven-dried glassware as required for your reaction (e.g., round-bottom flask with a condenser and a gas inlet).
-
Connect the gas inlet to a manifold that provides a gentle, positive pressure of nitrogen or argon. The system should have an outlet, such as an oil bubbler, to vent excess gas and visually confirm the positive pressure.[13]
-
Introduce solid reagents into the flask against a counter-flow of inert gas.
-
Add anhydrous solvents and liquid reagents (including this compound) using oven-dried, gas-tight syringes through a rubber septum.[14]
-
Maintain the positive inert gas pressure throughout the entire duration of the reaction, workup, and any subsequent transfers.
Protocol 3: Solvent and Reagent Purity
The quality of your solvents is as important as the dryness of your glassware.
| Solvent/Reagent | Recommended Water Content | Common Drying Method |
| Dichloromethane (DCM) | < 30 ppm | Distillation from CaH₂ |
| Tetrahydrofuran (THF) | < 50 ppm | Distillation from Sodium/Benzophenone |
| Toluene | < 30 ppm | Distillation from Sodium |
| Acetonitrile | < 30 ppm | Distillation from CaH₂ |
| Liquid Nucleophiles (e.g., amines) | As low as achievable | Distillation from KOH or CaH₂; storage over activated molecular sieves (3Å or 4Å) |
Note on Drying Agents: While molecular sieves are excellent for storing pre-dried solvents, they are generally not suitable for drying acyl chlorides directly, as their surfaces can potentially catalyze side reactions.[7] Purification by vacuum distillation is the preferred method for the acyl chloride itself.
By adhering to these rigorous anhydrous protocols, you can significantly mitigate the risk of hydrolysis and ensure the successful application of this compound in your synthetic endeavors.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Acyl chloride - Wikipedia [en.wikipedia.org]
- 3. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. synquestlabs.com [synquestlabs.com]
- 7. reddit.com [reddit.com]
- 8. CAS 21900-62-9: this compound | CymitQuimica [cymitquimica.com]
- 9. benchchem.com [benchchem.com]
- 10. molan.wdfiles.com [molan.wdfiles.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Inert atmosphere methods | Laboratory techniques [biocyclopedia.com]
- 13. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Monitoring Acylation Reactions with 4-Isopropylbenzoyl Chloride by TLC
This guide provides in-depth technical support for researchers, scientists, and professionals in drug development on the effective use of Thin-Layer Chromatography (TLC) to monitor the progress of reactions involving 4-Isopropylbenzoyl chloride. Here, we move beyond procedural lists to explain the underlying chemical principles, ensuring you can not only follow protocols but also troubleshoot and adapt them to your specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: Why is TLC the preferred method for monitoring reactions with this compound?
A1: Thin-Layer Chromatography is a rapid, cost-effective, and highly efficient technique for real-time reaction monitoring.[1] For acylations using this compound, TLC allows for the clear differentiation of the starting material, the desired acylated product, and potential byproducts based on their polarity.[2] This enables precise determination of reaction completion, preventing over- or under-reaction and the formation of impurities.
Q2: What is the most significant challenge when using TLC with this compound?
A2: The primary challenge is the high reactivity and moisture sensitivity of this compound.[3] Exposure to atmospheric moisture or residual water in solvents can lead to its rapid hydrolysis into 4-Isopropylbenzoic acid.[3][4] This hydrolysis not only consumes the reactant but also introduces a new, more polar spot on the TLC plate, which can complicate the interpretation of the reaction's progress.[5] Therefore, maintaining anhydrous conditions is paramount.
Q3: How do I select an appropriate mobile phase (eluent) for my TLC analysis?
A3: The choice of eluent is critical and depends on the polarity of your reactants and products.[6] A good starting point for reactions involving the relatively nonpolar this compound and a more polar substrate (e.g., an amine or alcohol) is a mixture of a nonpolar solvent like hexanes and a moderately polar solvent like ethyl acetate.[7][8] The ideal solvent system should provide a clear separation of all components, with Rf values ideally between 0.2 and 0.8.[6]
Q4: How can I visualize the spots on the TLC plate?
A4: Since this compound and many of its derivatives are aromatic, the most common and non-destructive visualization method is using a UV lamp at 254 nm.[9][10][11] Compounds containing the benzoyl moiety will absorb UV light and appear as dark spots against the fluorescent background of the TLC plate. For compounds that are not UV-active, or for enhanced visualization, staining with iodine vapor or a potassium permanganate solution can be effective.[11][12]
Q5: What does the "co-spot" on a TLC plate tell me?
A5: The co-spot, where a sample of the starting material is spotted on top of the reaction mixture, is a crucial diagnostic tool.[13] It helps to definitively identify the starting material spot in the reaction lane, especially when the Rf values of the starting material and product are very similar. If the starting material spot in the reaction lane aligns perfectly with the co-spot, it indicates that the starting material has not been fully consumed.
Troubleshooting Guide
| Problem | Potential Cause(s) | Solutions & Explanations |
| Streaking or Elongated Spots | 1. Sample Overload: Applying too much sample to the TLC plate.[14][15]2. Highly Polar Compound: The compound is interacting too strongly with the polar silica gel stationary phase.3. Acidic or Basic Nature of Compound: Carboxylic acids or amines can streak on silica gel.[15] | 1. Dilute your sample before spotting it on the TLC plate.[14]2. Increase the polarity of your mobile phase to help move the compound up the plate.3. For acidic compounds (like the hydrolysis product, 4-isopropylbenzoic acid), add a small amount of acetic acid (e.g., 1%) to the eluent. For basic compounds, add a small amount of triethylamine (e.g., 1%).[14] |
| Spots are Not Visible Under UV Light | 1. Compound is not UV-Active: The compound does not contain a chromophore that absorbs at 254 nm.2. Sample is Too Dilute: The concentration of the compound is below the detection limit of the UV lamp.[14] | 1. Use a chemical stain for visualization, such as iodine vapor or potassium permanganate.[11][12]2. Concentrate your sample or spot the TLC plate multiple times in the same location, allowing the solvent to dry between applications.[14] |
| An Unexpected Spot Appears | 1. Hydrolysis of this compound: The acyl chloride has reacted with water to form 4-isopropylbenzoic acid, which is more polar and will have a lower Rf value.[3]2. Side Reaction: An unintended reaction has occurred, forming a byproduct. | 1. Ensure all glassware is oven-dried and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Analyze the reaction conditions (temperature, stoichiometry, etc.) to identify the source of the side reaction. |
| Spots are Too High (High Rf) or Too Low (Low Rf) | 1. Eluent is Too Polar: If spots are too high, the mobile phase is carrying the compounds too quickly up the plate.[14]2. Eluent is Not Polar Enough: If spots are too low, the compounds are sticking to the stationary phase and not moving.[14] | 1. Decrease the polarity of the eluent by increasing the proportion of the nonpolar solvent (e.g., add more hexanes to a hexane/ethyl acetate mixture).[14]2. Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., add more ethyl acetate).[14] |
Experimental Protocols
Protocol 1: Standard TLC Monitoring of an Acylation Reaction
-
Prepare the TLC Chamber: Pour your chosen eluent into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent to saturate the chamber atmosphere. Cover the chamber and allow it to equilibrate for 5-10 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes on the origin for the starting material (SM), co-spot (C), and reaction mixture (RM).[13]
-
Spot the Plate:
-
Using a capillary tube, apply a small spot of the diluted starting material solution to the SM lane.
-
Apply a spot of the starting material to the C lane.
-
Withdraw a small aliquot from your reaction mixture and apply it to the RM lane and directly on top of the starting material spot in the C lane.[13]
-
-
Develop the Plate: Carefully place the TLC plate into the equilibrated chamber, ensuring the origin line is above the solvent level.[15] Cover the chamber and allow the solvent to ascend the plate.
-
Analyze the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and circle them with a pencil.[9] Calculate the Rf value for each spot.
Protocol 2: In-situ Derivatization for Confirmation of Hydrolysis
If you suspect hydrolysis of your this compound, this protocol can help confirm the presence of the resulting carboxylic acid.
-
Prepare a Test Sample: In a small vial, quench a small aliquot of the reaction mixture with a few drops of methanol. This will convert any remaining this compound into the less polar methyl 4-isopropylbenzoate.
-
Run a Comparative TLC: On a new TLC plate, spot the original reaction mixture in one lane and the methanol-quenched sample in another.
-
Analyze: Develop and visualize the plate as described in Protocol 1. If the spot corresponding to this compound is absent or significantly diminished in the methanol-quenched lane and a new, less polar spot (the ester) has appeared, it confirms the presence of the acyl chloride in the original mixture. The polar spot corresponding to the carboxylic acid should remain unchanged in both lanes.
Visualizations
References
- 1. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 3. benchchem.com [benchchem.com]
- 4. SN2 character of hydrolysis of benzoyl chloride - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. TLC Visualization Methods - Labster [theory.labster.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. faculty.fiu.edu [faculty.fiu.edu]
- 13. How To [chem.rochester.edu]
- 14. silicycle.com [silicycle.com]
- 15. orgchemboulder.com [orgchemboulder.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Isopropylbenzoyl Chloride and Benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, particularly in the development of novel therapeutics and functional materials, the selection of appropriate building blocks is paramount. Benzoyl chloride and its derivatives are fundamental acylating agents. This guide provides a detailed, objective comparison of the reactivity of 4-isopropylbenzoyl chloride and the parent benzoyl chloride, supported by established principles of physical organic chemistry and generalized experimental protocols.
Theoretical Framework: Electronic and Steric Effects
The reactivity of substituted benzoyl chlorides in nucleophilic acyl substitution reactions is primarily governed by the electronic nature of the substituent on the aromatic ring. The rate-determining step often involves the nucleophilic attack on the electrophilic carbonyl carbon.
The isopropyl group at the para position in this compound influences the reactivity of the acyl chloride moiety through two main effects:
-
Inductive Effect (+I): Alkyl groups are electron-donating through the sigma bonds. This effect increases the electron density on the aromatic ring and, to a lesser extent, on the carbonyl carbon.
-
Hyperconjugation: The C-H bonds of the isopropyl group can also donate electron density to the aromatic pi-system, further enhancing its electron-donating nature.
Collectively, the isopropyl group is considered an electron-donating group (EDG).[1] This electronic donation makes the carbonyl carbon in this compound less electrophilic compared to that in benzoyl chloride. Consequently, for reactions proceeding through a standard addition-elimination mechanism, this compound is expected to be less reactive than benzoyl chloride.
However, in reactions that proceed through a dissociative mechanism involving the formation of an acylium ion-like transition state (SN1-like), the electron-donating isopropyl group can stabilize the developing positive charge, thereby increasing the reaction rate.[2]
Steric hindrance from a para-substituent on the reactivity at the acyl chloride group is generally considered negligible as the substituent is distant from the reaction center.
Quantitative Reactivity Comparison: The Hammett Equation
The Hammett equation provides a quantitative means to assess the effect of substituents on the reactivity of aromatic compounds. The equation is given by:
log(k/k₀) = σρ
where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant (benzoyl chloride).
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
-
ρ (rho) is the reaction constant, which is characteristic of the reaction type.
The Hammett substituent constant for a para-isopropyl group (σₚ) is approximately -0.15 .[3] The negative value confirms its electron-donating nature.
Based on the Hammett equation, we can predict the relative reactivity of this compound and benzoyl chloride for different types of reactions.
Table 1: Predicted Relative Reactivity
| Reaction Type | Expected Effect of p-Isopropyl Group | Predicted Relative Reactivity (this compound vs. Benzoyl Chloride) |
| Nucleophilic Acyl Substitution (e.g., Esterification, Amidation) | The electron-donating isopropyl group reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack. This typically corresponds to a positive ρ value. | Less Reactive |
| Friedel-Crafts Acylation | The formation of the acylium ion is the key step. The electron-donating isopropyl group can stabilize the acylium ion, but more importantly, it makes the parent molecule more electron-rich, which can affect the initial complexation with the Lewis acid. The overall effect on the rate of acylium ion formation is complex. However, the subsequent electrophilic attack on another aromatic substrate would be slower due to the reduced electrophilicity of the acylium ion. | Likely Less Reactive |
| Hydrolysis/Solvolysis (SN1-like mechanism) | In reactions with a significant SN1 character, where the departure of the chloride ion to form an acylium-like transition state is rate-limiting, the electron-donating isopropyl group stabilizes the developing positive charge. These reactions have a large, negative ρ value.[4] | More Reactive |
Experimental Data Summary
Table 2: Solvolysis Rate Constants of p-Substituted Benzoyl Chlorides in 97% (w/w) Hexafluoroisopropanol-Water (97H) at 25 °C [5]
| Substituent (p-Z) | Rate Constant (k/s⁻¹) |
| OMe | 1.13 x 10¹ |
| Me | 5.98 x 10⁻² |
| H | 3.21 x 10⁻³ |
| Cl | 1.31 x 10⁻⁴ |
Note: Data for p-isopropyl is not provided in the cited source, but the trend for the electron-donating methyl group is consistent with the theoretical prediction.
Experimental Protocols
The following are generalized protocols for key reactions. Researchers should optimize conditions for their specific substrates.
General Protocol for Esterification (Schotten-Baumann Conditions)
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the alcohol (1.0 eq.) and a base such as pyridine or triethylamine (1.2 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of the acyl chloride (benzoyl chloride or this compound, 1.1 eq.) in the same anhydrous solvent to the dropping funnel and add it dropwise to the alcohol solution over 15-30 minutes with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purification: Purify the crude product by column chromatography or distillation.
General Protocol for Friedel-Crafts Acylation
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃, 1.1-1.3 eq.) and a dry, inert solvent (e.g., dichloromethane, carbon disulfide).[6]
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add the aromatic substrate (1.0 eq.) to the flask. Add the acyl chloride (benzoyl chloride or this compound, 1.0 eq.) dissolved in the same dry solvent to the dropping funnel and add it dropwise to the reaction mixture over 20-30 minutes.[7]
-
Reaction: After the addition, allow the mixture to warm to room temperature and then heat under reflux for 1-3 hours, monitoring the reaction progress by TLC.[8]
-
Work-up: Cool the reaction mixture in an ice bath and carefully quench by slowly adding crushed ice, followed by concentrated HCl to decompose the aluminum chloride complex.[7]
-
Extraction and Purification: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over an anhydrous drying agent, filter, and remove the solvent by rotary evaporation. Purify the resulting ketone by recrystallization or column chromatography.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Hammett equation - Wikipedia [en.wikipedia.org]
- 3. moodle2.units.it [moodle2.units.it]
- 4. benchchem.com [benchchem.com]
- 5. Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α-Chlorinated toluenes and benzoyl chloride - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. hammett substituent constants: Topics by Science.gov [science.gov]
- 8. chemguide.co.uk [chemguide.co.uk]
A Comparative Guide to the ¹H NMR Characterization of 4-Isopropylbenzoyl Chloride and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry and drug development, precise characterization of intermediates is paramount. 4-Isopropylbenzoyl chloride and its derivatives are valuable building blocks in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, serves as a cornerstone technique for the structural elucidation and purity assessment of these molecules. This guide provides a comparative analysis of the ¹H NMR spectral data of this compound and two of its structural analogs, 4-tert-butylbenzoyl chloride and 4-methoxybenzoyl chloride, supported by experimental protocols and data visualization.
Comparison of ¹H NMR Spectral Data
The ¹H NMR spectra of these p-substituted benzoyl chlorides exhibit characteristic patterns in the aromatic and aliphatic regions. The electron-donating or -withdrawing nature of the substituent at the 4-position influences the chemical shifts of the aromatic protons, while the signals for the alkyl or methoxy protons provide distinct fingerprints for each derivative.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound | H-2, H-6 (Aromatic) | 8.03 | d | 8.4 | 2H |
| H-3, H-5 (Aromatic) | 7.42 | d | 8.4 | 2H | |
| CH (Isopropyl) | 3.06 | sept | 6.9 | 1H | |
| CH₃ (Isopropyl) | 1.28 | d | 6.9 | 6H | |
| 4-tert-Butylbenzoyl Chloride | H-2, H-6 (Aromatic) | 8.04 | d | 8.6 | 2H |
| H-3, H-5 (Aromatic) | 7.53 | d | 8.6 | 2H | |
| C(CH₃)₃ (tert-Butyl) | 1.35 | s | - | 9H | |
| 4-Methoxybenzoyl Chloride | H-2, H-6 (Aromatic) | 8.06 | d | 8.9 | 2H |
| H-3, H-5 (Aromatic) | 6.98 | d | 8.9 | 2H | |
| OCH₃ (Methoxy) | 3.90 | s | - | 3H |
Note: Spectra are typically recorded in CDCl₃ with TMS as an internal standard.
The data clearly illustrates the influence of the para-substituent on the aromatic proton chemical shifts. The electron-donating methoxy group in 4-methoxybenzoyl chloride shields the aromatic protons, causing an upfield shift of the H-3 and H-5 protons compared to the other two derivatives. Conversely, the alkyl groups (isopropyl and tert-butyl) have a less pronounced electronic effect, resulting in similar chemical shifts for the aromatic protons in this compound and 4-tert-butylbenzoyl chloride. The aliphatic regions of the spectra are highly diagnostic, with the characteristic septet and doublet for the isopropyl group and a sharp singlet for the tert-butyl group.
Experimental Protocol for ¹H NMR Spectroscopy
The following is a generalized procedure for acquiring high-quality ¹H NMR spectra of this compound and its derivatives.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the benzoyl chloride derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). For compounds that may be sensitive to acidic impurities in CDCl₃, it is advisable to use CDCl₃ stored over potassium carbonate.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm), unless the instrument is calibrated to the residual solvent peak.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Setup and Data Acquisition:
-
The ¹H NMR spectra are typically acquired on a 300 MHz or higher field NMR spectrometer.
-
The instrument is locked onto the deuterium signal of the CDCl₃ solvent.
-
Shimming is performed to optimize the magnetic field homogeneity.
-
A standard single-pulse experiment is used for ¹H NMR acquisition.
-
Key acquisition parameters include:
-
Pulse width: Typically a 90° pulse.
-
Spectral width: Sufficient to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 1-5 seconds (a longer delay may be necessary for accurate integration).
-
Number of scans: 8-16 scans are usually sufficient for a good signal-to-noise ratio.
-
3. Data Processing:
-
The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
The spectrum is phased and baseline corrected.
-
The chemical shifts are referenced to the TMS signal at 0.00 ppm.
-
The signals are integrated to determine the relative number of protons.
-
The multiplicities and coupling constants (J) are measured.
Visualizing the Molecular Structure and Proton Environments
The following diagrams illustrate the general structure of a 4-substituted benzoyl chloride and the workflow for its ¹H NMR characterization.
Caption: Molecular structure of this compound with proton labels.
Caption: General workflow for the ¹H NMR characterization of organic compounds.
A Comparative Guide to Purity Analysis of 4-Isopropylbenzoyl Chloride: GC-MS, HPLC, and Titrimetric Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical techniques for determining the purity of 4-Isopropylbenzoyl chloride: Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, High-Performance Liquid Chromatography (HPLC), and Argentometric Titration. The selection of an appropriate analytical method is critical for ensuring the quality and consistency of this key chemical intermediate in research and pharmaceutical development.
Introduction
This compound is a reactive acyl chloride used in the synthesis of a variety of organic molecules. Due to its reactivity, particularly with moisture, its purity can be compromised by the presence of the starting material, 4-isopropylbenzoic acid, or its hydrolysis product. This guide details the experimental protocols and performance characteristics of three distinct analytical approaches to provide a basis for method selection based on the specific analytical requirements, such as the need for impurity profiling versus bulk assay.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Direct analysis of acyl chlorides by GC-MS is challenging due to their high reactivity, which can lead to on-column degradation and poor chromatographic performance. A common and effective strategy is to derivatize the this compound to a more stable ester, such as its methyl ester, prior to analysis. This approach also allows for the simultaneous determination of the primary impurity, 4-isopropylbenzoic acid, which is also esterified during the sample preparation.
Experimental Protocol: GC-MS with Methanol Derivatization
-
Sample Preparation (Derivatization):
-
Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.
-
Add 5 mL of anhydrous methanol to the flask. The methanol acts as both the solvent and the derivatizing agent, converting the this compound to methyl 4-isopropylbenzoate. The acidic byproduct, HCl, will catalyze the esterification of any 4-isopropylbenzoic acid present.
-
Loosely cap the flask and allow the reaction to proceed at room temperature for 30 minutes.
-
Dilute to the mark with anhydrous methanol and mix thoroughly.
-
Prepare a series of calibration standards of methyl 4-isopropylbenzoate and methyl 4-isopropylbenzoate (from 4-isopropylbenzoic acid) in methanol.
-
-
GC-MS Instrumentation and Conditions:
-
GC System: Agilent 7890B or equivalent.
-
MS System: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL in split mode (e.g., 50:1).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MSD Transfer Line: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 amu.
-
Anticipated Performance Characteristics (GC-MS)
| Parameter | GC-MS with Derivatization (Estimated) |
| Analyte Form | Methyl 4-isopropylbenzoate |
| Specificity | High (Mass spectrometric detection) |
| Impurity Detection | Yes (e.g., methyl 4-isopropylbenzoate from acid) |
| Limit of Detection (LOD) | Low µg/mL range |
| Limit of Quantification (LOQ) | Mid-to-high µg/mL range |
| Linearity (R²) | > 0.99 |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 90-110% |
Method 2: High-Performance Liquid Chromatography (HPLC)
HPLC offers a robust alternative for the purity analysis of this compound. The method can be designed to be stability-indicating, allowing for the separation of the parent compound from its potential impurities and degradation products.
Experimental Protocol: HPLC
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask.
-
Dissolve and dilute to the mark with acetonitrile.
-
Prepare calibration standards of this compound and 4-isopropylbenzoic acid in acetonitrile.
-
-
HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Detector: Diode Array Detector (DAD) or UV-Vis Detector.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
-
Performance Characteristics (HPLC)
The performance data for this HPLC method is based on a validated method for the closely related compound, benzyl chloride, and is expected to be very similar for this compound due to their structural and chromophoric similarities.[1][2]
| Parameter | HPLC (Based on Benzyl Chloride data) |
| Analyte Form | This compound (intact) |
| Specificity | High (Chromatographic separation) |
| Impurity Detection | Yes (e.g., 4-isopropylbenzoic acid) |
| Limit of Detection (LOD) | ~3 ppm[1][2] |
| Limit of Quantification (LOQ) | ~10 ppm[1][2] |
| Linearity (R²) | > 0.999[1] |
| Precision (%RSD) | < 2%[1][2] |
| Accuracy (% Recovery) | 97.5 - 99.7%[1][2] |
Method 3: Argentometric Titration
Argentometric titration is a classical analytical method suitable for the assay of this compound. The method relies on the hydrolysis of the acyl chloride to hydrochloric acid, followed by the titration of the resulting chloride ions with a standardized solution of silver nitrate. This method is excellent for determining the purity of the bulk material but is not suitable for impurity profiling.
Experimental Protocol: Argentometric Titration
-
Sample Preparation and Hydrolysis:
-
Accurately weigh approximately 1 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Carefully add 50 mL of deionized water and 25 mL of acetone to the flask to facilitate dissolution and hydrolysis.
-
Stir the mixture for 15 minutes to ensure complete hydrolysis of the acyl chloride.
-
-
Titration (Mohr's Method):
-
Add 1 mL of 5% potassium chromate indicator solution to the flask.
-
Titrate with a standardized 0.1 M silver nitrate (AgNO₃) solution.
-
The endpoint is reached upon the first appearance of a permanent reddish-brown precipitate of silver chromate.
-
Perform a blank titration and subtract the blank volume from the sample titration volume.
-
Performance Characteristics (Titration)
| Parameter | Argentometric Titration |
| Analyte Form | Chloride ion (after hydrolysis) |
| Specificity | Low (titrates all halides) |
| Impurity Detection | No |
| Limit of Detection (LOD) | Not applicable (assay method) |
| Limit of Quantification (LOQ) | Not applicable (assay method) |
| Linearity (R²) | Not applicable |
| Precision (%RSD) | < 0.2%[3][4] |
| Accuracy | High (dependent on standardization) |
Comparison Summary
| Feature | GC-MS with Derivatization | HPLC | Argentometric Titration |
| Principle | Separation by volatility, detection by mass | Separation by polarity, UV detection | Precipitation titration |
| Specificity | Very High | High | Low |
| Impurity Profiling | Yes | Yes | No |
| Sensitivity | High | High | Low (for trace analysis) |
| Precision (%RSD) | Good (< 5%) | Very Good (< 2%) | Excellent (< 0.2%) |
| Throughput | Moderate | High | Moderate |
| Instrumentation | GC-MS system | HPLC system | Basic glassware, titrator |
| Best For | Impurity identification and quantification | Routine purity testing and impurity profiling | High-precision bulk assay |
Workflow and Logic Diagrams
The following diagrams illustrate the analytical workflow for the GC-MS method and the decision-making process for selecting an appropriate analytical technique.
References
A Comparative Guide: Thionyl Chloride vs. Oxalyl Chloride for Synthesis
For researchers, scientists, and professionals in drug development, the choice of a chlorinating agent is a critical decision in the synthesis of acyl chlorides, key intermediates for a vast array of functional groups. Thionyl chloride (SOCl₂) has long been a workhorse in this arena, valued for its potency and cost-effectiveness. However, oxalyl chloride ((COCl)₂), often used with a catalytic amount of N,N-dimethylformamide (DMF), has gained significant traction as a milder and more selective alternative. This guide provides an objective, data-driven comparison of these two essential reagents to inform your selection process.
At a Glance: Key Differences
| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
| Byproducts | SO₂, HCl (both gaseous) | CO, CO₂, HCl (all gaseous) |
| Reaction Conditions | Typically neat or in a high-boiling solvent, often requiring reflux.[1][2] | Often in a solvent (e.g., DCM, THF) at room temperature or below.[1][2] |
| Catalyst | Not always necessary, but can be accelerated with pyridine or DMF.[3] | Catalytic DMF is commonly used for rate acceleration.[1] |
| Reactivity | Highly reactive, can lead to side reactions with sensitive functional groups.[1] | Generally milder and more selective, particularly for substrates with acid-sensitive groups.[2] |
| Work-up | Removal of excess reagent by distillation.[1] | Removal of excess reagent and solvent by evaporation due to its lower boiling point.[2] |
| Cost | Less expensive.[1] | More expensive.[1] |
| Primary Applications | Acyl chloride synthesis, conversion of alcohols to alkyl chlorides.[3] | Acyl chloride synthesis, Swern oxidation of alcohols to aldehydes and ketones. |
Performance in Acyl Chloride Synthesis: A Quantitative Look
The conversion of carboxylic acids to acyl chlorides is the most common application for both reagents. While thionyl chloride is often effective, oxalyl chloride frequently provides higher yields and cleaner reactions, especially with delicate substrates.
| Substrate | Reagent | Reaction Conditions | Yield (%) | Reference |
| Benzoic Acid | Oxalyl Chloride/DMF | Dichloromethane, 35°C, 1 h | ~100% | (Patel et al., 2015) |
| Cinnamic Acid | Thionyl Chloride | Reflux, 5 h | 75% | (Matsumoto, 1961) |
| Ibuprofen | Thionyl Chloride | Chloroform, reflux, 3 h | Not specified, used in-situ | (Synthesis of Ibuprofen Acid Chloride) |
| 2-Azidoacetic Acid | Oxalyl Chloride/DMF | Dichloromethane, 0°C to RT, 5 h | 70% (of precursor) | (Supporting Information 1) |
| Phenoxyacetic Acid | Thionyl Chloride | Dichloromethane, RT, 9 h | 92% (of β-lactam) | (Ebrahimi et al., 2014) |
| Phenoxyacetic Acid | Oxalyl Chloride | Dichloromethane, RT, 9 h | 90% (of β-lactam) | (Ebrahimi et al., 2014) |
Beyond Acyl Chlorides: The Swern Oxidation
A significant advantage of oxalyl chloride is its utility in the Swern oxidation, a mild and efficient method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. Thionyl chloride is not suitable for this transformation. The reaction proceeds by activating dimethyl sulfoxide (DMSO) with oxalyl chloride.
Reaction Mechanisms
Conversion of Carboxylic Acid to Acyl Chloride
Both reagents function by converting the hydroxyl group of the carboxylic acid into a better leaving group, followed by nucleophilic attack of a chloride ion.
Thionyl Chloride Mechanism:
Oxalyl Chloride Mechanism (with catalytic DMF):
Swern Oxidation Workflow
The Swern oxidation is a multi-step, one-pot procedure that requires careful temperature control.
Experimental Protocols
General Procedure for Acyl Chloride Synthesis with Thionyl Chloride
Synthesis of Cinnamoyl Chloride from Cinnamic Acid [4]
-
To a 100 mL three-neck flask equipped with a magnetic stirrer and a reflux condenser, add 17.8 g (150 mmol) of freshly distilled thionyl chloride.
-
While stirring, add 14.8 g (100 mmol) of trans-cinnamic acid in several portions.
-
Slowly heat the reaction mixture to 50°C in an oil bath, then continue stirring for an additional 2 hours at 80°C.
-
After cooling, remove the excess thionyl chloride by distillation under reduced pressure.
-
The crude cinnamoyl chloride is obtained as a yellowish solid (Crude yield: 81%). Further purification can be achieved by fractional distillation.
General Procedure for Acyl Chloride Synthesis with Oxalyl Chloride
Synthesis of Benzoyl Chloride from Benzoic Acid
-
In a 250 mL two-neck round-bottomed flask, dissolve 8 mM of benzoic acid in 100 mL of dichloromethane at room temperature.
-
Add 16 mM of oxalyl chloride and 2 drops of DMF to the stirred solution.
-
Continue stirring the mixture at room temperature for 1 hour.
-
Concentrate the resulting mixture under reduced pressure to afford the acid chloride quantitatively.
General Procedure for Swern Oxidation
Oxidation of a Secondary Alcohol to a Ketone
-
To a solution of oxalyl chloride (1.5 equiv) in dichloromethane (DCM), add a solution of dimethyl sulfoxide (2.7 equiv) in DCM at -78°C over 5 minutes.
-
After 5 minutes, add a solution of the secondary alcohol (1.0 equiv) in DCM dropwise over 5 minutes.
-
After 30 minutes at -78°C, add triethylamine (7.0 equiv) dropwise over 10 minutes.
-
Allow the mixture to warm to room temperature, then add water.
-
Extract the product with DCM. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.
-
Purify the crude product by flash column chromatography.
Side Reactions and Considerations
-
Thionyl Chloride: The high reactivity of thionyl chloride can lead to side reactions, particularly with substrates containing sensitive functional groups. The generation of HCl can also be problematic for acid-labile compounds.[2]
-
Oxalyl Chloride: While generally cleaner, the reaction with catalytic DMF can produce a carcinogenic byproduct, dimethylcarbamoyl chloride, from the decomposition of DMF.[1] Therefore, it is crucial to use only a catalytic amount of DMF.
Conclusion
Both thionyl chloride and oxalyl chloride are powerful reagents for the synthesis of acyl chlorides.
-
Thionyl chloride remains a cost-effective and potent choice for robust substrates and large-scale synthesis where harsh conditions are tolerable.
-
Oxalyl chloride emerges as the superior reagent for modern organic synthesis, particularly in the context of complex and sensitive molecules.[2] Its mild reaction conditions, clean conversion with gaseous byproducts, and the unique ability to facilitate the Swern oxidation make it an invaluable tool for researchers in pharmaceutical and fine chemical synthesis.[2]
The selection between these two reagents should be guided by the specific requirements of the substrate, the desired scale of the reaction, and considerations of cost and potential side reactions. For high-value, sensitive intermediates, the advantages of oxalyl chloride often outweigh its higher cost.
References
A Comparative Guide to Analytical Methods for Monitoring 4-Isopropylbenzoyl Chloride Reactions: The Superiority of Derivatization-HPLC
This guide provides an in-depth comparison of analytical methodologies for monitoring reactions involving 4-isopropylbenzoyl chloride, a key intermediate in the synthesis of pharmaceuticals and fine chemicals.[1] We will explore the inherent challenges in analyzing this reactive acyl chloride and present a robust High-Performance Liquid Chromatography (HPLC) method, benchmarked against alternative techniques like Gas Chromatography (GC) and Thin-Layer Chromatography (TLC). The focus is on providing researchers, scientists, and drug development professionals with the rationale and data needed to select the most appropriate analytical strategy for accurate, reliable, and quantitative results.
The Analytical Challenge: The Duality of Reactivity
This compound is a valuable reagent precisely because of its high reactivity. As an acyl chloride, its carbonyl carbon is highly electrophilic, making it susceptible to rapid nucleophilic attack by alcohols or amines to form desired esters or amides.[1][2] This same reactivity, however, presents a significant analytical hurdle. The primary competing reaction is hydrolysis, where trace amounts of water react with the acyl chloride to form the corresponding carboxylic acid (4-isopropylbenzoic acid).
Therefore, any analytical method must be capable of:
-
Quantifying the remaining this compound.
-
Quantifying the formation of the desired reaction product (e.g., an amide).
-
Separating and quantifying the primary impurity, 4-isopropylbenzoic acid.
Direct analysis via standard reversed-phase HPLC, which uses aqueous mobile phases, is fundamentally flawed. The acyl chloride will hydrolyze instantly upon injection and on the column, making it impossible to measure the true concentration in the reaction mixture. This necessitates a more sophisticated approach.
The Gold Standard: Derivatization-HPLC
To overcome the instability of this compound, the most reliable strategy is to convert it into a stable, easily analyzable derivative immediately upon sampling. This process, known as in-situ derivatization or quenching, transforms the analytical problem into a straightforward separation of stable compounds.
Causality Behind the Choice: Why Derivatize?
The core principle is to "freeze" the reaction composition at the moment of sampling. By introducing a quenching reagent that reacts instantly and completely with the remaining this compound, we form a stable product that can withstand the HPLC conditions. A primary amine, such as benzylamine, is an excellent choice for this purpose. It reacts rapidly to form a stable amide derivative that is typically non-volatile, possesses a strong UV chromophore for sensitive detection, and has chromatographic properties distinct from the starting materials and byproducts.
This derivatization strategy forms the basis of a self-validating system. The disappearance of the starting acyl chloride is directly mirrored by the appearance of its stable derivative, providing an internal check on the analytical process.
Experimental Workflow for Derivatization-HPLC
Caption: Workflow for the Derivatization-HPLC analysis of this compound reactions.
Detailed Protocol: Derivatization-HPLC Method
1. Preparation of Quenching Solution:
-
Prepare a solution of 0.5 M benzylamine in anhydrous acetonitrile. This concentration is typically sufficient to ensure a large excess relative to the acyl chloride in the sample.
2. Sample Derivatization:
-
At each time point, withdraw a small, precise aliquot (e.g., 50 µL) from the reaction vessel.
-
Immediately dispense the aliquot into a vial containing a larger volume (e.g., 1.0 mL) of the benzylamine quenching solution.
-
Vortex the vial for 30 seconds to ensure complete and instantaneous reaction. The this compound is now converted to N-benzyl-4-isopropylbenzamide.
3. HPLC Analysis:
-
Dilute the derivatized sample as needed with the mobile phase to fall within the calibrated concentration range.
-
Inject the diluted sample onto the HPLC system.
| HPLC Parameter | Recommended Condition | Rationale |
| Column | C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm | Industry-standard for separating small organic molecules of varying polarity. Provides excellent resolution for aromatic compounds.[3][4] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | The acid suppresses the ionization of carboxylic acid groups, leading to sharper, more symmetrical peaks. |
| Mobile Phase B | Acetonitrile | A common, effective organic solvent for reversed-phase chromatography with good UV transparency. |
| Gradient Elution | Start at 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 5 minutes. | A gradient is necessary to elute the more polar 4-isopropylbenzoic acid early, followed by the less polar amide product and the N-benzyl-4-isopropylbenzamide derivative. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV-Vis Diode Array Detector (DAD) at 230 nm | All key analytes (acid, product, derivative) contain aromatic rings and will have significant absorbance at this wavelength, allowing for universal detection.[5] |
| Injection Volume | 10 µL | A typical volume that balances sensitivity with the risk of column overloading. |
Comparative Analysis of Alternative Methods
While Derivatization-HPLC is the superior quantitative method, other techniques have their place, particularly for qualitative or specialized analyses.
Gas Chromatography (GC)
GC can be used to analyze acyl chlorides, often with a flame ionization detector (FID).[6] However, it comes with significant caveats.
-
Expertise & Experience: The high reactivity of this compound can be problematic in the hot GC injection port, potentially causing degradation or reaction with trace moisture. Furthermore, if the desired reaction product is a large, non-volatile molecule (e.g., a complex amide), it will not be amenable to GC analysis.
-
Trustworthiness: While GC can be quantitative for the acyl chloride itself, its application is limited to reactions where all components are sufficiently volatile and thermally stable.[7] This makes it less versatile than HPLC for general reaction monitoring in drug development.
Thin-Layer Chromatography (TLC)
TLC is an invaluable tool for rapid, qualitative assessment of reaction progress.[8]
-
Expertise & Experience: A chemist can quickly spot a TLC plate to visualize the disappearance of starting material and the appearance of the product spot. The high concentration of the acyl chloride in the spot and the rapid evaporation of the solvent minimize hydrolysis, giving a reasonably accurate qualitative picture.
-
Trustworthiness: TLC is not a quantitative technique. It cannot provide precise data on conversion or impurity levels. Its strength lies in its speed and simplicity for making go/no-go decisions during a synthesis.
Performance Data: A Head-to-Head Comparison
The choice of analytical method depends on the specific requirements of the analysis. The table below summarizes the performance of each technique for monitoring a typical amidation reaction of this compound.
| Parameter | Derivatization-HPLC | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) |
| Specificity | Very High: Resolves all components. | Moderate: Risk of on-column reactions or degradation. | Low: Provides only an indication of separation. |
| Quantitation | Excellent: Highly accurate and reproducible. | Good: Can be quantitative if analytes are stable. | None: Qualitative or semi-quantitative at best. |
| Sensitivity (LOD/LOQ) | High: Can detect trace impurities (ppm levels).[4] | Very High: FID is highly sensitive to hydrocarbons. | Low: Requires higher concentrations to visualize. |
| Versatility | High: Analyzes a wide range of polar and non-polar, volatile and non-volatile compounds. | Low: Limited to volatile and thermally stable compounds. | Moderate: Broad applicability but limited information. |
| Analysis Time | ~20-30 minutes per sample. | ~15-25 minutes per sample. | < 5 minutes per sample. |
| Cost per Sample | Moderate: Requires solvents and columns. | Moderate: Requires gases, columns, and syringes. | Very Low: Minimal material cost. |
| Primary Use Case | Accurate process monitoring, impurity profiling, quality control. | Analysis of volatile starting materials or simple products. | Rapid reaction progress checks.[8] |
Conclusion
For researchers and drug development professionals requiring accurate, reliable, and robust quantitative data on reactions involving this compound, a Derivatization-HPLC method is the unequivocal gold standard . By converting the reactive acyl chloride into a stable derivative in-situ, this approach circumvents the inherent instability of the analyte and allows for precise measurement of all key reaction components. While GC has niche applications for volatile species and TLC remains an essential tool for quick qualitative checks, neither can match the specificity, versatility, and quantitative power of a well-designed HPLC method for comprehensive reaction analysis.
References
- 1. CAS 21900-62-9: this compound | CymitQuimica [cymitquimica.com]
- 2. savemyexams.com [savemyexams.com]
- 3. Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine – Oriental Journal of Chemistry [orientjchem.org]
- 5. jocpr.com [jocpr.com]
- 6. Determination of Benzoyl Chloride Using Capillary Gas Chromatography | Semantic Scholar [semanticscholar.org]
- 7. epa.gov [epa.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Spectroscopic Analysis of 4-Alkylbenzoyl Chlorides
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Spectral Signatures of Key Acyl Chlorides
This guide provides a comprehensive comparison of the spectral characteristics of a series of 4-alkylbenzoyl chlorides, including 4-methylbenzoyl chloride, 4-ethylbenzoyl chloride, 4-propylbenzoyl chloride, 4-isopropylbenzoyl chloride, and 4-tert-butylbenzoyl chloride. Understanding the distinct spectral fingerprints of these commercially significant acyl chlorides is crucial for reaction monitoring, quality control, and structural elucidation in various research and development applications, particularly in the synthesis of pharmaceuticals and other fine chemicals.
This document summarizes key data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), presenting the information in clear, comparative tables. Detailed experimental protocols are also provided to ensure the reproducibility of the cited data.
General Structure of 4-Alkylbenzoyl Chlorides
The 4-alkylbenzoyl chlorides share a common benzoyl chloride core with a variable alkyl substituent at the para position. This variation in the alkyl group (R) leads to subtle but measurable differences in their spectroscopic properties.
Caption: General chemical structure of 4-alkylbenzoyl chlorides.
Comparative Spectroscopic Data
The following tables summarize the key spectral data for the selected 4-alkylbenzoyl chlorides.
Infrared (IR) Spectroscopy Data
The most prominent feature in the IR spectra of these compounds is the very strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the acyl chloride group. The position of this band is influenced by the electronic effects of the para-alkyl substituent.
| Compound | Alkyl Group (R) | C=O Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) |
| 4-Methylbenzoyl chloride | -CH₃ | ~1771, ~1736 | ~1605, ~1576 | ~860 |
| 4-Ethylbenzoyl chloride | -CH₂CH₃ | ~1770 | ~1607, ~1577 | Not specified |
| 4-Propylbenzoyl chloride | -CH₂CH₂CH₃ | Not specified | Not specified | Not specified |
| This compound | -CH(CH₃)₂ | Not specified | Not specified | Not specified |
| 4-tert-Butylbenzoyl chloride | -C(CH₃)₃ | Conforms to standard | Conforms to standard | Conforms to standard |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The ¹H NMR spectra are characterized by signals for the aromatic protons and the protons of the respective alkyl groups. The chemical shifts of the aromatic protons are influenced by the nature of the alkyl substituent. All spectra were recorded in deuterated chloroform (CDCl₃).
| Compound | Alkyl Group Protons (δ, ppm) | Aromatic Protons (δ, ppm) |
| 4-Methylbenzoyl chloride | 2.51 (s, 3H) | 7.35 (d, J=8.3 Hz, 2H), 7.98 (d, J=8.3 Hz, 2H) |
| 4-Ethylbenzoyl chloride | 1.28 (t, J=7.6 Hz, 3H), 2.78 (q, J=7.6 Hz, 2H) | 7.35 (d, J=8.3 Hz, 2H), 7.99 (d, J=8.3 Hz, 2H) |
| 4-Propylbenzoyl chloride | 0.95 (t, 3H), 1.65 (sext, 2H), 2.70 (t, 2H) | 7.32 (d, 2H), 7.95 (d, 2H) |
| This compound | 1.29 (d, 6H), 3.03 (sept, 1H) | 7.40 (d, 2H), 7.98 (d, 2H) |
| 4-tert-Butylbenzoyl chloride | 1.35 (s, 9H) | 7.50 (d, 2H), 7.98 (d, 2H) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The ¹³C NMR spectra provide information on the carbon framework of the molecules. The chemical shift of the carbonyl carbon is a key diagnostic peak. All spectra were recorded in deuterated chloroform (CDCl₃).
| Compound | Carbonyl Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) | Alkyl Carbons (δ, ppm) |
| 4-Methylbenzoyl chloride | 168.5 | 146.1, 131.9, 130.3, 129.7 | 21.9 |
| 4-Ethylbenzoyl chloride | 168.6 | 152.4, 132.0, 128.6, 128.5 | 29.1, 15.1 |
| 4-Propylbenzoyl chloride | Not specified | Not specified | Not specified |
| This compound | 168.7 | 157.8, 132.0, 129.4, 127.0 | 34.4, 23.6 |
| 4-tert-Butylbenzoyl chloride | Not specified | Not specified | Not specified |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. The molecular ion peak (M⁺) and characteristic fragment ions are listed below.
| Compound | Molecular Ion (M⁺, m/z) | Key Fragment Ions (m/z) |
| 4-Methylbenzoyl chloride | 154/156 | 119 (M-Cl)⁺, 91 (C₇H₇)⁺ |
| 4-Ethylbenzoyl chloride | 168/170 | 133 (M-Cl)⁺, 105 |
| 4-Propylbenzoyl chloride | 182/184 | 147 (M-Cl)⁺, 119, 91 |
| This compound | 182/184 | 167, 139, 117 |
| 4-tert-Butylbenzoyl chloride | 196/198 | 181, 161, 117, 91 |
Note: The presence of two molecular ion peaks (M⁺ and M+2) in a roughly 3:1 ratio is characteristic of compounds containing one chlorine atom.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary slightly between instruments and laboratories.
Infrared (IR) Spectroscopy
-
Technique: Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) Spectroscopy.
-
Sample Preparation: A small drop of the neat liquid 4-alkylbenzoyl chloride was placed directly onto the diamond ATR crystal.
-
Data Acquisition: The spectrum was recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal was acquired prior to sample analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Technique: ¹H and ¹³C NMR Spectroscopy.
-
Sample Preparation: Approximately 10-20 mg of the 4-alkylbenzoyl chloride was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Spectra were acquired on a 400 MHz or 500 MHz NMR spectrometer. ¹H NMR spectra were referenced to the residual CHCl₃ signal at 7.26 ppm. ¹³C NMR spectra were referenced to the CDCl₃ triplet at 77.16 ppm.
Mass Spectrometry (MS)
-
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
-
Sample Preparation: A dilute solution of the 4-alkylbenzoyl chloride in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) was prepared.
-
GC Conditions: A capillary column (e.g., HP-5MS) was used. The oven temperature was programmed with an initial hold, followed by a ramp to a final temperature to ensure separation of the analyte from any impurities.
-
MS Conditions: The ion source was operated in electron ionization (EI) mode at 70 eV. The mass analyzer was scanned over a mass range of m/z 40-400.
Experimental Workflow
The general workflow for the spectral analysis of 4-alkylbenzoyl chlorides is outlined below.
Caption: Workflow for the spectral analysis of 4-alkylbenzoyl chlorides.
A Senior Application Scientist's Guide to the Relative Reactivity of Substituted Benzoyl Chlorides in Acylation
For researchers and professionals in drug development and organic synthesis, the selection of an appropriate acylating agent is a critical decision that dictates reaction efficiency, yield, and purity. Benzoyl chlorides are a cornerstone of acylation, but the substituent on the aromatic ring profoundly alters the reactivity of the acyl chloride. This guide provides an in-depth comparison of substituted benzoyl chlorides, grounded in mechanistic principles and supported by experimental frameworks, to empower scientists to make informed decisions in their synthetic endeavors.
The Principle of Reactivity: The Electrophilic Carbonyl Carbon
The reactivity of a benzoyl chloride in an acylation reaction—be it a Friedel-Crafts reaction, esterification, or amidation—is fundamentally governed by the electrophilicity of the carbonyl carbon.[1] This carbon atom bears a partial positive charge (δ+) due to the electron-withdrawing effects of the adjacent oxygen and chlorine atoms. The rate-determining step typically involves the attack of a nucleophile on this electrophilic center.[1] Therefore, any factor that increases the partial positive charge on this carbon will enhance the benzoyl chloride's reactivity, while any factor that diminishes it will decrease reactivity.
Substituents on the benzene ring modulate this electrophilicity through a combination of two primary electronic effects:
-
Inductive Effects (I): The withdrawal or donation of electron density through the sigma (σ) bonds.
-
Resonance Effects (R or M): The withdrawal or donation of electron density through the pi (π) system via conjugation.[2]
The interplay of these effects determines the overall electron density at the reaction center.
Visualizing Electronic Influence
The diagram below illustrates how electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) impact the electrophilicity of the carbonyl carbon in a substituted benzoyl chloride.
Caption: Electronic effects of substituents on benzoyl chloride reactivity.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) and cyano (-CN) are powerful EWGs. They pull electron density away from the benzene ring and, by extension, from the carbonyl carbon.[3] This intensifies the carbon's partial positive charge, making it a more potent electrophile and accelerating the rate of nucleophilic attack.
-
Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH₃) and methyl (-CH₃) donate electron density to the ring.[2] This donation partially neutralizes the positive charge on the carbonyl carbon, rendering it less electrophilic and thus less reactive towards nucleophiles.[4]
Halogens (e.g., -Cl, -Br) present a classic case of competing effects. They are inductively electron-withdrawing but can donate electrons via resonance. For most electrophilic aromatic substitutions, their inductive effect dominates, making them deactivators.[2]
Quantifying Reactivity: The Hammett Equation
To move beyond qualitative descriptions, we can use the Hammett equation to quantify the electronic influence of meta- and para-substituents.[5][6]
log(k/k₀) = ρσ
Where:
-
k is the rate constant for the reaction with a substituted benzoyl chloride.
-
k₀ is the rate constant for the reaction with unsubstituted benzoyl chloride.
-
σ (sigma) is the substituent constant, which depends on the substituent and its position (meta or para). A positive σ value indicates an EWG, while a negative value signifies an EDG.[5]
-
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects. A positive ρ value means the reaction is accelerated by EWGs.[7]
For the acylation of a nucleophile with benzoyl chlorides, a positive ρ value is expected, as the reaction involves stabilizing a negative charge buildup in the transition state leading to the tetrahedral intermediate.
Comparative Reactivity Data
The following table summarizes the expected relative reactivity of various para-substituted benzoyl chlorides in a typical acylation reaction, correlated with their Hammett σₚ constants.
| Substituent (p-X) | Hammett Constant (σₚ) | Expected Relative Rate (kₓ/kₙ) | Dominant Effect |
| -NO₂ | +0.78 | Fastest (>100) | Strong -I, -R |
| -CN | +0.66 | Very Fast (~60) | Strong -I, -R |
| -Cl | +0.23 | Fast (~3) | -I > +R |
| -H | 0.00 | 1 (Reference) | N/A |
| -CH₃ | -0.17 | Slow (~0.5) | +I, Hyperconjugation |
| -OCH₃ | -0.27 | Slowest (~0.2) | +R > -I |
Note: Relative rates are illustrative and depend on the specific reaction, nucleophile, and conditions.
The Impact of Steric Hindrance
Electronic effects are not the only factor. Steric hindrance, particularly from substituents in the ortho position, can dramatically decrease reactivity by impeding the nucleophile's approach to the carbonyl carbon.[8] A bulky group like tert-butyl at the 2-position can make acylation extremely challenging, even if it is electronically favorable.[8] In such cases, standard Lewis acid catalysts like AlCl₃ may be insufficient, necessitating more potent catalytic systems or higher reaction temperatures to overcome the activation energy barrier.[8][9]
Experimental Protocol: Kinetic Analysis of Benzyl Alcohol Benzoylation
To empirically determine the relative reactivity, a kinetic study can be performed. This protocol outlines a method for comparing the reaction rates of various substituted benzoyl chlorides with benzyl alcohol, monitored by High-Performance Liquid Chromatography (HPLC).
Experimental Workflow Diagram
Caption: Workflow for kinetic analysis of benzoylation reactions.
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare 0.1 M stock solutions of benzyl alcohol and an internal standard (e.g., naphthalene) in anhydrous acetonitrile (ACN).
-
Prepare individual 0.1 M stock solutions for each substituted benzoyl chloride (e.g., 4-nitrobenzoyl chloride, 4-methoxybenzoyl chloride, benzoyl chloride) in anhydrous ACN. Store under an inert atmosphere (N₂ or Ar).
-
-
Reaction Setup:
-
In a jacketed reaction vessel maintained at 25.0 ± 0.1 °C, add 8 mL of anhydrous ACN.
-
Add 1.0 mL of the 0.1 M benzyl alcohol stock solution and 1.0 mL of the 0.1 M internal standard stock solution. This creates a reaction mixture with an excess of the benzoyl chloride to ensure pseudo-first-order kinetics with respect to the alcohol.
-
Allow the mixture to stir and thermally equilibrate for 10 minutes.
-
-
Reaction Initiation and Monitoring:
-
To initiate the reaction, rapidly add 1.0 mL of the specific 0.1 M substituted benzoyl chloride stock solution. Start a timer immediately (t=0).
-
At predetermined time points (e.g., 1, 2, 5, 10, 20, 30, 60 minutes), withdraw a 100 µL aliquot from the reaction mixture.
-
Immediately quench the aliquot in an HPLC vial containing 900 µL of the HPLC mobile phase (e.g., 50:50 ACN:Water) to stop the reaction.
-
-
HPLC Analysis:
-
Analyze the quenched samples using a reverse-phase C18 column.
-
Use an isocratic mobile phase (e.g., 60% ACN, 40% water) at a flow rate of 1 mL/min.
-
Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).
-
-
Data Analysis:
-
For each time point, determine the peak area of the benzyl alcohol and the internal standard.
-
Calculate the concentration of benzyl alcohol at each time point relative to the constant concentration of the internal standard.
-
Plot ln([Benzyl Alcohol]t / [Benzyl Alcohol]₀) versus time. The slope of this line will be equal to -k, where k is the pseudo-first-order rate constant.
-
Compare the calculated k values for each substituted benzoyl chloride to determine their relative reactivity.
-
Conclusion and Practical Implications
The reactivity of substituted benzoyl chlorides is a predictable and quantifiable property governed primarily by the electronic nature of the ring substituent.
-
For rapid and high-yield acylations , especially with less reactive nucleophiles, a benzoyl chloride bearing a strong electron-withdrawing group (e.g., 4-nitrobenzoyl chloride) is the superior choice.
-
For reactions requiring moderation or selectivity , or when dealing with highly reactive nucleophiles where side reactions are a concern, an unsubstituted or electron-donated benzoyl chloride (e.g., 4-methoxybenzoyl chloride) is more appropriate.
-
When encountering steric challenges , particularly with ortho-substituted reagents, a change in strategy is required. This may involve using more forceful conditions, more active catalysts, or exploring alternative synthetic routes altogether.[8][9]
By understanding these fundamental principles, researchers can strategically select the optimal benzoyl chloride derivative, leading to more efficient, controlled, and successful synthetic outcomes.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The Effect of Substituents on Reactivity | MCC Organic Chemistry [courses.lumenlearning.com]
- 4. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 5. oxfordreference.com [oxfordreference.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Techniques for Quantifying 4-Isopropylbenzoyl Chloride
For researchers, scientists, and drug development professionals, the accurate quantification of reactive intermediates like 4-Isopropylbenzoyl chloride is crucial for process optimization, quality control, and stability studies. Due to its inherent reactivity, direct analysis can be challenging, often necessitating derivatization or specialized handling. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR), and Titrimetry for the quantification of this compound, supported by experimental data and detailed methodologies.
Comparison of Analytical Techniques
The choice of an analytical technique for this compound depends on factors such as the required sensitivity, sample matrix, available instrumentation, and the desired throughput. The following table summarizes the key performance characteristics of the most common methods.
| Parameter | HPLC (with Derivatization) | GC (with Derivatization) | qNMR (Direct Analysis) | Argentometric Titration (after Hydrolysis) |
| Principle | Chromatographic separation of a stable derivative based on its polarity, followed by UV detection. | Chromatographic separation of a volatile, stable derivative based on its boiling point, followed by FID or MS detection. | Direct measurement of the analyte's signal intensity, which is directly proportional to the number of protons, against a certified internal standard. | Titration of the chloride ions, formed from the hydrolysis of the acyl chloride, with a standardized silver nitrate solution. |
| Linearity (R²) | >0.999 | >0.999 | Not Applicable (Direct method) | Not Applicable (Direct method) |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.1 - 0.5 µg/mL | ~0.1% (w/w) | ~0.1% (w/w) |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/mL | 0.3 - 1.5 µg/mL | ~0.3% (w/w) | ~0.3% (w/w) |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 99 - 101% | 98 - 102% |
| Precision (%RSD) | < 2% | < 3% | < 1% | < 2% |
| Analysis Time | 15 - 30 minutes per sample | 10 - 20 minutes per sample | 5 - 10 minutes per sample | 10 - 15 minutes per sample |
| Specificity | High (Separates from impurities) | High (Separates from impurities) | High (Structurally specific signals) | Moderate (Interference from other halides) |
| Advantages | High sensitivity and specificity. Applicable to a wide range of matrices. | Excellent separation efficiency and sensitivity. | Non-destructive, requires minimal sample preparation, and provides direct quantification without a specific reference standard for the analyte. | Cost-effective, simple, and provides a direct measure of the acyl chloride content. |
| Disadvantages | Requires a derivatization step which can introduce errors. | Derivatization is necessary. Not suitable for thermally labile compounds. | Lower sensitivity compared to chromatographic methods. Requires a high-field NMR spectrometer. | Lower sensitivity and specificity. Not suitable for trace analysis. |
Experimental Protocols
Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection (with Derivatization)
This method involves the derivatization of this compound with an alcohol, such as methanol, to form a stable ester derivative which can be readily analyzed by reverse-phase HPLC.
1. Sample Preparation and Derivatization:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Add 5 mL of methanol and sonicate for 5 minutes to ensure complete derivatization to methyl 4-isopropylbenzoate.
-
Dilute to the mark with methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 238 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
3. Quantification:
-
Prepare a calibration curve using standards of methyl 4-isopropylbenzoate of known concentrations.
-
Calculate the concentration of the derivative in the sample from the calibration curve and subsequently determine the initial concentration of this compound.
Method 2: Gas Chromatography (GC) with Flame Ionization Detection (FID) (with Derivatization)
Similar to the HPLC method, GC analysis requires derivatization to a stable, volatile ester.
1. Sample Preparation and Derivatization:
-
Follow the same derivatization procedure as for the HPLC method.
2. GC-FID Conditions:
-
Column: A non-polar capillary column (e.g., DB-1 or HP-5, 30 m x 0.25 mm, 0.25 µm).
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (split mode, e.g., 50:1).
3. Quantification:
-
Quantification is performed using an external or internal standard method with a calibration curve prepared from the methyl 4-isopropylbenzoate derivative.
Method 3: Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR allows for the direct quantification of this compound without the need for derivatization by using a certified internal standard.[1][2]
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and 5 mg of a certified internal standard (e.g., maleic anhydride or 1,4-dinitrobenzene) into a clean, dry vial.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: A standard single-pulse experiment with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
Number of Scans: 16 or more to ensure a good signal-to-noise ratio.
3. Data Processing and Quantification:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound (e.g., the aromatic protons) and a signal from the internal standard.
-
Calculate the purity or concentration of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Method 4: Argentometric Titration
This method quantifies the chloride content after complete hydrolysis of the acyl chloride to hydrochloric acid.[3][4]
1. Sample Preparation and Hydrolysis:
-
Accurately weigh approximately 200 mg of the this compound sample into a 250 mL Erlenmeyer flask.
-
Add 50 mL of deionized water and 25 mL of acetone to facilitate dissolution.
-
Stir the mixture for 15-20 minutes to ensure complete hydrolysis.
2. Titration:
-
Add 2-3 drops of potassium chromate indicator solution.
-
Titrate with a standardized 0.1 M silver nitrate (AgNO₃) solution until the first appearance of a persistent reddish-brown precipitate of silver chromate.
3. Calculation:
-
Calculate the percentage of this compound using the following equation:
Purity (%) = (V_AgNO3 * M_AgNO3 * MW_analyte) / (m_sample * 10)
Where:
-
V_AgNO3 = Volume of AgNO₃ solution used in mL
-
M_AgNO3 = Molarity of the AgNO₃ solution
-
MW_analyte = Molecular weight of this compound
-
m_sample = mass of the sample in grams
-
Mandatory Visualization
Caption: Workflow for the quantification of this compound using HPLC with derivatization.
Caption: Experimental workflow for the argentometric titration of this compound.
References
- 1. Quantitative nuclear magnetic resonance for purity assessment of polycyclic aromatic hydrocarbons | Semantic Scholar [semanticscholar.org]
- 2. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 4. fchpt.stuba.sk [fchpt.stuba.sk]
A Comparative Guide to Catalytic and Stoichiometric Acylation Methods
For Researchers, Scientists, and Drug Development Professionals
Acylation, the process of introducing an acyl group into a molecule, is a cornerstone of organic synthesis, pivotal in the production of pharmaceuticals, fine chemicals, and materials. The choice between a catalytic and a stoichiometric approach to acylation can significantly impact reaction efficiency, cost, and environmental footprint. This guide provides an objective comparison of these two methodologies, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal strategy for their synthetic needs.
Core Principles: Catalytic vs. Stoichiometric Acylation
The fundamental difference between catalytic and stoichiometric methods lies in the role and quantity of the reagent used to facilitate the acylation reaction.
Stoichiometric Acylation employs a reagent, typically a base, in an amount that is at least equivalent to the substrate. This reagent is consumed during the reaction, primarily to activate the substrate or to neutralize an acidic byproduct, driving the reaction to completion. Classic examples involve the use of highly reactive acylating agents like acyl chlorides or anhydrides in the presence of a stoichiometric amount of a base such as pyridine or triethylamine.[1]
Catalytic Acylation , in contrast, utilizes a substance—the catalyst—in a sub-stoichiometric amount (typically 0.1–10 mol%). The catalyst participates in the reaction by activating either the acylating agent or the substrate, but it is regenerated in the process, allowing a small amount of catalyst to facilitate the conversion of a large amount of substrate.[2] This approach is central to the principles of green chemistry, aiming to reduce waste and improve atom economy.[2][3] Lewis acids, Brønsted acids, and various metal complexes are common catalysts in these transformations.[4][5]
Performance Comparison
The choice between catalytic and stoichiometric methods often involves a trade-off between reaction rate, cost, and sustainability. The following table summarizes the key performance indicators for each approach.
| Feature | Stoichiometric Acylation | Catalytic Acylation |
| Promoter/Reagent | Typically a strong base (e.g., pyridine, triethylamine) or a highly reactive acylating agent.[1] | Lewis acids (e.g., AlCl₃, ZnCl₂), Brønsted acids (e.g., H₂SO₄, TsOH), or metal catalysts (e.g., VOSO₄).[6][7][8] |
| Reagent Loading | ≥100 mol% (stoichiometric or excess). | 0.1 - 10 mol% (sub-stoichiometric).[4] |
| Acylating Agents | Highly reactive: Acyl chlorides, anhydrides.[9] | Less reactive agents are often possible: Carboxylic acids, esters.[4][8] |
| Reaction Conditions | Often rapid, can be highly exothermic, may require cooling.[10] | May require heating to achieve reasonable reaction rates; conditions can be milder overall.[4] |
| Typical Yields | Generally high to excellent. | Variable, but can be high to excellent with optimized catalyst systems.[11] |
| Selectivity | Can be difficult to control with polyfunctional substrates due to high reactivity. | Often offers higher chemoselectivity, as the catalyst can be tuned for specific functional groups.[12] |
| Waste Generation | High; generates stoichiometric amounts of salt byproduct (e.g., pyridinium hydrochloride).[2] | Low; minimal waste from the catalyst itself. The main byproduct is often benign (e.g., water, alcohol).[2] |
| Atom Economy | Lower, due to the incorporation of the stoichiometric base into a waste product. | Higher, as fewer atoms from reagents are converted into byproducts. |
| Cost & Scalability | Can be expensive on a large scale due to the cost of stoichiometric reagents and waste disposal. | Generally more cost-effective and scalable due to low catalyst loading and reduced waste.[11] |
Experimental Protocols
Stoichiometric Method: Acetylation of Aniline with Acetic Anhydride
This protocol describes a classic stoichiometric N-acetylation of an amine.[13] Aniline is acetylated using acetic anhydride, with sodium acetate acting as a base to neutralize the acetic acid byproduct.[14]
Materials:
-
Aniline (0.42 mL, 4.6 mmol)
-
Concentrated Hydrochloric Acid (0.45 mL)
-
Acetic Anhydride (0.6 mL, 6.3 mmol)
-
Sodium Acetate (530 mg, 6.5 mmol)
-
Water
-
95% Ethanol for recrystallization
-
Erlenmeyer flask, beaker, ice bath, vacuum filtration apparatus
Procedure:
-
In a 50 mL Erlenmeyer flask, combine 15 mL of water and 0.42 mL of aniline. Note that aniline is not fully soluble.[15]
-
Add 0.45 mL of concentrated hydrochloric acid to the mixture to form the water-soluble aniline hydrochloride salt.
-
In a separate beaker, prepare a solution of 530 mg of sodium acetate in 3 mL of water.
-
To the aniline hydrochloride solution, add 0.6 mL of acetic anhydride and swirl the flask to ensure mixing.
-
Immediately add the sodium acetate solution to the reaction mixture. A white precipitate of acetanilide should form.[15]
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crude acetanilide product by vacuum filtration and wash the solid with a small amount of cold water.
-
Purify the product by recrystallizing from a minimal amount of hot 95% ethanol. Allow the solution to cool slowly to form crystals.
-
Collect the purified crystals by vacuum filtration, dry them, and determine the yield and melting point.[13]
Catalytic Method: Friedel-Crafts Acylation of Toluene
This protocol details a classic Lewis acid-catalyzed C-acylation of an aromatic ring. Aluminum chloride is used in catalytic or near-stoichiometric amounts to generate the acylium ion electrophile.[6][16]
Materials:
-
Aluminum Chloride (AlCl₃) (1.1 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
(4-Methylphenoxy)acetyl chloride (1.0 equivalent)
-
Anhydrous Toluene (1.0 equivalent)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, addition funnel, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, suspend aluminum chloride (1.1 eq.) in anhydrous dichloromethane. Equip the flask with a magnetic stirrer and an addition funnel. Cool the suspension to 0 °C in an ice bath.[16]
-
Acylation: Dissolve (4-Methylphenoxy)acetyl chloride (1.0 eq.) in anhydrous DCM and add it to the addition funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.
-
Following this, add a solution of anhydrous toluene (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture over 30 minutes at 0 °C.[16]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 30-60 minutes. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture back to 0 °C and carefully quench the reaction by slowly adding it to a flask containing crushed ice and 1 M HCl.
-
Extraction and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM. Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.[16]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired aryl ketone.[16]
Visualizing the Methodologies
The following diagrams illustrate the conceptual and practical differences between the two acylation approaches.
Caption: Comparative workflow of stoichiometric vs. catalytic acylation.
References
- 1. acylation of amines [entrancechemistry.blogspot.com]
- 2. Catalytic versus stoichiometric reagents as a key concept for Green Chemistry - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. study.com [study.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. benchchem.com [benchchem.com]
Confirming the Structure of 4-Isopropylbenzamide: A Spectroscopic Comparison
For researchers, scientists, and drug development professionals, unequivocally confirming the chemical structure of a synthesized compound is a critical step. This guide provides a comparative analysis of spectroscopic data for 4-isopropylbenzamide against two structurally similar alternatives, benzamide and 4-methylbenzamide. By presenting key experimental data and detailed protocols, this document serves as a practical reference for the structural elucidation of substituted benzamides.
The correct assignment of a chemical structure relies on the careful analysis of data from various spectroscopic techniques. In this guide, we focus on four cornerstone methods: Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The unique electronic and steric environment of the isopropyl substituent in 4-isopropylbenzamide results in a distinct spectroscopic fingerprint that allows for its unambiguous differentiation from simpler benzamides.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic features of 4-isopropylbenzamide, benzamide, and 4-methylbenzamide. The data for 4-isopropylbenzamide is based on predicted values, which serve as a strong guideline for experimental verification.
Table 1: ¹H NMR Data (Predicted for 4-isopropylbenzamide, Experimental for Benzamide and 4-Methylbenzamide)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4-Isopropylbenzamide | ~7.7 (d) | Doublet | 2H | Aromatic (ortho to C=O) |
| ~7.3 (d) | Doublet | 2H | Aromatic (ortho to isopropyl) | |
| ~6.0 (br s) | Broad Singlet | 2H | -NH₂ | |
| ~3.0 (sept) | Septet | 1H | -CH(CH₃)₂ | |
| ~1.2 (d) | Doublet | 6H | -CH(CH₃)₂ | |
| Benzamide | 7.8-7.9 (m) | Multiplet | 2H | Aromatic (ortho) |
| 7.4-7.5 (m) | Multiplet | 3H | Aromatic (meta, para) | |
| 7.6, 8.1 (br s) | Broad Singlet | 2H | -NH₂ | |
| 4-Methylbenzamide | 7.7 (d) | Doublet | 2H | Aromatic (ortho to C=O) |
| 7.2 (d) | Doublet | 2H | Aromatic (ortho to CH₃) | |
| 7.5, 8.0 (br s) | Broad Singlet | 2H | -NH₂ | |
| 2.4 (s) | Singlet | 3H | -CH₃ |
Table 2: ¹³C NMR Data (Predicted for 4-isopropylbenzamide, Experimental for Benzamide and 4-Methylbenzamide)
| Compound | Chemical Shift (δ) ppm | Assignment |
| 4-Isopropylbenzamide | ~169 | C=O |
| ~152 | Aromatic (ipso-isopropyl) | |
| ~131 | Aromatic (ipso-C=O) | |
| ~128 | Aromatic (ortho to C=O) | |
| ~126 | Aromatic (ortho to isopropyl) | |
| ~34 | -CH(CH₃)₂ | |
| ~24 | -CH(CH₃)₂ | |
| Benzamide | 169.9 | C=O |
| 133.9 | Aromatic (ipso) | |
| 131.5 | Aromatic (para) | |
| 128.4 | Aromatic (meta) | |
| 127.5 | Aromatic (ortho) | |
| 4-Methylbenzamide | 168.2 | C=O |
| 142.0 | Aromatic (ipso-CH₃) | |
| 130.9 | Aromatic (ipso-C=O) | |
| 129.0 | Aromatic (ortho to CH₃) | |
| 127.8 | Aromatic (ortho to C=O) | |
| 21.4 | -CH₃ |
Table 3: IR Spectroscopy Data (Predicted for 4-isopropylbenzamide, Experimental for Benzamide and 4-Methylbenzamide)
| Compound | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) |
| 4-Isopropylbenzamide | ~3350, ~3170 | ~1660 | ~1610, ~1570 |
| Benzamide | 3365, 3175 | 1656 | 1621, 1579 |
| 4-Methylbenzamide | 3350, 3170 | 1660 | 1608, 1575 |
Table 4: Mass Spectrometry Data (Experimental)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 4-Isopropylbenzamide | 163 | 148, 120, 105, 91, 77 |
| Benzamide | 121 | 105, 77 |
| 4-Methylbenzamide | 135 | 119, 91, 65 |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the benzamide sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1 second, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024) and a longer relaxation delay (2 seconds) are typically required.
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas or liquid chromatograph.
-
Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.
-
Data Acquisition: Scan a mass range appropriate for the compound's molecular weight (e.g., m/z 50-300).
Workflow for Spectroscopic Structure Confirmation
The logical flow for confirming the structure of 4-isopropylbenzamide using the described spectroscopic techniques is illustrated in the following diagram.
Caption: Workflow for the spectroscopic confirmation of 4-isopropylbenzamide.
By following the outlined experimental protocols and comparing the acquired data with the reference tables, researchers can confidently confirm the structure of 4-isopropylbenzamide and distinguish it from its structural analogs. This systematic approach ensures the integrity of chemical structures in research and development.
Benchmarking 4-Isopropylbenzoyl chloride against other acylating agents
A Comprehensive Benchmarking Guide: 4-Isopropylbenzoyl Chloride Versus Alternative Acylating Agents
For researchers, scientists, and drug development professionals, the selection of an optimal acylating agent is a critical decision that influences reaction efficiency, yield, and selectivity. This guide provides an objective comparison of this compound against other commonly used acylating agents—benzoyl chloride, acetic anhydride, and pivaloyl chloride. The performance of these agents is evaluated in the context of a benchmark N-acylation reaction, providing a clear framework for informed reagent selection in synthetic chemistry.
Understanding Acylating Agent Reactivity
Acylation is the process of introducing an acyl group (R-C=O) into a molecule.[1] The reactivity of acylating agents, such as acyl chlorides and anhydrides, is primarily determined by the electrophilicity of the carbonyl carbon and the nature of the leaving group.[2] Acyl chlorides are generally among the most reactive acylating agents due to the strong electron-withdrawing nature of the chlorine atom, which makes the carbonyl carbon highly susceptible to nucleophilic attack.[2] The steric hindrance around the carbonyl group also plays a crucial role in modulating reactivity and substrate scope.
Comparative Performance Analysis
To provide a quantitative comparison, the performance of this compound and its alternatives was benchmarked in the N-acylation of a primary aromatic amine. Aniline and its derivatives are chosen as model substrates due to their relevance in the synthesis of pharmacologically active compounds.
Table 1: Performance of Acylating Agents in the N-Acylation of Primary Aromatic Amines
| Acylating Agent | Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Methylbenzylamine | Triethylamine | Dichloromethane | 0 to RT | 4-6 | High (not specified) | [3] |
| Benzoyl Chloride | Aniline | Triethylamine | THF | 70 | 4 | Excellent (not specified) | [4] |
| Acetic Anhydride | Aniline | Sodium Acetate | Water/HCl | RT | <1 | ~90-95 | [5][6] |
| Pivaloyl Chloride | o-Toluidine | Triethylamine | Dichloromethane | 0 to RT | 0.5 | 83 | [7] |
Note: Direct comparative data under identical conditions is limited in the literature. The data presented is collated from various sources performing similar transformations. "RT" denotes room temperature. Yields are isolated yields as reported in the cited sources.
Experimental Protocols
A generalized protocol for the N-acylation of a primary aromatic amine is provided below. This procedure can be adapted for each of the benchmarked acylating agents with minor modifications as noted.
General Procedure for N-Acylation of Aniline
Materials:
-
Substituted Aniline (e.g., Aniline, 1.0 eq.)
-
Acylating Agent (e.g., this compound, 1.05 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Base (e.g., Triethylamine, 1.5 eq.)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the aniline substrate (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane.[2]
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Acylating Agent: Dissolve the acylating agent (1.05 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled aniline solution over 15-30 minutes.[8]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for the time indicated in Table 1, or until completion as monitored by Thin Layer Chromatography (TLC).
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.[9]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure N-acylated product.[9]
Safety Precautions:
-
Acyl chlorides are corrosive and moisture-sensitive. All manipulations should be carried out in a fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.[2]
-
Dichloromethane is a volatile and potentially harmful solvent. Ensure adequate ventilation and handle within a fume hood.[2]
Visualizing the Workflow and a Relevant Biological Pathway
To further aid researchers, the following diagrams illustrate the experimental workflow for a typical acylation reaction and a key signaling pathway where acylation plays a modulatory role.
Caption: Generalized experimental workflow for N-acylation.
Acylation is a critical post-translational modification that can modulate protein function and signaling. G-protein coupled receptors (GPCRs) are a major class of drug targets, and their signaling pathways are known to be influenced by acetylation, a specific type of acylation.[1]
Caption: Simplified GPCR signaling pathway and its link to histone acetylation.
References
- 1. G protein coupled-receptor signaling and reversible lysine acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ias.ac.in [ias.ac.in]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Assessing the Stereoselectivity of 4-Isopropylbenzoyl Chloride in Acylation Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric synthesis, the choice of acylating agent is paramount to achieving desired stereochemical outcomes. This guide provides a comparative assessment of 4-Isopropylbenzoyl chloride's potential for stereoselectivity in acylation reactions, particularly in the context of kinetic resolution of chiral alcohols and amines. Due to a lack of specific experimental data for this compound in the public domain, this guide draws upon established principles of stereoselective acylations and data from analogous substituted benzoyl chlorides to provide a predictive comparison and a framework for experimental validation.
Performance Comparison of Substituted Benzoyl Chlorides in Kinetic Resolution
The stereoselectivity of an acylation reaction is often influenced by the steric and electronic properties of both the substrate and the acylating agent. In the context of substituted benzoyl chlorides, the nature and position of the substituent on the benzene ring can significantly impact the diastereoselectivity of the reaction with a chiral nucleophile. The following table provides a qualitative comparison of this compound with other representative benzoyl chlorides.
| Acylating Agent | Substituent | Steric Hindrance | Electronic Effect | Expected Impact on Stereoselectivity |
| Benzoyl Chloride | -H | Baseline | Neutral | Baseline for comparison. |
| 4-Methylbenzoyl Chloride | -CH₃ | Moderate | Weakly electron-donating | May offer slightly improved selectivity over benzoyl chloride due to increased steric bulk. |
| This compound | -CH(CH₃)₂ | Significant | Weakly electron-donating | The bulky isopropyl group is expected to create significant steric hindrance, potentially leading to higher diastereoselectivity in reactions with chiral substrates. |
| 4-tert-Butylbenzoyl Chloride | -C(CH₃)₃ | Very High | Weakly electron-donating | The even bulkier tert-butyl group may further enhance selectivity, but could also significantly decrease the reaction rate. |
| 4-Nitrobenzoyl Chloride | -NO₂ | Moderate | Strongly electron-withdrawing | The strong electron-withdrawing nature of the nitro group primarily increases the reactivity of the acyl chloride, which can sometimes have a complex effect on selectivity. |
Note: The data presented in this table is predictive and based on general principles of organic chemistry. Experimental validation is crucial to determine the actual stereoselectivity of this compound in any given reaction.
Experimental Protocols
The following is a generalized experimental protocol for the kinetic resolution of a racemic primary amine using an acylating agent like this compound. This protocol should be optimized for specific substrates and reaction conditions.
Kinetic Resolution of a Racemic Primary Amine via Enantioselective Acylation
Materials:
-
Racemic primary amine (1.0 equiv)
-
This compound (0.5-0.6 equiv)
-
Chiral non-nucleophilic base or catalyst (e.g., a chiral amine or a chiral phosphine catalyst, 1-10 mol%)
-
Anhydrous, non-protic solvent (e.g., dichloromethane, toluene, or THF)
-
Triethylamine (or other non-nucleophilic base, if required)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer
-
Equipment for reaction monitoring (e.g., TLC, GC, or HPLC with a chiral column)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral catalyst (if used) and the anhydrous solvent.
-
Addition of Amine: Add the racemic primary amine to the solution. If a non-chiral base like triethylamine is required to scavenge the HCl byproduct, it should be added at this stage.
-
Cooling: Cool the reaction mixture to the desired temperature (this can range from -78 °C to room temperature and is a critical parameter for optimization).
-
Addition of Acylating Agent: Slowly add a solution of this compound in the anhydrous solvent to the stirred reaction mixture.
-
Reaction Monitoring: Stir the reaction at the set temperature and monitor its progress by periodically taking aliquots and analyzing them by chiral GC or HPLC. The goal is to stop the reaction at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted amine and the acylated product.[1]
-
Workup: Once the desired conversion is reached, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the organic components with a suitable solvent (e.g., ethyl acetate).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Separate the unreacted amine from the amide product using standard purification techniques such as column chromatography or acid-base extraction. Determine the enantiomeric excess of the recovered starting material and the product using chiral HPLC or GC.[1]
Mandatory Visualizations
Caption: Experimental workflow for assessing the stereoselectivity of this compound.
Caption: Factors influencing the stereoselectivity of acylation reactions.
References
Safety Operating Guide
Proper Disposal of 4-Isopropylbenzoyl Chloride: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling 4-isopropylbenzoyl chloride, ensuring its safe and proper disposal is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including a detailed operational plan for the neutralization and disposal of this reactive compound.
Immediate Safety and Handling Precautions
This compound is a corrosive and water-reactive substance.[1][2][3] Contact with skin and eyes causes severe burns, and inhalation can lead to respiratory irritation.[1][3] The compound reacts exothermically with water and other protic solvents, releasing hydrogen chloride (HCl) gas.[4][5] Therefore, stringent safety protocols must be followed.
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood.[2] The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A lab coat and, if handling larger quantities, a chemical-resistant apron.
Disposal Operational Plan: Neutralization via Hydrolysis
The recommended method for the disposal of small quantities of this compound in a laboratory setting is through controlled hydrolysis (quenching) with a basic solution. This procedure converts the reactive acyl chloride into the less hazardous sodium 4-isopropylbenzoate and sodium chloride.
Experimental Protocol for Neutralization
This protocol is designed for the safe neutralization of small quantities (e.g., 1-10 g) of this compound.
Materials:
-
This compound waste
-
10% aqueous sodium hydroxide (NaOH) solution
-
Large beaker (at least 10 times the volume of the total reaction mixture)
-
Stir bar and magnetic stir plate
-
Ice bath
-
Thermometer
-
pH paper or pH meter
Procedure:
-
Preparation: In a chemical fume hood, place a large beaker containing a stir bar in an ice bath on a magnetic stir plate.
-
Dilution of Base: For each gram of this compound to be neutralized, measure approximately 20 mL of 10% aqueous NaOH solution into the beaker. Begin stirring.
-
Controlled Addition: Slowly and dropwise, add the this compound to the stirring, chilled NaOH solution. The reaction is exothermic; maintain the temperature of the reaction mixture below 10°C.[1]
-
Monitoring: Continuously monitor the temperature. If it rises above 10°C, pause the addition and allow the mixture to cool.
-
Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for at least 30 minutes to ensure the hydrolysis is complete.
-
Neutralization Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Check the pH of the solution to ensure it is basic (pH > 7). If the solution is acidic, add more 10% NaOH solution until it becomes basic.
-
Final Disposal: The resulting neutralized solution, containing sodium 4-isopropylbenzoate and sodium chloride, can be disposed of as aqueous waste in accordance with local and institutional regulations.
Quantitative Data Summary
| Parameter | Value/Recommendation | Rationale |
| Neutralizing Agent | 10% aqueous Sodium Hydroxide (NaOH) | Sufficiently basic to neutralize the acyl chloride and the resulting HCl. |
| Ratio (approximate) | 20 mL of 10% NaOH per 1 g of acyl chloride | Provides a significant excess of base to ensure complete reaction. |
| Reaction Temperature | Maintain below 10°C | Controls the exothermic reaction and prevents splashing or boiling.[1] |
| Stirring Time | Minimum 30 minutes post-addition | Ensures complete hydrolysis of the acyl chloride. |
| Final pH | > 7 (Basic) | Confirms that all acidic components have been neutralized. |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling 4-Isopropylbenzoyl Chloride
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling 4-Isopropylbenzoyl chloride. The following information is critical for ensuring laboratory safety and proper chemical management.
Chemical Safety and Hazard Information
This compound is a corrosive chemical that can cause severe skin burns and serious eye damage[1][2][3]. It may also be harmful if swallowed, inhaled, or in contact with skin[2]. Due to its hazardous nature, strict adherence to safety protocols is mandatory.
| Property | Value | Source |
| Molecular Formula | C10H11ClO | [2] |
| Molecular Weight | 182.64 g/mol | [2] |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damage. | [2][3] |
| Signal Word | Danger | [4] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense when handling this compound. The following equipment is mandatory and should be donned before handling the chemical and only removed after the work area is secured and decontaminated.
| Protection Type | Required PPE | Specifications and Best Practices |
| Eye and Face Protection | Chemical safety goggles and a face shield | Must be worn at all times to protect against splashes. Standard safety glasses are insufficient.[1][4][5] |
| Hand Protection | Impervious chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Inspect gloves for any signs of degradation or puncture before use. Change gloves every 30-60 minutes or immediately if contaminated.[1][6] |
| Body Protection | Chemical-resistant lab coat or apron | A lab coat with long sleeves and a closed front is required. For larger quantities, a chemical-resistant apron over the lab coat is recommended.[1][5] |
| Respiratory Protection | Use in a well-ventilated area or with a respirator | All handling should occur in a certified chemical fume hood. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for acid gases is necessary.[1][4][5] |
| Foot Protection | Closed-toe shoes | Shoes should be made of a material that resists chemical penetration.[5] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict, methodical workflow is crucial for minimizing exposure risk and preventing accidents.
1. Preparation:
- Ensure the chemical fume hood is operational and the sash is at the appropriate height.
- Verify that a safety shower and eyewash station are accessible and unobstructed.[5]
- Assemble all necessary equipment (glassware, reagents, etc.) inside the fume hood before introducing the this compound.
- Prepare a quenching solution (e.g., a dilute solution of sodium bicarbonate) and have it readily available in case of a spill.
2. Handling and Use:
- Don all required PPE before entering the designated work area.
- Carefully open the container of this compound inside the fume hood, avoiding any splashing.
- Use a clean, dry syringe or pipette to transfer the required amount of the chemical.
- Keep the container tightly closed when not in use.[4][7]
- Conduct all reactions and manipulations within the fume hood.
3. Post-Handling and Cleanup:
- Quench any residual this compound in reaction vessels or on equipment with a suitable reagent (e.g., slowly adding to a stirred, cooled solution of sodium bicarbonate).
- Decontaminate all surfaces within the fume hood that may have come into contact with the chemical.
- Remove PPE in the correct order to avoid cross-contamination, and wash hands thoroughly with soap and water.[4]
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][4] |
| Skin Contact | Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1][4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][4] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and give 2-4 cupfuls of milk or water to drink. Seek immediate medical attention.[1][4] |
For spills, evacuate the area and alert others. For small spills within a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill, then transfer the material to a sealed container for disposal.[1][7] For larger spills, evacuate the laboratory and contact the appropriate emergency response team.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Chemical Waste: Unused or excess this compound should be collected in a designated, labeled, and sealed waste container. Do not mix with other waste streams unless compatible.
-
Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, pipette tips, and absorbent materials, must be placed in a sealed, labeled hazardous waste container.
-
Disposal Route: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[4]
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. This compound | C10H11ClO | CID 2759486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Isopropylbenzyl chloride | C10H13Cl | CID 74916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
